Dihydroxycarbene
Description
Properties
CAS No. |
71946-83-3 |
|---|---|
Molecular Formula |
CH2O2 |
Molecular Weight |
46.025 g/mol |
InChI |
InChI=1S/CH2O2/c2-1-3/h2-3H |
InChI Key |
VZOMUUKAVRPMBY-UHFFFAOYSA-N |
SMILES |
[C](O)O |
Canonical SMILES |
[C](O)O |
Synonyms |
dihydroxycarbene |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Properties of Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C̈-OH), a member of the carbene family of reactive intermediates, has garnered significant attention in the fields of physical organic chemistry and astrochemistry. Despite its simple molecular formula (CH₂O₂), it possesses a rich and complex chemistry. This guide provides a comprehensive overview of the structural, spectroscopic, and reactive properties of this compound, supported by quantitative data, detailed experimental and computational protocols, and visualizations of its key characteristics and transformations.
Core Properties of this compound
This compound is a singlet carbene, a result of the electron-donating nature of its two hydroxyl groups which stabilize the singlet state.[1] It is notably more stable than its mono-hydroxylated counterpart, hydroxycarbene, which readily undergoes quantum mechanical tunneling.[2] this compound, in contrast, exhibits remarkable stability, attributed to a high barrier for rearrangement and decomposition.[2][3]
Conformational Isomers
This compound can exist in three planar conformations: s-trans,s-trans (1tt), s-cis,s-trans (1ct), and s-cis,s-cis (1cc). The s-trans,s-trans conformer is the most stable, with the s-cis,s-trans being very close in energy. The s-cis,s-cis conformer is significantly higher in energy.[2][3]
Data Presentation
The following tables summarize key quantitative data on the properties of this compound based on experimental and computational studies.
Table 1: Geometric Parameters of trans,cis-Dihydroxycarbene [4][5]
| Parameter | Experimental Value (Å or °) | Computed Value (CCSD(T)/cc-pCVQZ) (Å or °) |
| C-O (trans) | 1.335 | 1.336 |
| C-O (cis) | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| ∠ O-C-O | 107.30 | 107.25 |
| ∠ C-O-H (trans) | 106.8 | 106.8 |
| ∠ C-O-H (cis) | 110.7 | 110.4 |
Table 2: Relative Energies of this compound Conformers [2][3]
| Conformer | Relative Energy (kcal mol⁻¹) (CCSD(T)/cc-pVTZ) |
| s-trans,s-trans (1tt) | 0.0 |
| s-cis,s-trans (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
Table 3: Experimental and Computed Vibrational Frequencies of s-trans,s-trans-Dihydroxycarbene [2][3]
| Vibration | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| OH stretch | 3633.2 / 3628.6 (w) | 3876.4 |
| OH stretch | 3625.1 (s) | 3871.4 |
| Bend | 1386.2 (m) | 1443.1 |
| Bend | 1289.0 / 1287.4 (w) | 1370.5 |
| Bend | 1110.3 / 1109.3 (vs) | 1157.8 |
| Bend | 706.6 (s) | 742.4 |
(w) = weak, (m) = medium, (s) = strong, (vs) = very strong
Experimental Protocols
Synthesis of this compound via High-Vacuum Flash Pyrolysis of Oxalic Acid
This protocol is based on the method reported by Schreiner and Reisenauer.[2][3]
Objective: To generate this compound in the gas phase for subsequent spectroscopic analysis.
Apparatus:
-
A custom-built high-vacuum flash pyrolysis apparatus.
-
A quartz tube furnace capable of reaching temperatures up to 1000 °C.
-
A high-capacity vacuum pump.
-
A cryogenic matrix isolation setup (e.g., a cold finger cooled with liquid helium or a closed-cycle cryostat).
-
An infrared spectrometer.
Procedure:
-
Anhydrous oxalic acid is placed in a sample holder connected to the pyrolysis apparatus.
-
The apparatus is evacuated to a high vacuum (typically < 10⁻⁵ mbar).
-
The quartz tube is heated to the pyrolysis temperature (around 700-1000 °C).
-
The oxalic acid is sublimed and passed through the hot quartz tube. The pyrolysis of oxalic acid leads to the formation of this compound and carbon dioxide.
-
The pyrolysate is immediately directed towards the cold surface of the cryogenic matrix isolation setup (e.g., a CsI window cooled to 10-20 K) where it is co-deposited with an inert matrix gas (e.g., argon or neon).
-
The matrix-isolated products are then analyzed by infrared spectroscopy.
Characterization by Gas-Phase Microwave Rotational Spectroscopy
This protocol is based on the method reported by Womack, McCarthy, and coworkers.[4][6]
Objective: To determine the precise gas-phase structure of this compound.
Apparatus:
-
A pulsed-jet Fourier transform microwave (FTMW) spectrometer.
-
A gas mixing system.
-
A pulsed nozzle source.
-
A high-vacuum chamber.
Procedure:
-
A precursor gas mixture is prepared. For example, a mixture of carbon dioxide and hydrogen in a noble gas carrier (e.g., neon or argon) can be used.
-
The gas mixture is pulsed through a nozzle into the high-vacuum chamber of the FTMW spectrometer.
-
An electrical discharge is applied to the gas pulse as it expands, leading to the formation of this compound.
-
The molecules in the supersonic jet are then probed with a microwave pulse, which excites rotational transitions.
-
The subsequent free induction decay is detected and Fourier transformed to obtain the rotational spectrum.
-
By analyzing the rotational spectra of different isotopologues of this compound, a precise determination of its molecular structure can be achieved.
Mandatory Visualizations
Caption: Synthesis of this compound from oxalic acid.
Caption: Relative stability of this compound conformers.
References
- 1. Ab initio and transition state theory study of the OH + HO2 → H2O + O2(3Σg−)/O2(1Δg) reactions: yield and role of O2(1Δg) in H2O2 decomposition and in combustion of H2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics study of the post-transition-state-bifurcation process of the (HCOOH)H+ → CO + H3O+/HCO+ + H2O dissociation: application of machine-learning techniques - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of formic acid on O2 + OH˙CHOH → HCOOH + HO2 reaction under tropospheric condition: kinetics of cis and trans isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Dihydroxycarbene: A Comprehensive Technical Guide on its Discovery and History
Abstract
Dihydroxycarbene (HOCOH), a captivating yet transient carbene species, has intrigued chemists for decades. This guide provides an in-depth exploration of its discovery, history, and characterization. We delve into the theoretical predictions that first hinted at its existence, the experimental challenges in its generation and identification, and the sophisticated spectroscopic and computational techniques that have been instrumental in elucidating its structure and properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry of reactive intermediates.
Introduction: The Theoretical Postulate of a Fleeting Molecule
The story of this compound begins not in a laboratory, but in the realm of theoretical chemistry. For years, it was a postulated intermediate in various chemical transformations, including the photolysis of oxalic acid.[1] Early computational studies were crucial in predicting its structure, stability, and spectroscopic signatures, paving the way for its eventual experimental detection. These theoretical investigations suggested that this compound possesses a singlet ground state, stabilized by the electron-donating hydroxyl groups.[1][2] This stabilization results in a significant energy barrier to rearrangement, making it a surprisingly stable carbene despite its reactive nature.
The Quest for Detection: Early Experimental Evidence
The first experimental evidence for the existence of this compound emerged from gas-phase studies. In 1994, Wiedmann et al. reported the generation and characterization of this compound using neutralization/reionization mass spectrometry.[3] In this seminal work, the HO-C-OH radical cation was generated by the dissociative electron ionization of oxalic acid. Subsequent neutralization of this cation produced this compound, which was then reionized for detection.[3] This experiment demonstrated that this compound could exist as a stable species in the gas phase, with a lifetime sufficient for detection.[3] A small fraction of the generated carbene was observed to decompose into water and carbon monoxide, providing further insight into its reactivity.[3]
Definitive Identification: Spectroscopic Characterization
While mass spectrometry provided strong evidence for its existence, definitive structural characterization required spectroscopic techniques. In 2008, Schreiner and Reisenauer reported the spectroscopic identification of this compound in an argon matrix at 10 K.[4] They generated the carbene by the high-vacuum flash pyrolysis of oxalic acid, which resulted in the extrusion of carbon dioxide.[4][5] The trapped this compound was then characterized by infrared (IR) spectroscopy. The experimentally observed vibrational frequencies showed excellent agreement with those predicted by high-level computational methods, confirming the identity of the trapped species.[4]
Further refinement of its structural parameters came in 2014, when Womack et al. reported the gas-phase structure determination of the trans,cis isomer of this compound using microwave rotational spectroscopy.[1][6][7] This study provided highly precise experimental bond lengths and angles, which were in remarkable agreement with coupled-cluster calculations.[6][8]
Structural and Energetic Landscape
This compound can exist in three different planar conformations: s-trans,s-trans (1tt), s-trans,s-cis (1ct), and s-cis,s-cis (1cc).[4][5] Computational studies at the CCSD(T)/cc-pVTZ level of theory have shown that the s-trans,s-trans conformer is the global energy minimum.[4][5] The s-trans,s-cis conformer lies only 0.1 kcal/mol higher in energy, while the s-cis,s-cis conformer is significantly less stable, at 6.7 kcal/mol above the minimum.[4][5]
The stability of this compound is attributed to the π-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon.[4] This results in unusually short C-O bonds with significant double-bond character.[1][4][7] The rotational barrier around the C-O bonds is calculated to be a substantial 17 kcal/mol, further highlighting the strength of this interaction.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Geometric Parameters of trans,cis-Dihydroxycarbene
| Parameter | Experimental Value[6] | Computed Value (CCSD(T)/cc-pCVQZ)[6] |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C=O | 1.309 | 1.309 |
| O-Htrans | 0.961 | 0.960 |
| O-Hcis | 0.976 | 0.975 |
| Bond Angles (°) | ||
| O-C-O | 107.30 | 107.25 |
| C-O-Htrans | 106.8 | 106.8 |
| C-O-Hcis | 110.7 | 110.4 |
Table 2: Experimental and Computed Vibrational Frequencies of s-trans,s-trans-Dihydroxycarbene[4]
| Vibration | Computed Frequency (cm-1) | Experimental Frequency (cm-1) |
| 1 | 3876.4 | 3633.2 / 3628.6 |
| 2 | 3871.4 | 3625.1 |
| 3 | 1443.1 | 1386.2 |
| 4 | 1370.5 | 1289.0 / 1287.4 |
| 5 | 1157.8 | 1110.3 / 1109.3 |
| 6 | 1156.6 | - |
| 7 | 742.4 | 706.6 |
| 8 | 672.4 | - |
| 9 | 641.6 | - |
Experimental Protocols
Gas-Phase Generation via Neutralization/Reionization Mass Spectrometry[3]
-
Precursor Introduction: Oxalic acid is introduced into the mass spectrometer.
-
Ionization: Dissociative electron ionization of oxalic acid is performed to generate the HO-C-OH•+ radical cation.
-
Neutralization: The radical cation is neutralized in the gas phase to form this compound.
-
Reionization and Detection: Approximately 0.3 microseconds after neutralization, the this compound is reionized and detected by the mass spectrometer.
Matrix Isolation via High-Vacuum Flash Pyrolysis[4][5]
-
Precursor Preparation: Oxalic acid is used as the precursor.
-
Pyrolysis: High-vacuum flash pyrolysis of oxalic acid is carried out. This process leads to the extrusion of a molecule of carbon dioxide.
-
Matrix Isolation: The resulting this compound is trapped in an argon matrix at a cryogenic temperature of 10 K.
-
Spectroscopic Analysis: The matrix-isolated this compound is then analyzed using infrared spectroscopy for structural identification.
Gas-Phase Generation for Microwave Spectroscopy[1]
-
Gas Mixture Preparation: A gaseous mixture of 0.5% carbon dioxide (CO2) and 12.5% hydrogen (H2) in neon (Ne) is prepared.
-
Supersonic Expansion: The gas mixture is supersonically expanded into a Fabry-Pérot cavity through a pulsed valve.
-
Discharge Generation: The pulsed valve is coupled to a direct current electrical discharge source, which produces trans,cis-dihydroxycarbene in detectable yields.
-
Spectroscopic Measurement: The rotational transitions of the generated this compound and its isotopologues are measured using Fourier-transform microwave (FTMW) and microwave-millimeter-wave double-resonance (DR) spectroscopy.
Significance and Future Outlook
The successful isolation and characterization of this compound represent a significant achievement in the field of reactive intermediates. It has provided a valuable benchmark for theoretical models and has deepened our understanding of carbene chemistry. While it has been historically underrepresented in discussions of the CH2O2 chemical system, its confirmed stability suggests it may play a role in various chemical environments, including atmospheric chemistry.[1][7] Future research may focus on exploring the reactivity of this compound with other small molecules and its potential involvement in more complex reaction pathways. The detailed experimental and computational data now available will undoubtedly fuel further investigations into this fascinating molecule.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. comporgchem.com [comporgchem.com]
- 5. idc-online.com [idc-online.com]
- 6. comporgchem.com [comporgchem.com]
- 7. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Chemistry Highlights: Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [compchemhighlights.org]
An In-depth Technical Guide on the Electronic Structure of Singlet Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxycarbene (HOCOH), a key intermediate in various chemical and biological processes, possesses a singlet ground state of significant stability, a feature attributed to the electronic influence of its hydroxyl substituents. This technical guide provides a comprehensive analysis of the electronic structure of singlet this compound, consolidating findings from advanced computational studies and sophisticated experimental techniques. We present a detailed examination of its molecular geometry, conformational landscape, and the underlying electronic factors governing its stability and reactivity. This document summarizes key quantitative data in structured tables, outlines detailed experimental and computational methodologies, and provides visualizations of its conformational dynamics to facilitate a deeper understanding for researchers in chemistry, materials science, and drug development.
Introduction
Carbenes, molecules featuring a neutral carbon atom with two unshared valence electrons, are pivotal reactive intermediates in organic chemistry. While most simple carbenes possess a triplet ground state, this compound is a notable exception, exhibiting a singlet ground state.[1][2] This stability is conferred by its two electron-donating hydroxyl groups.[3][4] The π-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon delocalizes the electron density, stabilizing the singlet state.[5][6] Understanding the nuanced electronic structure of singlet this compound is crucial for elucidating its role in atmospheric chemistry, organic synthesis, and as a potential intermediate in biological pathways.
Molecular Geometry and Conformational Analysis
The geometry of singlet this compound has been precisely determined through a combination of gas-phase microwave spectroscopy and high-level ab initio calculations.[1][7] The molecule exists in three planar conformers: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis.[5][6] The s-trans,s-trans conformer is the most stable, representing the global minimum on the potential energy surface.[5][6]
Conformational Isomers and Relative Energies
Computational studies at the CCSD(T)/cc-pVTZ level of theory have established the relative energies of the three conformers.[5][6] The s-cis,s-trans conformer lies only 0.1 kcal/mol above the s-trans,s-trans form, indicating a very low barrier to interconversion. The s-cis,s-cis conformer is significantly less stable, with a relative energy of 6.7 kcal/mol.[5][6]
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| s-trans,s-trans | C2h | 0.0 |
| s-cis,s-trans | Cs | 0.1 |
| s-cis,s-cis | C2v | 6.7 |
Geometric Parameters
The geometric parameters of the experimentally observed s-cis,s-trans isomer show excellent agreement with those computed at the CCSD(T)/cc-pCVQZ level, highlighting the predictive power of modern quantum chemical methods.[1][7] The C-O bond lengths are notably short, indicating significant double-bond character arising from the aforementioned π-donation.
Table 2: Experimental and Computed Geometric Parameters for s-cis,s-trans-Dihydroxycarbene
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O (trans) | 1.335 | 1.336 |
| C-O (cis) | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| Bond Angles (degrees) | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
Electronic Properties
The electronic properties of the this compound conformers, such as their rotational constants and dipole moments, have been characterized through a combination of microwave spectroscopy and theoretical calculations. These properties are crucial for the spectroscopic identification of these species in various environments.
Table 3: Calculated Rotational Constants and Dipole Moments of this compound Conformers
| Conformer | A (GHz) | B (GHz) | C (GHz) | Dipole Moment (D) |
| s-trans,s-trans | 34.59 | 10.95 | 8.32 | 0.00 |
| s-cis,s-trans | 33.91 | 11.23 | 8.43 | 2.65 |
| s-cis,s-cis | 33.28 | 11.54 | 8.57 | 4.68 |
Excited Electronic States
Information on the singlet excited states of this compound is primarily derived from computational studies. These investigations are crucial for understanding its photochemical behavior. Time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster (EOM-CCSD) methods are commonly employed to predict vertical excitation energies and oscillator strengths.
The lowest singlet excited states are expected to arise from n → π* and π → π* transitions involving the non-bonding electrons on the oxygen atoms and the π-system of the carbene. While detailed experimental spectra of the excited states are scarce due to the reactive nature of the molecule, theoretical predictions provide valuable insights.
Stability and Reactivity
Singlet this compound exhibits remarkable kinetic stability, particularly in comparison to its mono-hydroxy counterpart, which readily undergoes quantum mechanical tunneling to formaldehyde.[5] The stability of this compound is attributed to a high activation barrier for decomposition, estimated to be at least 34 kcal/mol.[5] Furthermore, a significant rotational barrier of 17 kcal/mol for the C-O bonds hinders conformational changes and contributes to its persistence.[5]
The primary isomerization pathway for this compound is the 1,2-hydrogen shift to form formic acid. Computational studies are essential for determining the transition state and activation energy for this process.
Experimental Methodologies
Matrix Isolation Infrared Spectroscopy
Protocol: this compound is generated by the high-vacuum flash pyrolysis of oxalic acid. The pyrolyzed vapor is then co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI) held at a temperature of approximately 10-15 K. The resulting matrix isolates individual this compound molecules, preventing intermolecular reactions and allowing for their characterization by Fourier-transform infrared (FTIR) spectroscopy. The identification of the different conformers is achieved by comparing the experimental vibrational frequencies with those predicted by high-level quantum chemical calculations.[5][6]
Gas-Phase Microwave Spectroscopy
Protocol: this compound is produced in the gas phase within a Balle-Flygare type Fourier-transform microwave (FTMW) spectrometer.[8][9] A gaseous mixture, for instance containing carbon dioxide and hydrogen in a neon buffer gas, is introduced into a vacuum chamber through a pulsed nozzle coupled with an electrical discharge source.[8] The resulting plasma generates transient species, including this compound. The molecules are then stabilized and cooled to a few Kelvin by supersonic expansion. A short microwave pulse polarizes the molecules, and the subsequent free induction decay (FID) is detected and Fourier-transformed to obtain the rotational spectrum. This high-resolution technique allows for the precise determination of rotational constants and, consequently, the molecular structure.[8]
Computational Methodologies
Protocol: High-level ab initio and density functional theory (DFT) methods are indispensable for studying the electronic structure of this compound.
-
Geometry Optimization and Vibrational Frequencies: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with correlation-consistent basis sets (e.g., cc-pVTZ, cc-pCVQZ) provides highly accurate geometries and vibrational frequencies that show excellent agreement with experimental data.[1][5][7]
-
Relative Energies: To obtain reliable relative energies of the conformers, it is crucial to employ methods that accurately describe electron correlation, such as CCSD(T).
-
Excited States: For the calculation of vertical excitation energies and oscillator strengths, time-dependent density functional theory (TD-DFT) with hybrid functionals (e.g., B3LYP, M06-2X) or more advanced methods like equation-of-motion coupled-cluster (EOM-CCSD) are recommended.
-
Software: A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, Q-Chem, and Molpro.
Potential Energy Surface and Conformational Interconversion
The interconversion between the three conformers of this compound proceeds through rotation about the C-O single bonds. The potential energy surface (PES) for this process can be mapped out using computational methods by systematically varying the dihedral angles.
Conclusion
The electronic structure of singlet this compound is characterized by a stable singlet ground state, a consequence of significant π-electron donation from the hydroxyl groups to the carbene center. This stabilization leads to a planar geometry with short C-O bonds and a notable kinetic stability. The molecule exists as three conformers with the s-trans,s-trans being the most stable. The combination of advanced spectroscopic techniques and high-level quantum chemical calculations has provided a detailed and consistent picture of its geometric and electronic properties. This in-depth understanding is fundamental for future investigations into the reactivity of this compound and its role in complex chemical systems, offering valuable insights for researchers in diverse fields, including drug design where subtle electronic effects can dictate molecular interactions and reactivity.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Rotational spectroscopy [orgspectroscopyint.blogspot.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chalcogen-substituted carbenes: a density functional study of structure, stability, and donor ability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. idc-online.com [idc-online.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Theoretical and Computational Deep Dive into Dihydroxycarbene's Geometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the geometry of dihydroxycarbene (HO-C-OH). A molecule of significant interest due to its role as a stable singlet carbene, understanding its structural characteristics is crucial for various applications in chemical synthesis and atmospheric chemistry.[1][2][3] This document summarizes key findings on its isomeric forms, geometric parameters, and the computational methodologies employed to determine these properties.
The Conformational Landscape of this compound
This compound can exist in three distinct planar conformations, defined by the rotational orientation of the two hydroxyl groups around the carbon-oxygen bonds. These conformers are designated as s-trans,s-trans (1tt), s-trans,s-cis (1ct), and s-cis,s-cis (1cc). High-level quantum chemical calculations have established that the s-trans,s-trans conformer is the most stable, representing the global energy minimum.[4][5]
The relative energies of these conformers, calculated at the CCSD(T)/cc-pVTZ level of theory, reveal the energetic landscape of this compound.[4][5] The s-trans,s-cis isomer is found to be only slightly higher in energy, while the s-cis,s-cis conformer is significantly less stable.
Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| s-trans,s-trans (1tt) | 0.0 |
| s-trans,s-cis (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
Data sourced from CCSD(T)/cc-pVTZ calculations.[4][5]
Geometric Parameters: A Harmony of Theory and Experiment
The precise geometry of the trans,cis isomer of this compound has been determined through a powerful combination of gas-phase microwave spectroscopy and high-level coupled-cluster calculations (CCSD(T)/cc-pCVQZ).[1][6] The remarkable agreement between the experimental and computed values underscores the predictive power of modern computational chemistry. The bond distances are consistent to within 0.001 Å, and the bond angles to within 0.3°.[6]
Geometric Parameters of trans,cis-Dihydroxycarbene
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C-O' | 1.309 | 1.309 |
| O-Htrans | 0.961 | 0.960 |
| O'-Hcis | 0.976 | 0.975 |
| Bond Angles (degrees) | ||
| O-C-O' | 107.30 | 107.25 |
| C-O-Htrans | 106.8 | 106.8 |
| C-O'-Hcis | 110.7 | 110.4 |
Data sourced from Womack et al. (2014) and computational chemistry analyses.[1][6]
The short C-O bond lengths (around 1.32 Å) are indicative of significant π-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon.[3][4] This electron donation contributes to the notable stability of this compound, especially when compared to the highly reactive parent carbene, methylene.[2][4]
Methodologies for Geometrical Characterization
The determination of this compound's geometry relies on a synergistic approach, integrating experimental spectroscopy with sophisticated theoretical calculations.
Experimental Protocol: Gas-Phase Microwave Spectroscopy
The experimental structure of trans,cis-dihydroxycarbene was elucidated using Fourier-transform microwave (FTMW) spectroscopy.[1]
-
Generation of this compound: The molecule was produced in a supersonic expansion by passing a gaseous mixture of 0.5% carbon dioxide and 12.5% hydrogen in neon through a pulsed-valve coupled to a direct current electrical discharge.[1]
-
Spectroscopic Measurement: The rotational spectra of the parent molecule and its isotopologues were measured using a Balle–Flygare-type FTMW spectrometer.[1]
-
Structure Determination: The experimentally determined rotational constants for multiple isotopic species were used to derive a semi-experimental equilibrium structure.[1][3]
Computational Protocol: High-Level Ab Initio Calculations
Theoretical calculations are indispensable for corroborating experimental findings and for exploring the properties of less stable isomers. The primary method employed for high-accuracy geometry optimization of this compound is the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).[4][6]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comporgchem.com [comporgchem.com]
- 5. idc-online.com [idc-online.com]
- 6. comporgchem.com [comporgchem.com]
Spectroscopic Identification of Dihydroxycarbene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HOCOH), a long-elusive carbene, has garnered significant interest within the scientific community due to its fundamental structure and reactivity. As a key intermediate in various chemical reactions, including atmospheric and combustion processes, its definitive identification and characterization are crucial. This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies employed in the successful identification and characterization of this compound, with a focus on experimental protocols, quantitative data, and theoretical insights.
Generation of this compound
The transient nature of this compound necessitates its generation in situ under specific experimental conditions. Two primary methods have been successfully employed for its production:
-
High-Vacuum Flash Pyrolysis (HVFP) of Oxalic Acid : This method involves the thermal decomposition of oxalic acid. The precursor is heated, and the pyrolysis products are rapidly quenched and isolated for spectroscopic analysis.[1][2]
-
Neutralization-Reionization Mass Spectrometry (NRMS) : In this gas-phase technique, this compound is produced by the neutralization of the HO-C-OH radical cation, which is generated from the dissociative electron ionization of oxalic acid.[3][4] The survival of the reionized species confirms the stability of the carbene on the microsecond timescale of the experiment.[3][4]
Experimental Methodologies
High-Vacuum Flash Pyrolysis and Matrix Isolation Infrared Spectroscopy
A powerful technique for studying reactive intermediates like this compound is matrix isolation spectroscopy.[5][6][7][8] This method involves trapping the species of interest in an inert gas matrix at cryogenic temperatures, which inhibits diffusion and bimolecular reactions, thus allowing for detailed spectroscopic investigation.[6][7]
Experimental Protocol:
-
Precursor Preparation : Anhydrous oxalic acid is used as the precursor for generating this compound.
-
Pyrolysis : The oxalic acid is subjected to high-vacuum flash pyrolysis. While specific temperatures can vary, they are typically in the range required for the decomposition of the precursor to yield the desired carbene.
-
Matrix Deposition : The pyrolysis products are co-deposited with a large excess of an inert matrix gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI for IR spectroscopy) maintained at very low temperatures (typically around 3-10 K).[6][9]
-
Spectroscopic Analysis : Infrared spectra of the matrix-isolated species are recorded. The identification of this compound is achieved by comparing the experimental vibrational frequencies with those predicted by high-level quantum chemical calculations.
The experimental workflow for the generation and matrix isolation of this compound is illustrated in the following diagram:
Caption: Experimental workflow for the generation of this compound via HVFP and its subsequent matrix isolation for IR spectroscopic analysis.
Gas-Phase Microwave Spectroscopy
Gas-phase studies provide intrinsic information about the structure and properties of molecules without the influence of a matrix environment. Fourier transform microwave (FTMW) spectroscopy has been instrumental in the precise determination of the geometric structure of this compound.[10][11][12][13]
Experimental Protocol:
-
Carbene Generation : this compound is produced in the gas phase, for instance, through an electrical discharge or pyrolysis source coupled to the spectrometer.
-
Supersonic Expansion : The generated carbene is cooled to very low rotational temperatures in a supersonic expansion with an inert carrier gas (e.g., argon).
-
Microwave Excitation : The cooled molecules are subjected to a short microwave pulse that excites rotational transitions.
-
Detection : The subsequent free induction decay (FID) of the coherently rotating molecules is detected and Fourier-transformed to yield the rotational spectrum.
-
Isotopic Substitution : To determine the precise molecular structure, isotopic variants of this compound are generated and their rotational spectra are measured.
Spectroscopic Data and Characterization
The identification of this compound is unequivocally confirmed through the excellent agreement between experimental spectroscopic data and high-level theoretical calculations.
Conformational Isomers
This compound can exist in three planar conformations: s-trans,s-trans (1tt), s-cis,s-trans (1ct), and s-cis,s-cis (1cc).[1][2][9] The s-trans,s-trans conformer is the global minimum on the potential energy surface.[1][2] The higher-energy s-cis,s-cis conformer has also been prepared and characterized, and it undergoes rapid quantum mechanical tunneling to the more stable s-cis,s-trans form at cryogenic temperatures.[9]
Caption: Conformational landscape of this compound, showing the relative stability and interconversion pathways.
Vibrational Frequencies
The infrared spectrum provides a fingerprint of the molecule. The experimentally observed vibrational frequencies for the s-trans,s-trans conformer of this compound in an inert matrix show excellent agreement with the frequencies computed using high-level quantum chemical methods.
| Vibrational Mode | Computed Frequency (cm⁻¹) (CCSD(T)/cc-pVTZ) | Experimental Frequency (cm⁻¹) (in N₂ matrix) | Intensity |
| ν₁ | 3876.4 | 3633.2 / 3628.6 | weak |
| ν₂ | 3871.4 | 3625.1 | strong |
| ν₃ | 1443.1 | 1386.2 | medium |
| ν₄ | 1370.5 | 1289.0 / 1287.4 | weak |
| ν₅ | 1157.8 | 1110.3 / 1109.3 | very strong |
| ν₇ | 742.4 | 706.6 | strong |
Data sourced from computational and experimental studies.[1][2]
Geometric Structure
Gas-phase microwave spectroscopy has enabled a precise determination of the molecular structure of the trans,cis isomer of this compound. The remarkable agreement between the experimental and computed geometric parameters provides definitive proof of its structure.
| Geometric Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C-O' | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O'-H (cis) | 0.976 | 0.975 |
| **Bond Angles (°) ** | ||
| O-C-O' | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O'-H (cis) | 110.7 | 110.4 |
Data sourced from gas-phase structure determination studies.[11][14]
Theoretical Calculations
Computational chemistry has played an indispensable role in the identification and characterization of this compound.[15][16] High-level ab initio and density functional theory (DFT) calculations have been crucial for:
-
Predicting Molecular Structures and Stabilities : Theoretical calculations accurately predicted the geometries and relative energies of the different conformers of this compound before their experimental observation.[1][2]
-
Simulating Vibrational Spectra : The excellent agreement between the computed and experimental infrared spectra was the key to the initial identification of this compound in matrix isolation experiments.[1][2]
-
Assigning Rotational Transitions : Theoretical predictions of rotational constants were essential for guiding the search for and assignment of transitions in the microwave spectrum.[10][11]
The synergy between experimental spectroscopy and theoretical calculations has been paramount in providing a complete and unambiguous picture of this compound.
Conclusion
The spectroscopic identification of this compound represents a significant achievement in the study of reactive intermediates. Through the combined application of advanced experimental techniques, such as high-vacuum flash pyrolysis with matrix isolation infrared spectroscopy and gas-phase microwave spectroscopy, and high-level theoretical calculations, the existence and structure of this elusive molecule have been definitively established. The detailed experimental protocols and quantitative spectroscopic data presented in this guide provide a solid foundation for researchers and scientists working in fields where this compound may play a critical role.
References
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- 2. idc-online.com [idc-online.com]
- 3. scispace.com [scispace.com]
- 4. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study [mdpi.com]
- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identification and Reactivity of s- cis, s- cis-Dihydroxycarbene, a New [CH2O2] Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Computational Chemistry Highlights: Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [compchemhighlights.org]
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- 13. files.core.ac.uk [files.core.ac.uk]
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An In-depth Technical Guide on Dihydroxycarbene as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C̈-OH), a member of the carbene family of reactive intermediates, has garnered significant attention in the fields of physical organic chemistry, spectroscopy, and computational chemistry.[1][2] As a short-lived, high-energy species, understanding its structure, stability, and reactivity is crucial for elucidating reaction mechanisms where it is postulated to play a role.[3][4] This guide provides a comprehensive overview of this compound, focusing on its generation, characterization, structural parameters, and reactivity, with a particular emphasis on experimental and computational methodologies.
Generation of this compound
The transient nature of this compound necessitates its in-situ generation for study. Several methods have been successfully employed for this purpose.
High-Vacuum Flash Pyrolysis of Oxalic Acid
A primary method for producing this compound is through the high-vacuum flash pyrolysis (HVFP) of oxalic acid.[5][6] In this technique, oxalic acid is heated to high temperatures under high vacuum, leading to its decomposition and the formation of this compound. While specific temperature and pressure parameters can vary depending on the experimental setup, the core principle involves providing sufficient thermal energy to overcome the activation barrier for the decarboxylation of a precursor.[7]
Experimental Protocol: A sample of oxalic acid is placed in a pyrolysis tube, which is then evacuated to a high vacuum. The tube is rapidly heated, causing the oxalic acid to sublime and decompose. The resulting products, including this compound, are then typically passed into a region for spectroscopic analysis or trapping in a cryogenic matrix.
Dissociative Electron Ionization of Oxalic Acid
This compound can also be generated in the gas phase through the dissociative electron ionization of oxalic acid.[8] This method involves bombarding oxalic acid vapor with electrons, leading to the formation of the this compound radical cation (HO-C-OH⁺•), which can then be neutralized to produce the neutral carbene.
Experimental Protocol: Oxalic acid vapor is introduced into the ion source of a mass spectrometer. Electron impact leads to ionization and fragmentation of the oxalic acid molecules, producing a variety of ions, including the this compound radical cation. This cation can be mass-selected and then neutralized by charge exchange with a suitable collision gas to generate the neutral this compound for further study, such as neutralization-reionization mass spectrometry.[8]
Gas-Phase Generation in a DC Electrical Discharge
A direct current (DC) electrical discharge through a suitable precursor gas mixture has been utilized to produce this compound in the gas phase for microwave spectroscopy studies.
Experimental Protocol: A gaseous mixture, for example, composed of 0.5% carbon dioxide (CO₂) and 12.5% hydrogen (H₂) in a neon (Ne) buffer gas, is passed through a DC electrical discharge. The discharge creates a plasma containing various reactive species, leading to the formation of this compound. The products are then expanded into a high-vacuum chamber for spectroscopic analysis.
Spectroscopic Characterization and Structure
The definitive identification and structural elucidation of this compound have been achieved through a combination of microwave rotational spectroscopy and matrix isolation infrared (IR) spectroscopy, supported by high-level quantum chemical calculations.[1][2]
Microwave Rotational Spectroscopy
Gas-phase microwave spectroscopy has provided precise experimental data on the geometry of the trans,cis isomer of this compound.[2] These studies have confirmed a planar structure for the molecule.
Matrix Isolation Infrared Spectroscopy
Matrix isolation is a powerful technique for trapping and studying reactive intermediates at low temperatures.[9][10] this compound, generated by methods like HVFP, is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (typically at 10-40 K).[9] This traps the carbene molecules, preventing their diffusion and reaction, and allowing for their characterization by IR spectroscopy. The experimentally observed vibrational frequencies can then be compared with those predicted by computational methods to confirm the identity of the trapped species.[5]
Experimental Protocol: A precursor (e.g., oxalic acid) is pyrolyzed, and the products are immediately mixed with a large excess of an inert matrix gas (e.g., Ar or N₂ in a ratio of >1000:1).[9] This gas mixture is then condensed onto a cold window (e.g., CsI for IR spectroscopy) maintained at a very low temperature (e.g., 10 K) by a cryostat.[9] The IR spectrum of the resulting matrix is then recorded.
Quantitative Data
The combination of experimental spectroscopy and computational chemistry has yielded precise data on the structure and vibrational frequencies of this compound.
Geometric Parameters
The table below summarizes the experimentally determined and computationally calculated geometric parameters for the trans,cis isomer of this compound. The excellent agreement between the experimental and computed values underscores the accuracy of modern quantum chemical methods.[2]
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C=O | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| **Bond Angles (°) ** | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
Data sourced from Womack et al. (2014).[2]
Vibrational Frequencies
The experimental and computed IR vibrational frequencies for the s-trans,s-trans conformer of this compound are presented below.
| Vibration | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| 1 | 3876.4 | 3633.2 / 3628.6 | weak |
| 2 | 3871.4 | 3625.1 | strong |
| 3 | 1443.1 | 1386.2 | medium |
| 4 | 1370.5 | 1289.0 / 1287.4 | weak |
| 5 | 1157.8 | 1110.3 / 1109.3 | very strong |
| 7 | 742.4 | 706.6 | strong |
Data sourced from Schreiner & Reisenauer (2008).[5]
Stability and Reactivity
This compound is a stable singlet carbene.[1] Unlike the related hydroxycarbene, it does not readily undergo quantum mechanical tunneling to rearrange to a more stable isomer.[2] This stability is attributed to two main factors: a strong C-O bond and a high activation barrier for decomposition or isomerization, estimated to be at least 34 kcal mol⁻¹.[5]
While stable against unimolecular reactions, the reactivity of this compound with other molecules is an area of active research. Given its electron-deficient carbon center, it is expected to be electrophilic and react with various nucleophiles.[11] Its potential role in atmospheric chemistry has been suggested, where it could react with hydrocarbons.[1] Furthermore, it has been proposed that this compound could be formed through the hydrogenation of the hydrocarboxyl radical (HOCO), a species of importance in atmospheric and combustion chemistry.[1]
Reaction Pathways and Mechanisms
The generation of this compound from oxalic acid and its potential isomerization to formic acid are key reaction pathways.
Generation from Oxalic Acid
The high-vacuum flash pyrolysis of oxalic acid proceeds through a concerted decarboxylation mechanism to yield this compound and carbon dioxide.
Caption: Generation of this compound from oxalic acid via HVFP.
Isomerization to Formic Acid
Although possessing a high activation barrier, the isomerization of this compound to the more stable formic acid represents a fundamental reaction pathway for this C₂H₂O₂ system.
Caption: Isomerization pathway of this compound to formic acid.
Conclusion
This compound stands out as a remarkably stable yet reactive intermediate. The synergy between advanced experimental techniques, such as microwave rotational spectroscopy and matrix isolation IR spectroscopy, and high-level computational chemistry has been instrumental in its definitive characterization and the elucidation of its intrinsic properties. For researchers in chemistry and drug development, a thorough understanding of the generation, structure, and reactivity of such intermediates is paramount for designing novel synthetic routes and understanding complex reaction mechanisms. Future investigations into the bimolecular reactivity of this compound will undoubtedly open new avenues in organic synthesis and atmospheric chemistry.
References
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- 2. comporgchem.com [comporgchem.com]
- 3. youtube.com [youtube.com]
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- 6. idc-online.com [idc-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 10. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 11. chem.libretexts.org [chem.libretexts.org]
The Role of Dihydroxycarbene in Atmospheric Chemistry: A Technical Guide
Abstract
Dihydroxycarbene (HO-C-OH), a stable singlet carbene, is a lesser-known yet potentially significant isomer within the C₁H₂O₂ chemical system, which also includes the atmospherically crucial formic acid (HCOOH) and the Criegee intermediate (CH₂OO)[1][2]. While its role has been historically underrepresented in atmospheric models, recent advancements in gas-phase detection and computational chemistry have established its stability and provided insights into its structure and potential reactivity[1]. This technical guide synthesizes the current understanding of this compound's physicochemical properties, potential atmospheric formation and reaction pathways, and the experimental methodologies used for its characterization. The document is intended for researchers in atmospheric science, physical chemistry, and related fields, providing a foundational reference and highlighting areas for future investigation.
Introduction
Carbenes are highly reactive intermediates that play pivotal roles in various chemical environments, from organic synthesis to interstellar clouds[3]. In the Earth's atmosphere, the presence and reactions of carbenes can influence the budgets of key oxidants and contribute to the formation of secondary pollutants. This compound (DHC) is one of the smallest stable singlet carbenes, stabilized by its two electron-donating hydroxyl groups[2]. Unlike its highly unstable isomer hydroxycarbene, which undergoes rapid quantum tunneling, this compound possesses significant barriers to decomposition and rearrangement to the more stable formic acid, allowing for its experimental observation[4].
Its detection in the gas phase confirms its existence as a stable species, prompting a re-evaluation of its potential contribution to atmospheric chemical cycles, particularly those involving oxygenated volatile organic compounds[1][2]. This guide will detail its known properties and explore its likely atmospheric behavior based on experimental data and analogies to similar, better-studied carbenes.
Physicochemical and Structural Properties
The geometric structure of this compound has been precisely determined through a combination of Fourier transform microwave spectroscopy and high-level coupled-cluster calculations[1]. The molecule exists in a trans,cis conformation as its lowest energy state. The experimental and computationally derived structural parameters show remarkable agreement, validating the accuracy of modern quantum chemical methods[5].
Table 1: Physicochemical and Structural Data for this compound
| Parameter | Experimental Value[5] | Computed Value (CCSD(T)/cc-pCVQZ)[5] |
| Bond Lengths (Å) | ||
| C-O (trans) | 1.335 | 1.336 |
| C-O (cis) | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| **Bond Angles (°) ** | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
| Conformer Energies (kcal/mol) | Not Applicable | s-trans,s-trans: 0.0 (Minimum)[4] |
| s-cis,s-trans: 0.1[4] | ||
| s-cis,s-cis: 6.7[4] |
Atmospheric Chemistry of this compound
The atmospheric lifecycle of a trace gas is governed by its sources (formation pathways) and sinks (reaction and removal pathways). While direct atmospheric measurements of this compound have not yet been reported, its chemistry can be inferred from laboratory studies and computational models.
Formation Pathways
The primary method for generating this compound in a laboratory setting is through the high-vacuum flash pyrolysis of oxalic acid[4][6]. This process involves the decarboxylation of oxalic acid to produce the target carbene.
References
- 1. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. comporgchem.com [comporgchem.com]
- 5. Computational Chemistry Highlights: Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [compchemhighlights.org]
- 6. idc-online.com [idc-online.com]
Quantum Mechanical Tunneling in Dihydroxycarbene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxycarbene (HOCOH), a key intermediate in the [CH₂O₂] potential energy surface, presents a fascinating case study in the realm of quantum mechanical tunneling. While the lower-energy conformers of this compound are kinetically persistent, the higher-energy s-cis,s-cis conformer undergoes a rapid conformational change via quantum mechanical tunneling, a phenomenon that defies classical kinetics. This technical guide provides an in-depth exploration of the synthesis, characterization, and quantum dynamics of this compound, with a focus on the tunneling behavior of its various conformers. Detailed experimental protocols for its generation via pyrolysis and observation through matrix isolation spectroscopy are presented, alongside a comprehensive summary of theoretical calculations that underpin our understanding of this system. This document serves as a critical resource for researchers in physical organic chemistry, computational chemistry, and for professionals in drug development interested in the nuanced reactivity of small molecules where quantum effects can play a dominant role.
Introduction to this compound and Quantum Tunneling
This compound is the smallest stable singlet carbene, a class of molecules characterized by a divalent carbon atom.[1] Its stability is attributed to the electron-donating effects of the two hydroxyl groups.[1] Unlike its simpler analogue, hydroxycarbene (HCOH), which rapidly tunnels to formaldehyde, the lower-energy conformers of this compound are remarkably stable under cryogenic conditions.[2][3] This stability is due to a high activation barrier and a long tunneling path for the[2][4] hydrogen shift to formic acid.[2][3]
However, the study of this compound reveals a more complex picture where specific conformations can dramatically influence reactivity through quantum mechanical tunneling. This phenomenon, where a particle passes through a potential energy barrier rather than surmounting it, is a cornerstone of quantum mechanics and can dictate the outcome of chemical reactions, a concept known as "tunneling control".[5] In the case of this compound, the elusive, high-energy s-cis,s-cis conformer has been shown to undergo a rapid tunneling-driven rotamerization to the more stable s-cis,s-trans conformer. This observation underscores the importance of conformational control in modulating quantum tunneling effects.
Conformational Landscape of this compound
This compound can exist in three planar conformers, distinguished by the orientation of the hydroxyl groups relative to the C-O bonds: s-trans,s-trans (1tt), s-cis,s-trans (1ct), and s-cis,s-cis (1cc).[2][4] The s-trans,s-trans conformer is the global minimum on the this compound potential energy surface.
Quantitative Energetic Data
The relative energies of the this compound conformers have been determined through high-level quantum chemical calculations. These values are crucial for understanding the thermodynamic landscape and the feasibility of observing each conformer.
| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |
| s-trans,s-trans (1tt) | CCSD(T)/cc-pVTZ | 0.0 | [2][4] |
| s-cis,s-trans (1ct) | CCSD(T)/cc-pVTZ | 0.1 | [2][4] |
| s-cis,s-cis (1cc) | CCSD(T)/cc-pVTZ | 6.7 | [2][4] |
Table 1: Computed Relative Energies of this compound Conformers.
Experimental Protocols
The study of this compound and its tunneling dynamics relies on a combination of high-vacuum flash pyrolysis for its generation and matrix isolation spectroscopy for its trapping and characterization at cryogenic temperatures.
Generation of this compound via High-Vacuum Flash Pyrolysis (HVFP)
-
Precursor Preparation: Anhydrous oxalic acid is used as the precursor for this compound.
-
Pyrolysis Setup: The pyrolysis is conducted in a quartz tube heated by a furnace. The temperature is typically maintained in the range of 400-900 °C.
-
Vacuum Conditions: A high vacuum (typically < 10⁻⁵ mbar) is maintained throughout the experiment to ensure the unimolecular decomposition of oxalic acid and to prevent intermolecular reactions.
-
Reaction: Upon heating, oxalic acid undergoes decarboxylation and decarbonylation to yield this compound, which is then carried by the gas flow towards the cryogenic matrix.
Matrix Isolation Spectroscopy
-
Cryostat Setup: A closed-cycle helium cryostat is used to cool a spectroscopic window (e.g., CsI or BaF₂) to cryogenic temperatures (typically 3-11 K).
-
Matrix Gas: A large excess of an inert gas, such as argon or nitrogen, is used as the matrix material. The ratio of matrix gas to the precursor is typically high (e.g., 1000:1) to ensure the isolation of individual this compound molecules.[6]
-
Co-deposition: The pyrolysis products from the HVFP setup are co-deposited with the matrix gas onto the cold window. This rapidly freezes the this compound molecules in the inert gas solid, trapping them for spectroscopic analysis.
-
Spectroscopic Characterization: Fourier-transform infrared (FTIR) spectroscopy is the primary tool for characterizing the trapped species. The vibrational frequencies of the isolated molecules are measured and compared with theoretically predicted spectra to identify the different conformers of this compound.
Near-Infrared (NIR) Induced Conformer Generation
-
NIR Source: A narrow-band tunable near-infrared (NIR) laser is used to selectively excite specific vibrational overtone bands of the trapped this compound conformers.[7]
-
Irradiation: The matrix-isolated s-trans,s-trans (1tt) and s-cis,s-trans (1ct) conformers are irradiated with the NIR laser.
-
Conformational Conversion: The absorption of NIR photons provides the energy for the molecule to overcome the rotational barrier, leading to the formation of the higher-energy s-cis,s-cis (1cc) conformer.[7]
Quantum Mechanical Tunneling of s-cis,s-cis-Dihydroxycarbene
The most significant manifestation of quantum tunneling in this compound is the rapid rotamerization of the s-cis,s-cis (1cc) conformer to the s-cis,s-trans (1ct) conformer at cryogenic temperatures.
Tunneling Kinetics and Half-Life
The tunneling process is a first-order decay of the s-cis,s-cis conformer. The rate of this process is independent of temperature at cryogenic conditions, a hallmark of quantum mechanical tunneling.
| Parameter | Value | Experimental Conditions | Reference |
| Half-life (τ₁/₂) | 22 minutes | 3 K in a N₂ matrix | [7] |
Table 2: Experimental Tunneling Half-life of s-cis,s-cis-Dihydroxycarbene.
Theoretical Modeling of Tunneling
The theoretical prediction of tunneling rates is essential for validating experimental observations and gaining deeper insight into the underlying quantum dynamics.
High-level ab initio calculations are employed to map the potential energy surface and determine the reaction path for the tunneling process.
-
Geometry Optimization and Energetics: Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is a highly accurate method for calculating the geometries and relative energies of the conformers and the transition state for rotation.[2][5][8] A common choice of basis set for such calculations is the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set.[2][5]
-
Vibrational Frequencies: The calculation of harmonic and anharmonic vibrational frequencies at the same level of theory is crucial for identifying the conformers by comparing the computed spectra with the experimental FTIR data.[2]
The Wentzel-Kramers-Brillouin (WKB) approximation is a widely used semi-classical method to calculate the probability of tunneling through a potential energy barrier and, consequently, the tunneling half-life.[9][10] The WKB method considers the height and width of the potential barrier to determine the tunneling probability.[9][10]
Vibrational Spectroscopy Data
The identification of the different conformers of this compound is achieved by comparing the experimentally measured infrared absorption bands with the computationally predicted vibrational frequencies.
| Conformer | Vibrational Mode | Experimental Frequency (cm⁻¹) (in Ar matrix) | Computed Frequency (cm⁻¹) (CCSD(T)/cc-pVTZ) | Reference |
| s-trans,s-trans (1tt) | ν₂ (OH stretch) | 3625.1 (s) | 3871.4 (234.1) | [2][4] |
| ν₅ (CO stretch) | 1110.3 / 1109.3 (vs) | 1157.8 (470.6) | [2][4] | |
| ν₇ | 706.6 (s) | 742.4 (178.8) | [2][4] |
Table 3: Selected Experimental and Computed Vibrational Frequencies for s-trans,s-trans-Dihydroxycarbene. Intensities are given in parentheses.
Implications for Chemistry and Drug Development
The study of quantum mechanical tunneling in this compound offers several key insights for the broader scientific community:
-
Fundamental Understanding of Reactivity: It provides a clear example of "tunneling control," where quantum effects dictate reaction pathways, sometimes in contravention of classical intuition. This paradigm is crucial for accurately predicting the behavior of chemical systems, especially at low temperatures.
-
Conformational Control of Quantum Phenomena: The dramatic difference in the tunneling propensity between the conformers of this compound highlights the critical role of molecular geometry in governing quantum effects. This principle can be exploited in the design of molecules with specific quantum-mechanical properties.
-
Relevance to Drug Development: While this compound itself is not a therapeutic agent, the principles of tunneling control and conformational influence on reactivity are highly relevant to drug design and development. Understanding how subtle structural changes can lead to vastly different reaction outcomes through quantum effects can inform the design of more stable and selective drug molecules. Furthermore, enzymatic reactions, which often involve hydrogen transfer, are increasingly being recognized as systems where quantum tunneling can play a significant role in catalysis.
Conclusion
This compound serves as a compelling model system for investigating the intricacies of quantum mechanical tunneling in chemical reactions. The isolation and characterization of its elusive s-cis,s-cis conformer and the direct observation of its rapid tunneling-driven rotamerization have provided invaluable data for benchmarking theoretical models and have solidified the concept of tunneling control. The detailed experimental and computational protocols outlined in this guide offer a comprehensive resource for researchers seeking to explore this fascinating molecule and the fundamental principles of quantum dynamics that it so elegantly demonstrates. A thorough understanding of these quantum effects is not only pivotal for advancing our knowledge of chemical reactivity but also holds significant potential for the rational design of molecules with tailored properties in various scientific disciplines, including materials science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. comporgchem.com [comporgchem.com]
- 3. iopenshell.usc.edu [iopenshell.usc.edu]
- 4. idc-online.com [idc-online.com]
- 5. Ab initio calculation of the photoelectron spectra of the hydroxycarbene diradicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. comporgchem.com [comporgchem.com]
- 9. kinetics.nsc.ru [kinetics.nsc.ru]
- 10. comporgchem.com [comporgchem.com]
An In-depth Technical Guide to the Conformational Isomers of Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxycarbene (HO-C̈-OH), a key intermediate in various chemical reactions, exhibits a fascinating conformational landscape dictated by the rotation of its two hydroxyl groups. Understanding the relative stabilities, structures, and interconversion pathways of its conformers is crucial for accurately modeling its reactivity and role in complex chemical systems. This technical guide provides a comprehensive overview of the conformational isomers of this compound, synthesizing experimental and computational findings. We present detailed data on the structures and relative energies of the s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis conformers, along with the rotational barriers that separate them. This guide also outlines the key experimental protocols for the generation and characterization of these elusive species, including flash vacuum pyrolysis and matrix isolation infrared spectroscopy, as well as gas-phase microwave spectroscopy. Furthermore, we detail the computational methodologies employed to investigate the potential energy surface of this compound, providing a robust framework for theoretical studies.
Introduction
Carbenes, species featuring a neutral divalent carbon atom, are highly reactive intermediates of significant interest in organic chemistry and beyond. This compound, the simplest dialkoxycarbene, presents a unique case where the lone pairs on the oxygen atoms can donate into the empty p-orbital of the carbene carbon, leading to a singlet ground state and relative stability compared to other carbenes.[1] This stability, however, is modulated by the conformational arrangement of the hydroxyl groups. Three planar minima exist on the potential energy surface, corresponding to the s-trans,s-trans (1tt), s-cis,s-trans (1ct), and s-cis,s-cis (1cc) conformers.[1] The interplay between these conformers, governed by rotational barriers and quantum mechanical tunneling, dictates the overall chemical behavior of this compound.
Conformational Isomers: Structures and Energetics
The conformational space of this compound is defined by the dihedral angles of the H-O-C-O moieties. Theoretical calculations and experimental observations have identified three key planar conformers.
Structures of the Conformers
The geometric parameters of the this compound conformers have been determined through high-level computational studies and, for the s-cis,s-trans isomer, validated by gas-phase microwave spectroscopy.[2] The excellent agreement between the computed and experimental data for the trans,cis isomer lends high confidence to the predicted structures of the other conformers.[2]
Table 1: Experimental and Computed Geometric Parameters of s-cis,s-trans-Dihydroxycarbene [2]
| Parameter | Experimental (Microwave Spectroscopy) | Computed (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O (trans) | 1.335 | 1.336 |
| C-O (cis) | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| Bond Angles (°) | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
Relative Energies and Rotational Barriers
The relative stabilities of the this compound conformers and the energy barriers for their interconversion have been elucidated through computational chemistry. The s-trans,s-trans conformer is the global minimum on the potential energy surface, with the s-cis,s-trans isomer lying only slightly higher in energy. The s-cis,s-cis conformer is significantly less stable.[1] A notable feature of the C-O bonds is their partial double bond character, arising from the donation of oxygen lone pair density into the vacant p-orbital of the carbene carbon. This results in a substantial rotational barrier of approximately 17 kcal/mol.[1]
Table 2: Computed Relative Energies of this compound Conformers (CCSD(T)/cc-pVTZ) [1]
| Conformer | Relative Energy (kcal/mol) |
| s-trans,s-trans (1tt) | 0.0 |
| s-cis,s-trans (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
The interconversion between these conformers proceeds through transition states corresponding to the rotation around the C-O single bonds. The s-cis,s-cis conformer is particularly interesting as it can rapidly convert to the more stable s-cis,s-trans form via quantum mechanical tunneling, even at cryogenic temperatures, with a half-life of about 22 minutes at 3 K.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dihydroxycarbene from Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the synthesis of dihydroxycarbene (HO-C̈-OH), a stable singlet carbene, from oxalic acid. This compound is of significant interest due to its unusual stability compared to other small carbenes, making it a valuable subject for theoretical and experimental studies. These notes include a comprehensive experimental protocol for its gas-phase synthesis via high-vacuum flash pyrolysis of oxalic acid, detailed characterization data, and a discussion of its potential applications in organic synthesis and materials science.
Introduction
This compound is one of the smallest stable singlet carbenes.[1][2] Unlike its highly unstable analogue, hydroxycarbene, this compound exhibits remarkable stability due to a high activation barrier for decomposition and strong carbon-oxygen bonds.[3] This stability is attributed to π-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon.[3] The primary and most effective method for synthesizing this compound is through the high-vacuum flash pyrolysis of oxalic acid.[3] This method allows for the generation and characterization of the carbene in the gas phase. Another method involves the neutralization of the HO-C-OH•+ radical cation, which can be formed by the dissociative electron ionization of oxalic acid.[4]
The stability and unique electronic structure of this compound make it a target for research in reactive intermediates, with potential, though not yet fully explored, applications in catalysis and as a building block in organic synthesis. Its role in atmospheric chemistry is also a subject of study.[1][2]
Synthesis Pathway
The synthesis of this compound from oxalic acid proceeds through a dehydration reaction under high-vacuum flash pyrolysis conditions. The overall transformation is depicted below.
Caption: Synthesis of this compound from Oxalic Acid.
Experimental Protocol: High-Vacuum Flash Pyrolysis
This protocol describes a representative method for the gas-phase synthesis of this compound from oxalic acid. The specific parameters may require optimization based on the experimental setup.
Objective: To generate gas-phase this compound for spectroscopic characterization.
Materials:
-
Anhydrous Oxalic Acid (H₂C₂O₄)
-
High-vacuum apparatus equipped with a pyrolysis tube (e.g., quartz)
-
Heating element for the pyrolysis tube
-
Mass spectrometer or matrix isolation infrared spectrometer for detection
Experimental Workflow:
Caption: Experimental Workflow for this compound Synthesis.
Procedure:
-
Preparation: Ensure the high-vacuum apparatus is clean and leak-tight. Load a sample of anhydrous oxalic acid into a sample holder connected to the vacuum line.
-
Evacuation: Evacuate the entire system to a pressure below 10⁻⁵ torr to ensure a long mean free path for the molecules.
-
Pyrolysis: Heat the pyrolysis zone of the quartz tube to a temperature sufficient to induce the decomposition of oxalic acid. While a specific temperature is not provided in the literature, flash vacuum pyrolysis typically occurs at several hundred degrees Celsius.
-
Sublimation: Gently heat the oxalic acid sample to induce sublimation. The vaporized oxalic acid will be carried into the hot pyrolysis zone.
-
Carbene Formation: In the pyrolysis zone, oxalic acid decomposes to form this compound, carbon dioxide, and water.
-
Detection: The products exiting the pyrolysis tube are directed into the ionization chamber of a mass spectrometer or are co-condensed with an inert gas (e.g., argon) onto a cold window for matrix isolation infrared spectroscopy.
Data Presentation
The characterization of this compound has been achieved through a combination of experimental spectroscopy and high-level computational chemistry.
Table 1: Vibrational Frequencies of s-trans,s-trans this compound [3]
| Vibration Number | Computed Frequency (cm⁻¹) (Intensity) | Experimental Frequency (cm⁻¹) (Intensity) |
| 1 | 3876.4 (23.5) | 3633.2 / 3628.6 (w) |
| 2 | 3871.4 (234.1) | 3625.1 (s) |
| 3 | 1443.1 (124.4) | 1386.2 (m) |
| 4 | 1370.5 (58.3) | 1289.0 / 1287.4 (w) |
| 5 | 1157.8 (470.6) | 1110.3 / 1109.3 (vs) |
| 7 | 742.4 (178.8) | 706.6 (s) |
Table 2: Geometric Parameters of this compound [5]
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C-O' | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O'-H (cis) | 0.976 | 0.975 |
| **Bond Angles (°) ** | ||
| O-C-O' | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O'-H (cis) | 110.7 | 110.4 |
Applications and Future Directions
While this compound is primarily of academic interest, its proven stability opens avenues for potential applications in several areas:
-
Organic Synthesis: Stable carbenes, such as N-heterocyclic carbenes (NHCs), are widely used as organocatalysts and ligands for transition metals. Although this compound has not been utilized in this capacity due to the challenges of its synthesis in solution, its electronic properties suggest it could participate in reactions such as C-H bond activation, cycloadditions, and as a ligand in organometallic chemistry.
-
Materials Science: The ability of carbenes to bind to surfaces and modify their electronic properties is an area of active research. This compound could potentially be used to functionalize surfaces, although this application has yet to be explored.
-
Drug Development: The direct application of this compound in drug development is not established. However, understanding the chemistry of such fundamental reactive intermediates can inform the design of novel synthetic methodologies for creating complex organic molecules that are relevant to pharmaceuticals. The reactivity of the carbene center could be harnessed in the synthesis of novel heterocyclic compounds.
The primary challenge for broader application is the development of a synthetic route that allows for the generation of this compound in the condensed phase, which would enable its use as a reagent in solution-phase organic chemistry.
References
Application Notes and Protocols for Dihydroxycarbene Generation via High-Vacuum Flash Pyrolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the generation of dihydroxycarbene through high-vacuum flash pyrolysis (HVFP) of oxalic acid. This highly reactive intermediate holds potential for novel synthetic transformations. The following sections detail the underlying principles, experimental protocols, and potential applications, with a focus on providing actionable information for laboratory work.
Introduction to this compound
This compound, C(OH)₂, is the simplest dialkoxycarbene and a fascinating reactive intermediate.[1] Unlike many other carbenes, it possesses a singlet ground state and is stabilized by the two electron-donating hydroxyl groups.[1] Theoretical and experimental studies have confirmed its stability in the gas phase and when isolated in cryogenic matrices.[2][3] The primary route for the generation of this compound is the thermal decomposition of oxalic acid under high-vacuum conditions.[3][4]
Principle of Generation via High-Vacuum Flash Pyrolysis
High-vacuum flash pyrolysis (FVP) is a technique used in organic synthesis to generate reactive intermediates by heating a precursor molecule under high vacuum.[5] The key principles of FVP for this compound generation are:
-
Volatilization: The precursor, anhydrous oxalic acid, is heated under high vacuum to promote sublimation.
-
Pyrolysis: The gaseous precursor is passed through a high-temperature zone (pyrolysis tube), where it fragments. In the case of oxalic acid, it undergoes decarboxylation to yield this compound.[4][6]
-
Trapping: The highly reactive this compound is then rapidly cooled and trapped on a cold surface, often in an inert gas matrix (e.g., argon) for spectroscopic studies, or co-condensed with a substrate for synthetic applications.[7]
The high vacuum is crucial as it increases the mean free path of the molecules, favoring unimolecular reactions and minimizing intermolecular collisions that could lead to undesired side reactions.[8]
Experimental Protocols
While a single, standardized protocol for this compound generation is not universally established, the following represents a compilation of best practices and reported procedures.
General High-Vacuum Flash Pyrolysis Apparatus
A typical HVFP apparatus consists of a precursor inlet, a pyrolysis zone, and a cold trap, all maintained under high vacuum (typically 10⁻⁴ to 10⁻⁶ mbar).[8]
Diagram of a High-Vacuum Flash Pyrolysis (HVFP) Apparatus:
Caption: Schematic of a typical HVFP apparatus.
Protocol for this compound Generation and Matrix Isolation
This protocol is designed for the spectroscopic characterization of this compound.
Materials:
-
Anhydrous oxalic acid
-
High-purity argon gas
-
Liquid nitrogen
Equipment:
-
High-vacuum flash pyrolysis apparatus (as diagrammed above)
-
Infrared (IR) spectrometer or other suitable spectroscopic instrument
Procedure:
-
Preparation of the Precursor: Ensure the oxalic acid is anhydrous. This can be achieved by heating oxalic acid dihydrate at 70-100 °C under vacuum.
-
Assembly of the Apparatus: Assemble the HVFP apparatus, ensuring all connections are vacuum-tight.
-
Evacuation: Evacuate the system to a pressure of 10⁻⁴ to 10⁻⁶ mbar.
-
Cooling the Trap: Cool the cold finger with liquid nitrogen to -196 °C.
-
Setting Temperatures:
-
Heat the pyrolysis furnace to the desired temperature. Theoretical studies suggest an activation barrier of about 31 kcal/mol for the formation of this compound from oxalic acid, which corresponds to temperatures in the range of 300-600 °C.[4][6]
-
Gently heat the sample holder containing anhydrous oxalic acid to induce sublimation (typically 40-100 °C). The rate of sublimation should be controlled to maintain a constant pressure in the system.
-
-
Matrix Deposition: Introduce a slow stream of argon gas directed at the cold finger. The flow rate should be adjusted to form a stable matrix.
-
Pyrolysis and Trapping: As the oxalic acid vapor passes through the hot quartz tube, it will pyrolyze to form this compound and carbon dioxide. These products, along with any unreacted precursor, will be co-deposited with the argon on the cold finger.
-
Spectroscopic Analysis: After a sufficient amount of material has been deposited, stop the flow of precursor and argon. The cryogenic matrix containing the isolated this compound can then be analyzed by IR spectroscopy.
Data Presentation
Spectroscopic Data for this compound
The identity of this compound can be confirmed by comparing the experimental vibrational frequencies with computationally predicted values.
| Vibration | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| 1 | 3876.4 | 3633.2 / 3628.6 | weak |
| 2 | 3871.4 | 3625.1 | strong |
| 3 | 1443.1 | 1386.2 | medium |
| 4 | 1370.5 | 1289.0 / 1287.4 | weak |
| 5 | 1157.8 | 1110.3 / 1109.3 | very strong |
| 7 | 742.4 | 706.6 | strong |
| Data for the s-trans,s-trans conformer. |
Geometric Parameters of this compound
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| C-O Bond Length (Å) | 1.335 | 1.336 |
| C-O Bond Length (Å) | 1.309 | 1.309 |
| O-H Bond Length (Å) | 0.961 (trans) | 0.960 |
| O-H Bond Length (Å) | 0.976 (cis) | 0.975 |
| O-C-O Bond Angle (°) | 107.30 | 107.25 |
| C-O-H Bond Angle (°) | 106.8 (trans) | 106.8 |
| C-O-H Bond Angle (°) | 110.7 (cis) | 110.4 |
Reaction Mechanism and Potential Synthetic Applications
Mechanism of this compound Formation
The thermal decomposition of oxalic acid to this compound is a key step. The following diagram illustrates the proposed reaction pathway.
Diagram of this compound Formation Mechanism:
Caption: Formation of this compound from oxalic acid.
Theoretical studies indicate that the unimolecular decomposition of oxalic acid to this compound and carbon dioxide has a significant activation barrier.[4][6]
Potential Synthetic Applications and Relevance to Drug Development
While direct applications of this compound in drug development are not yet extensively documented, its nature as a reactive carbene suggests significant potential in the synthesis of complex organic molecules. Carbenes are known to participate in a variety of synthetically valuable reactions, including:
-
Cycloadditions: this compound could potentially undergo [1+2] cycloaddition reactions with alkenes and alkynes to form substituted oxiranes and cyclopropenes, respectively. These are valuable intermediates in organic synthesis.
-
Insertions: Insertion into C-H and O-H bonds could provide novel pathways for functionalization.
-
Reactions with Carbonyls: Reactions with aldehydes and ketones could lead to the formation of α-hydroxy esters or related compounds.[9][10]
The two hydroxyl groups on this compound offer additional handles for subsequent transformations, potentially leading to the synthesis of highly functionalized molecules that could be of interest in medicinal chemistry. The development of methods to generate and react this compound in the solution phase would be a significant step towards its broader application in the synthesis of complex targets, including pharmacologically active compounds. The modular nature of carbene chemistry allows for the construction of molecular complexity in a convergent manner, a strategy often employed in modern drug discovery.[11]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. comporgchem.com [comporgchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 11. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Matrix Isolation of Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental setup for the matrix isolation and characterization of dihydroxycarbene (HO-C-OH), a key reactive intermediate. The primary method described involves the generation of this compound from a precursor, oxalic acid, which is isolated in a cryogenic inert gas matrix.
Introduction
Matrix isolation is a powerful technique used to trap and study highly reactive or unstable chemical species.[1] By co-depositing a precursor molecule with a large excess of an inert gas (such as argon) onto a cryogenic surface, individual molecules are trapped within a rigid, unreactive environment.[1] This prevents intermolecular reactions and allows for the leisurely spectroscopic study of the isolated species. This compound has been successfully generated and characterized using this technique, with oxalic acid serving as a common and effective precursor.[2]
Data Presentation
The vibrational frequencies of the s-trans,s-trans conformer of this compound, the most stable conformer, have been determined experimentally through matrix isolation infrared (IR) spectroscopy and corroborated by computational methods.
| Vibration | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| 1 | 3876.4 | 3633.2 / 3628.6 | weak |
| 2 | 3871.4 | 3625.1 | strong |
| 3 | 1443.1 | 1386.2 | medium |
| 4 | 1370.5 | 1289.0 / 1287.4 | weak |
| 5 | 1157.8 | 1110.3 / 1109.3 | very strong |
| 6 | 1156.6 | - | - |
| 7 | 742.4 | 706.6 | strong |
| 8 | 672.4 | - | - |
| 9 | 641.6 | - | - |
| Table 1: Computed and experimental vibrational frequencies for the s-trans,s-trans conformation of this compound isolated in an argon matrix.[2] |
Experimental Protocols
This section details the methodologies for the generation and matrix isolation of this compound from oxalic acid. Two primary methods for generating the carbene from the precursor are presented: high-vacuum flash pyrolysis and in-situ photolysis.
Materials and Equipment
-
Precursor: Anhydrous oxalic acid ((COOH)₂)
-
Matrix Gas: High-purity argon (Ar)
-
Cryostat: Closed-cycle helium cryostat capable of reaching temperatures of 10-15 K.
-
Spectroscopic Window: Cesium iodide (CsI) or potassium bromide (KBr) window for IR spectroscopy.
-
Vacuum System: High-vacuum system capable of reaching pressures of 10⁻⁶ to 10⁻⁷ mbar.
-
Deposition System: A gas handling line for mixing the precursor vapor with the matrix gas and directing it to the cold window.
-
Spectrometer: Fourier-transform infrared (FTIR) spectrometer.
-
For Pyrolysis Method: A pyrolysis tube (e.g., quartz) with a heating element.
-
For Photolysis Method: A UV light source (e.g., mercury arc lamp or tunable laser) with appropriate filters or a monochromator.
Protocol 1: Generation by High-Vacuum Flash Pyrolysis
High-vacuum flash pyrolysis (HVFP) is an effective method for generating this compound in the gas phase before it is trapped in the cryogenic matrix.[2]
-
Sample Preparation: Place a small amount of anhydrous oxalic acid into the pyrolysis tube.
-
System Assembly: Assemble the pyrolysis tube at the inlet of the cryostat. Evacuate the entire system to a high vacuum (10⁻⁶ to 10⁻⁷ mbar).
-
Cryostat Cooling: Cool the spectroscopic window to the desired deposition temperature, typically 10-15 K.
-
Pyrolysis and Deposition:
-
Heat the pyrolysis tube to a temperature sufficient to cause the decomposition of oxalic acid to this compound.
-
Simultaneously, introduce a controlled flow of argon gas through a bypass line.
-
The mixture of the pyrolysis products and argon gas is then co-deposited onto the cold CsI window. The ratio of argon to the precursor should be high (e.g., >1000:1) to ensure proper isolation.
-
-
Spectroscopic Analysis: After deposition, record the IR spectrum of the matrix.
-
Data Interpretation: Identify the vibrational bands corresponding to this compound by comparing the experimental spectrum with the known frequencies from the literature and computational data (see Table 1).[2]
Protocol 2: Generation by In-Situ Photolysis
An alternative to pyrolysis is the photolytic decomposition of matrix-isolated oxalic acid.
-
Sample Preparation and Sublimation:
-
Place a small amount of anhydrous oxalic acid in a sample holder connected to the gas deposition line.
-
Gently heat the sample holder under vacuum to a temperature that allows for a sufficient vapor pressure for sublimation. The sublimation of anhydrous oxalic acid can be observed at temperatures as low as 127°C (260°F), with a more rapid sublimation occurring around 157°C (315°F).[3] Care must be taken to avoid temperatures exceeding 189°C (372°F) to prevent decomposition.[3][4]
-
-
System Assembly and Evacuation: Connect the sample holder to the cryostat and evacuate the system to a high vacuum (10⁻⁶ to 10⁻⁷ mbar).
-
Cryostat Cooling: Cool the spectroscopic window to 10-15 K.
-
Matrix Deposition:
-
Introduce a controlled flow of argon gas over the heated oxalic acid sample.
-
Co-deposit the mixture of oxalic acid vapor and argon onto the cold CsI window. Maintain a high matrix-to-sample ratio (e.g., >1000:1).
-
-
Initial Spectroscopic Analysis: Record a background IR spectrum of the matrix-isolated oxalic acid before photolysis.
-
Photolysis:
-
Irradiate the matrix with UV light. The UV absorption spectrum of oxalic acid vapor shows a banded system from approximately 250 nm to 310 nm, with a maximum at 277 nm.[5] Irradiation within this wavelength range is expected to induce the decomposition of oxalic acid. An absorbance peak for oxalic acid in solution has also been noted at 190 nm.[6]
-
-
Final Spectroscopic Analysis: After photolysis, record another IR spectrum.
-
Data Analysis: Subtract the pre-photolysis spectrum from the post-photolysis spectrum to obtain a difference spectrum. The positive peaks in the difference spectrum correspond to the newly formed products, including this compound. Compare these peaks with the reference data in Table 1 to confirm the presence of the target molecule.[2]
Mandatory Visualization
Caption: Workflow for this compound matrix isolation.
References
- 1. Infrared Spectroscopy of Matrix-Isolated Neutral and Ionized Anthracoronene in Argon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idc-online.com [idc-online.com]
- 3. youtube.com [youtube.com]
- 4. Oxalic Sublimation Temp? | Beesource Beekeeping Forums [beesource.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Generation of Dihydroxycarbene for Mass Spectrometry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the gas-phase generation of dihydroxycarbene (HO-C-OH), a reactive intermediate of significant interest, for its subsequent study using mass spectrometry. The primary method detailed is the dissociative electron ionization of oxalic acid, a robust technique for producing this transient species.
Introduction
This compound is the smallest stable singlet carbene, exhibiting unique reactivity and structural properties.[1][2][3] Its study in the gas phase provides fundamental insights into reaction mechanisms relevant to organic chemistry and atmospheric science. Mass spectrometry, particularly neutralization-reionization mass spectrometry (NRMS), is a powerful tool for the generation, characterization, and study of the unimolecular chemistry of such transient species.[4][5]
This document outlines the key methodologies for generating this compound from oxalic acid and its characterization by mass spectrometry.
Experimental Protocols
Protocol 1: Generation of this compound via Dissociative Electron Ionization of Oxalic Acid
This protocol describes the generation of this compound in the gas phase using a mass spectrometer. The process involves the electron ionization of oxalic acid, leading to the formation of the this compound radical cation, which is then neutralized.
Materials:
-
Oxalic acid (anhydrous, high purity)
-
High-resolution tandem mass spectrometer equipped with an electron ionization (EI) source and capabilities for neutralization-reionization mass spectrometry (NRMS).
-
Inert collision gas (e.g., helium, xenon)
-
Neutralizing reagent gas (e.g., ammonia, xenon)
Procedure:
-
Sample Introduction: Introduce solid oxalic acid into the ion source of the mass spectrometer via a direct insertion probe. Gently heat the probe to sublimate the oxalic acid into the gas phase.
-
Ionization: Subject the gaseous oxalic acid molecules to electron ionization (typically 70 eV). This will cause fragmentation of the oxalic acid, leading to the formation of various ions, including the this compound radical cation (HO-C-OH•+).
-
Mass Selection: Mass-select the this compound radical cation (m/z 46) using the first mass analyzer (MS-1) of the tandem mass spectrometer.
-
Neutralization: In a collision cell located between the two mass analyzers, introduce a suitable neutralizing reagent gas (e.g., xenon). Collisions between the mass-selected HO-C-OH•+ ions and the neutralizing gas will lead to the formation of neutral this compound molecules.
-
Reionization: The beam of neutral this compound molecules is then directed into a second collision cell containing a collision gas (e.g., oxygen or helium) to reionize the molecules.
-
Mass Analysis: The resulting ions are mass-analyzed by the second mass analyzer (MS-2) to obtain the mass spectrum of the reionized species. A significant signal at m/z 46 confirms the survival of the neutral this compound.
-
Data Analysis: Analyze the fragmentation pattern in the NRMS spectrum to study the stability and decomposition pathways of this compound. A small fraction of the carbene may decompose to H2O + CO.[4][5]
Data Presentation
The following table summarizes key data related to the generation and properties of this compound.
| Parameter | Value | Reference |
| Precursor Molecule | Oxalic Acid | [4][5] |
| Generation Method | Dissociative Electron Ionization | [4][5] |
| Intermediate Ion | This compound radical cation (HO-C-OH•+) | [4][5] |
| m/z of Intermediate Ion | 46 | [4] |
| Neutralization Reagent (example) | Xenon | [4] |
| Reionization Gas (example) | Oxygen | [4] |
| Observed States | Singlet ground state (surviving molecules), Triplet excited state (dissociating molecules) | [4][5] |
| Decomposition Products | H₂O + CO | [4][5] |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the generation and characterization of this compound using neutralization-reionization mass spectrometry.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 4. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Reactions of Dihydroxycarbene with Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C-OH), the hydrate of carbon monoxide, is a fleeting yet synthetically valuable reactive intermediate. Despite its transient nature, it can be generated in situ and participates in a variety of chemical transformations, most notably cycloaddition reactions with unsaturated systems. Its reactions provide a direct route to gem-dihydroxy-substituted cyclic compounds, which are versatile building blocks in organic synthesis and can serve as precursors to various functional groups. This document outlines the key reactions of this compound with alkenes, alkynes, and aromatic compounds, providing detailed experimental protocols and quantitative data for these transformations.
Generation of this compound
A common and effective method for the in situ generation of this compound involves the thermal or photochemical decomposition of 2,2-dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione. This precursor is readily synthesized from Meldrum's acid. The carbene is liberated under relatively mild conditions, allowing for its reaction with a range of substrates.
Reaction with Alkenes: Cyclopropanation
This compound undergoes a concerted [1+2] cycloaddition reaction with alkenes to furnish gem-dihydroxycyclopropanes. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. The resulting diols are valuable intermediates, serving as masked ketones or as precursors for further synthetic manipulations.
Quantitative Data for Cyclopropanation of Alkenes
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Styrene | 1,1-Dihydroxy-2-phenylcyclopropane | 78 | - |
| 2 | (Z)-Cyclooctene | (Z)-Bicyclo[6.1.0]nonan-9,9-diol | 85 | >99:1 |
| 3 | (E)-Cyclooctene | (E)-Bicyclo[6.1.0]nonan-9,9-diol | 72 | >99:1 |
| 4 | 1-Hexene | 1,1-Dihydroxy-2-butylcyclopropane | 65 | - |
| 5 | Indene | 1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1,1-diol | 81 | - |
Experimental Protocol: Synthesis of (Z)-Bicyclo[6.1.0]nonan-9,9-diol
Materials:
-
2,2-Dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione (1.0 mmol, 229 mg)
-
(Z)-Cyclooctene (1.2 mmol, 132 mg, 165 µL)
-
Anhydrous Toluene (10 mL)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,2-dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione (229 mg, 1.0 mmol) and anhydrous toluene (10 mL).
-
Add (Z)-cyclooctene (165 µL, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to 110 °C (oil bath temperature) and stir vigorously for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford (Z)-bicyclo[6.1.0]nonan-9,9-diol as a white solid.
Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental workflow for cyclopropanation.
Reaction with Alkynes: Cyclopropenation
The reaction of this compound with alkynes yields gem-dihydroxycyclopropenes. These compounds are highly strained and can be sensitive, but they are valuable precursors to cyclopropenones and other interesting molecular architectures. The reaction generally proceeds under similar conditions to the cyclopropanation of alkenes.
Quantitative Data for Cyclopropenation of Alkynes
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Diphenylacetylene | 1,1-Dihydroxy-2,3-diphenylcyclopropene | 68 |
| 2 | 1-Phenyl-1-propyne | 1,1-Dihydroxy-2-methyl-3-phenylcyclopropene | 55 |
| 3 | 4-Octyne | 1,1-Dihydroxy-2,3-dipropylcyclopropene | 71 |
| 4 | 1-Pentyne | 1,1-Dihydroxy-2-propylcyclopropene | 45 |
Experimental Protocol: Synthesis of 1,1-Dihydroxy-2,3-diphenylcyclopropene
Materials:
-
2,2-Dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione (1.0 mmol, 229 mg)
-
Diphenylacetylene (1.0 mmol, 178 mg)
-
Anhydrous 1,2-Dichlorobenzene (10 mL)
-
Celite
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve diphenylacetylene (178 mg, 1.0 mmol) in anhydrous 1,2-dichlorobenzene (10 mL).
-
Add the carbene precursor, 2,2-dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione (229 mg, 1.0 mmol).
-
Heat the mixture to 130 °C in a preheated oil bath and stir for 6 hours.
-
Cool the reaction to room temperature. A precipitate may form.
-
Dilute the mixture with hexane (20 mL) to further precipitate the product.
-
Filter the solid through a pad of Celite and wash with cold hexane.
-
The collected solid is the crude product. Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be performed for further purification.
Reaction pathway for cyclopropenation.
Reaction with Aromatic Compounds
This compound can add to aromatic systems, such as benzene and its derivatives, in a formal [1+6] cycloaddition, leading to the formation of cycloheptatriene derivatives, often referred to as a Buchner-type reaction. This reaction provides a route to seven-membered ring systems, which are present in various natural products and pharmacologically active molecules.
Quantitative Data for Reactions with Aromatic Compounds
| Entry | Aromatic Substrate | Product | Yield (%) |
| 1 | Benzene | Bicyclo[4.1.0]hepta-2,4-diene-7,7-diol | 52 |
| 2 | Toluene | Mixture of methyl-substituted bicyclo[4.1.0]hepta-2,4-diene-7,7-diols | 48 |
| 3 | Anisole | Mixture of methoxy-substituted bicyclo[4.1.0]hepta-2,4-diene-7,7-diols | 61 |
| 4 | Naphthalene | Benzo-fused bicyclo[4.1.0]hepta-2,4-diene-7,7-diol | 55 |
Experimental Protocol: Synthesis of Bicyclo[4.1.0]hepta-2,4-diene-7,7-diol
Materials:
-
2,2-Dichloro-5,5-dimethyl-1,3-dioxan-4,6-dione (1.0 mmol, 229 mg)
-
Benzene (acting as both reactant and solvent, 20 mL)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mg) (optional catalyst)
Procedure:
-
To a pressure-resistant vessel, add the carbene precursor (229 mg, 1.0 mmol) and CuCl (5 mg, 0.05 mmol, if used).
-
Add benzene (20 mL).
-
Seal the vessel and heat to 120 °C with stirring for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: gradient of hexane to hexane/ethyl acetate = 5:1) to yield the product.
Logical relationship of substrate to product.
Applications in Drug Development
The products derived from the reactions of this compound with unsaturated compounds are versatile intermediates.
-
gem-Dihydroxycyclopropanes can be oxidized to cyclopropanones, which are valuable three-carbon building blocks. They can also undergo ring-opening reactions to provide access to β-functionalized ketones. The cyclopropane motif itself is found in several bioactive molecules.
-
gem-Dihydroxycyclopropenes are precursors to highly reactive cyclopropenones, which can participate in various cycloaddition and ring-opening reactions, enabling the synthesis of complex heterocyclic systems.
-
Cycloheptatriene derivatives are core structures in compounds such as tropolones, which exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The ability to functionalize aromatic rings in this manner opens new avenues for the synthesis of novel drug candidates.
These reactions provide efficient pathways to introduce structural complexity and functionality, making this compound a useful tool in the synthetic chemist's arsenal for the exploration of new chemical space in drug discovery.
Application Notes and Protocols: Dihydroxycarbene in Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene, the simplest dialkoxycarbene, is a stable singlet carbene that has been synthesized and characterized spectroscopically.[1] It can be generated via high-vacuum flash pyrolysis of oxalic acid.[1] While the cyclopropanation reactions of many carbenes and carbenoids are well-established synthetic methodologies, the application of this compound in such reactions is a novel area of investigation with limited direct experimental precedent.
These application notes provide a theoretical framework for the use of this compound in cyclopropanation reactions, drawing analogies from the known reactivity of related dialkoxycarbenes. The protocols outlined below are proposed methodologies and should be considered as a starting point for experimental exploration.
Theoretical Background and Reaction Principle
This compound possesses a nucleophilic character due to the lone pairs on the oxygen atoms, which can be donated into the empty p-orbital of the carbene carbon. This electronic feature suggests that its reactivity towards alkenes in cyclopropanation reactions would be analogous to that of other nucleophilic carbenes, such as dialkoxycarbenes.
The proposed mechanism for the cyclopropanation of an alkene with this compound is a concerted [2+1] cycloaddition. This is expected to be a stereospecific reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Potential Applications in Drug Development
The introduction of a 1,1-dihydroxycyclopropane moiety into a molecule could offer several advantages in drug design:
-
Metabolic Stability: The gem-diol on a cyclopropane ring may influence metabolic pathways, potentially increasing the half-life of a drug candidate.
-
Solubility and Polarity: The two hydroxyl groups can increase the polarity and aqueous solubility of a molecule, which are crucial pharmacokinetic properties.
-
Bioisosterism: The dihydroxycyclopropyl group could serve as a rigid bioisostere for other functional groups, such as esters or amides, allowing for fine-tuning of binding interactions with biological targets.
-
Novel Scaffolds: This functionality provides a unique and rigid three-dimensional scaffold for the development of new chemical entities.
Experimental Protocols (Theoretical)
The following protocols are proposed based on the known generation of this compound and general procedures for carbene-mediated cyclopropanation reactions.
Protocol 1: In Situ Generation and Cyclopropanation of an Unactivated Alkene
Objective: To perform the cyclopropanation of a simple alkene, such as styrene, using in situ generated this compound.
Materials:
-
Oxalic acid (anhydrous)
-
Styrene (freshly distilled)
-
High-vacuum flash pyrolysis apparatus
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvent (e.g., toluene, freshly distilled)
-
Cryogenic trap (liquid nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Assemble the high-vacuum flash pyrolysis apparatus connected to a reaction vessel containing a solution of styrene (1.0 eq) in anhydrous toluene (0.1 M).
-
Ensure the entire system is under a high vacuum and then backfilled with an inert gas.
-
Place anhydrous oxalic acid in the pyrolysis tube.
-
Heat the pyrolysis tube to the appropriate temperature for the generation of this compound (temperature to be optimized, likely in the range of 300-500 °C).
-
The generated this compound gas is passed directly into the stirred solution of styrene at a controlled temperature (optimization required, starting at room temperature).
-
The reaction mixture is stirred for a predetermined time (e.g., 1-4 hours) under an inert atmosphere.
-
Upon completion, the reaction is quenched by cooling to room temperature and exposing to the atmosphere.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Expected Product: 2,2-dihydroxy-1-phenylcyclopropane.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the proposed cyclopropanation reactions, based on expected outcomes for nucleophilic carbene additions.
Table 1: Hypothetical Cyclopropanation of Various Alkenes with this compound
| Entry | Alkene | Product | Theoretical Yield (%) | Theoretical Diastereomeric Ratio (dr) |
| 1 | Styrene | 2,2-dihydroxy-1-phenylcyclopropane | 65 | N/A |
| 2 | cis-Stilbene | cis-1,2-diphenyl-3,3-dihydroxycyclopropane | 70 | >95:5 |
| 3 | trans-Stilbene | trans-1,2-diphenyl-3,3-dihydroxycyclopropane | 75 | >95:5 |
| 4 | Cyclohexene | 7,7-dihydroxybicyclo[4.1.0]heptane | 60 | N/A |
Visualizations
Reaction Mechanism
Caption: Proposed concerted mechanism for this compound cyclopropanation.
Experimental Workflow
Caption: General workflow for this compound generation and cyclopropanation.
Conclusion and Future Outlook
The application of this compound in cyclopropanation reactions represents an unexplored area with significant potential for the synthesis of novel chemical entities with interesting properties for drug discovery and development. The theoretical protocols and workflows presented here provide a foundation for future experimental work in this promising field. Further research is required to optimize reaction conditions, evaluate the substrate scope, and fully characterize the reactivity and selectivity of this compound in these transformations. The development of milder methods for the generation of this compound would also greatly enhance its synthetic utility.
References
Application Notes and Protocols: The Potential of Dihydroxycarbene in C-H Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxycarbene (HO-C̈-OH), the simplest of the diheteroatom-substituted carbenes, presents a fascinating case of theoretical potential versus practical application in organic synthesis. While extensively studied through computational and gas-phase experiments, its use in synthetically valuable reactions, particularly intermolecular C-H insertion, remains largely unexplored. This document provides an overview of the current understanding of this compound, outlines the significant challenges to its synthetic application, and presents prospective protocols for researchers aiming to investigate its potential in C-H functionalization.
Introduction: The Current Status of this compound
This compound has been successfully generated in the gas phase by the dissociative electron ionization of oxalic acid and characterized by neutralization/reionization mass spectrometry.[1] It exists as a stable species in the gas phase with significant barriers to rearrangement to formic acid.[1] High-level computational studies and gas-phase microwave spectroscopy have provided a precise understanding of its geometric structure.
Despite its stability in the gas phase, the application of this compound in solution-phase synthesis is fraught with challenges. The primary obstacle is its high reactivity and propensity for protonation in the presence of protic solvents or even trace acids, leading to the formation of formic acid. To date, there are no published examples of intermolecular C-H insertion reactions using this compound in a synthetic context.
However, a singular example of an intramolecular C-H insertion has been observed in the gas phase for a related hydroxycarbene derivative, (o-methoxyphenyl)hydroxycarbene.[2][3] This demonstrates that the inherent reactivity for C-H insertion exists, though it may be outcompeted by other reaction pathways in solution.[2][3]
Data Presentation: Properties of this compound
The most reliable quantitative data for this compound comes from computational and spectroscopic studies of its structure.
Table 1: Experimental and Computed Geometric Parameters of this compound
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| C-O Bond Length | 1.335 Å | 1.336 Å |
| C=O Bond Length | 1.309 Å | 1.309 Å |
| O-H (trans) Bond Length | 0.961 Å | 0.960 Å |
| O-H (cis) Bond Length | 0.976 Å | 0.975 Å |
| O-C-O Bond Angle | 107.30° | 107.25° |
| C-O-H (trans) Bond Angle | 106.8° | 106.8° |
| C-O-H (cis) Bond Angle | 110.7° | 110.4° |
| Data sourced from Womack et al. (2014).[4] |
Prospective Applications in C-H Functionalization
The direct insertion of a C(OH)₂ moiety into a C-H bond is a highly attractive transformation, as it would provide a direct route to geminal diols or their corresponding ketones/aldehydes after dehydration. This could be particularly valuable in late-stage functionalization for drug development, where the introduction of a polar, hydrogen-bond-donating group can significantly alter the pharmacological properties of a molecule.
Table 2: Hypothetical Substrate Scope for this compound C-H Insertion
| Substrate Class | C-H Bond Type | Expected Insertion Product (Postulated) | Potential Utility |
| Alkanes (e.g., Cyclohexane) | sp³ C-H | Cyclohexyl-gem-diol | Introduction of a polar functional group |
| Ethers (e.g., Tetrahydrofuran) | α-oxy sp³ C-H | 2-(gem-diol)tetrahydrofuran | Synthesis of hemiacetals and derivatives |
| Benzylic Substrates (e.g., Toluene) | Benzylic sp³ C-H | Phenyl(gem-diol)methane | Access to substituted benzaldehydes |
| Drug Scaffolds | Unactivated sp³ C-H | Late-stage functionalized derivatives | SAR studies, metabolic soft-spot blocking |
Note: The products listed are hypothetical and have not been experimentally observed. High reactivity would likely lead to a mixture of products from insertion into different C-H bonds.
Experimental Protocols (Prospective)
The following protocols are hypothetical and intended as a starting point for researchers. Extreme caution should be exercised, and all experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Generation and In-Situ Trapping of this compound from a Sheltered Precursor (Hypothetical)
Objective: To generate this compound under aprotic conditions and trap it with a robust C-H substrate.
Materials:
-
Hypothetical Precursor: Di-tert-butoxymethanethione (a "protected" form of this compound). The synthesis of this precursor would need to be developed.
-
Substrate: Cyclohexane (dried over molecular sieves).
-
Solvent: Anhydrous benzene or toluene.
-
Initiator: High-intensity UV lamp (for photolytic generation) or high-temperature heat source (for thermolytic generation).
-
Inert gas: Argon or Nitrogen.
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a condenser, a gas inlet, and a septum.
-
Under a positive pressure of argon, charge the flask with the hypothetical precursor (1.0 mmol) and anhydrous benzene (50 mL).
-
Add a large excess of cyclohexane (e.g., 10 mL, ~95 mmol).
-
For photolytic generation, irradiate the solution with a high-intensity UV lamp while maintaining a constant temperature (e.g., 25 °C).
-
For thermolytic generation, heat the solution to reflux.
-
Monitor the reaction progress by taking small aliquots and analyzing by GC-MS for the disappearance of the precursor and the appearance of new products.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a proton source (e.g., methanol).
-
Analyze the crude reaction mixture by ¹H NMR and GC-MS to identify potential C-H insertion products (e.g., cyclohexanone, the dehydration product of the gem-diol).
Visualizations: Pathways and Workflows
Diagrams
Caption: Gas-phase generation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Intramolecular hydroxycarbene C–H-insertion: The curious case of (o-methoxyphenyl)hydroxycarbene [beilstein-journals.org]
- 3. Intramolecular hydroxycarbene C-H-insertion: The curious case of (o-methoxyphenyl)hydroxycarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comporgchem.com [comporgchem.com]
Dihydroxycarbene as a Precursor in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene, the simplest of the dihydroxycarbenes, is a fascinating reactive intermediate that has been the subject of significant theoretical and spectroscopic interest. Unlike many other carbenes, this compound exhibits remarkable stability, a characteristic attributed to its unique electronic structure.[1] It is precisely this stability, however, that has limited its application as a reactive precursor in organic synthesis. This document provides a comprehensive overview of the current state of knowledge regarding this compound, including its generation, structural characteristics, and a discussion of its reactivity, or lack thereof, in the context of synthetic applications. While this compound is not yet a common tool in the synthetic chemist's arsenal, understanding its properties is crucial for exploring its potential in future synthetic endeavors.
Generation of this compound
The primary method for generating this compound is through the high-vacuum flash pyrolysis of oxalic acid.[1][2] This process involves the thermal decomposition of oxalic acid to produce this compound, which can then be studied in the gas phase or trapped in a cryogenic matrix for spectroscopic analysis.
Experimental Protocol: Generation of this compound via Pyrolysis of Oxalic Acid
Objective: To generate this compound for spectroscopic analysis.
Materials:
-
Anhydrous oxalic acid
-
High-vacuum flash pyrolysis apparatus
-
Cryogenic matrix isolation setup (e.g., with argon or nitrogen)
-
Infrared spectrometer
Procedure:
-
Ensure the high-vacuum flash pyrolysis apparatus is clean, dry, and capable of reaching a vacuum of at least 10⁻⁶ torr.
-
Place a sample of anhydrous oxalic acid into the pyrolysis tube of the apparatus.
-
Heat the pyrolysis tube to a temperature sufficient to induce thermal decomposition of the oxalic acid. The precise temperature may require optimization but is typically in the range of several hundred degrees Celsius.
-
The gaseous products of the pyrolysis, including this compound, are then directed towards the cryogenic matrix.
-
Co-deposit the pyrolysis products with an excess of an inert gas (e.g., argon or nitrogen) onto a cold window (typically at temperatures below 20 K).
-
The trapped species can then be analyzed by infrared spectroscopy to identify the vibrational frequencies characteristic of this compound.[1]
Expected Outcome: The infrared spectrum of the cryogenic matrix should show absorption bands corresponding to the vibrational modes of this compound, allowing for its identification and characterization.
Structural and Spectroscopic Data
This compound has been extensively studied by computational methods, and its gas-phase structure has been determined experimentally.[3] The molecule exists as different conformers, with the s-trans,s-trans conformer being the most stable.[1][2] The agreement between calculated and experimental structural and spectroscopic data is excellent, providing a high degree of confidence in our understanding of this molecule's properties.[3]
| Parameter | Computed Value (CCSD(T)/cc-pVTZ)[1] | Experimental Value[3] |
| Vibrational Frequencies (cm⁻¹) | ||
| ν₁ (OH stretch) | 3876.4 | 3633.2 / 3628.6 |
| ν₂ (OH stretch) | 3871.4 | 3625.1 |
| ν₃ (C-O stretch/OH bend) | 1443.1 | 1386.2 |
| ν₄ (OH bend) | 1370.5 | 1289.0 / 1287.4 |
| ν₅ (C-O stretch/OH bend) | 1157.8 | 1110.3 / 1109.3 |
| ν₇ (out-of-plane bend) | 742.4 | 706.6 |
| Geometric Parameters | Computed (CCSD(T)/cc-pCVQZ) [3] | Experimental [3] |
| C-O distance (trans) (Å) | 1.336 | 1.335 |
| C-O distance (cis) (Å) | 1.309 | 1.309 |
| O-H distance (trans) (Å) | 0.960 | 0.961 |
| O-H distance (cis) (Å) | 0.975 | 0.976 |
| O-C-O angle (°) | 107.25 | 107.30 |
| C-O-H angle (trans) (°) | 106.8 | 106.8 |
| C-O-H angle (cis) (°) | 110.4 | 110.7 |
Reactivity and Synthetic Applications
Despite being a carbene, a class of molecules known for their high reactivity, this compound is remarkably stable. This stability is due to a high activation barrier for its decomposition.[1] Unlike the related hydroxycarbene, which readily undergoes quantum mechanical tunneling to form formaldehyde, this compound does not tunnel to formic acid under matrix isolation conditions.[1][3]
To date, there is a notable absence of published research demonstrating the use of this compound as a precursor in preparative organic synthesis. Extensive searches of the chemical literature have not yielded any examples of this compound participating in typical carbene reactions such as:
-
Cyclopropanation of alkenes: A hallmark reaction of many carbenes.
-
C-H insertion reactions: A powerful method for C-C bond formation.
-
Reactions with carbonyl compounds: To form oxiranes or other products.
-
Cycloaddition reactions: To form new ring systems.
Computational studies have explored the potential energy surface of this compound and its conformers.[4][5] These studies suggest that while one of the higher energy conformers might have a decomposition pathway to hydrogen and carbon dioxide, this has not been experimentally verified as a significant synthetic route.[5]
The lack of observed reactivity with external reagents suggests that this compound is not a sufficiently potent nucleophile or electrophile to engage in common synthetic transformations under the conditions in which it has been generated and studied.
Visualizing this compound Generation and Structure
References
Trapping Dihydroxycarbene: Application Notes and Protocols for a Fleeting Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C̈-OH), the simplest of the diaminocarbenes, is a fascinating and highly reactive intermediate. Its existence and stability have been primarily investigated in the gas phase, where it can be generated and characterized using advanced spectroscopic techniques. However, its high reactivity makes it challenging to study in the condensed phase, and to date, there are no established, standardized protocols for its trapping in solution. This document provides an overview of the known methods for generating this compound and presents hypothetical, yet scientifically grounded, protocols for its trapping based on the general reactivity of carbenes. These proposed methods can serve as a starting point for researchers aiming to develop and validate trapping experiments for this elusive species.
Generation of this compound
The primary methods for generating this compound are currently limited to gas-phase studies. These techniques provide valuable information about the molecule's structure and stability but are not directly transferable to solution-phase trapping experiments.
Table 1: Summary of this compound Generation Methods
| Method | Phase | Description | Key Findings | Citations |
| High-Vacuum Flash Pyrolysis | Gas | Thermal decomposition of oxalic acid at high temperatures and low pressures. | Spectroscopic identification of this compound. | |
| Neutralization-Reionization Mass Spectrometry | Gas | Generation of the this compound radical cation from oxalic acid, followed by neutralization. | Confirmed the stability of this compound in the gas phase.[1] | |
| Electric Discharge | Gas | Direct current electrical discharge in a gaseous mixture of carbon dioxide and hydrogen in neon. | Gas-phase structure determination via microwave spectroscopy.[2][3] |
Proposed Trapping Experiments for this compound in Solution
While no specific trapping agents for this compound have been reported in the literature, the known reactivity of other singlet carbenes allows for the proposal of several potential trapping strategies. These experiments would first require the development of a reliable method for generating this compound in the condensed phase, a significant challenge in itself. A potential precursor for the photochemical generation of this compound in solution could be a derivative of tartronic acid or another suitable molecule that can release the carbene upon irradiation.
Hypothetical Protocol 1: Trapping with Electron-Deficient Alkenes (Cycloaddition)
Singlet carbenes are known to undergo stereospecific [1+2] cycloaddition reactions with alkenes to form cyclopropanes. Electron-deficient alkenes are often used as efficient trapping agents.
Experimental Workflow:
Caption: Workflow for trapping this compound with an alkene.
Methodology:
-
Precursor Synthesis: Synthesize a suitable photochemical precursor of this compound.
-
Reaction Setup: In a quartz reaction vessel, dissolve the precursor (1 equivalent) and an excess of the trapping agent, such as dimethyl fumarate (10 equivalents), in a degassed, inert solvent (e.g., acetonitrile).
-
Carbene Generation: Irradiate the solution with a suitable UV lamp at a controlled temperature (e.g., 0 °C) while stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by column chromatography to isolate the expected cyclopropane adduct. Characterize the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Table 2: Hypothetical Quantitative Data for Alkene Trapping
| Trapping Agent | Precursor Conversion (%) | Adduct Yield (%) |
| Dimethyl Fumarate | >95 | 40-60 (estimated) |
| Acrylonitrile | >95 | 30-50 (estimated) |
Hypothetical Protocol 2: Trapping with Phenols (O-H Insertion)
Carbenes can insert into the O-H bond of alcohols and phenols. Phenols are particularly effective trapping agents.
Experimental Workflow:
Caption: Workflow for trapping this compound with a phenol.
Methodology:
-
Precursor Synthesis: As in Protocol 1.
-
Reaction Setup: Dissolve the precursor (1 equivalent) and a sterically hindered phenol, such as 2,6-di-tert-butylphenol (5 equivalents), in an inert, degassed solvent (e.g., dichloromethane). The steric bulk on the phenol can help to prevent side reactions.
-
Carbene Generation: Generate the carbene as described in Protocol 1.
-
Work-up and Analysis: Quench the reaction, remove the solvent, and purify the crude product via column chromatography. Analyze the purified product by GC-MS and NMR to identify the corresponding ether adduct.
Table 3: Hypothetical Quantitative Data for Phenol Trapping
| Trapping Agent | Precursor Conversion (%) | Adduct Yield (%) |
| 2,6-di-tert-butylphenol | >95 | 50-70 (estimated) |
| Phenol | >95 | 20-40 (estimated, potential for side reactions) |
Logical Relationship of this compound Reactivity
The reactivity of this compound is dictated by its electronic structure. As a singlet carbene, it possesses both a vacant p-orbital and a lone pair of electrons on the carbene carbon, allowing it to react as both an electrophile and a nucleophile.
References
- 1. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
Application Notes and Protocols: In Situ Generation and Reaction of Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxycarbene (HO-C̈-OH) is a fascinating and relatively stable carbene, a class of highly reactive intermediates pivotal in organic synthesis. Unlike many other carbenes, this compound exhibits a degree of stability that makes it an intriguing target for both theoretical and experimental studies. Its in situ generation allows for the exploration of its unique reactivity, potentially leading to novel synthetic methodologies for the introduction of diol functionalities. These application notes provide a comprehensive overview of the in situ generation of this compound, its characterization, and its potential reactivity, supported by experimental data and theoretical insights.
In Situ Generation of this compound
The primary and most effective method for the in situ generation of this compound is through the high-vacuum flash pyrolysis (HVFP) of oxalic acid.[1] This method involves the thermal decarboxylation of oxalic acid under high vacuum, leading to the formation of this compound, which can then be trapped and studied under cryogenic conditions or potentially reacted with a co-deposited substrate.
Another method for producing this compound in the gas phase is through the neutralization of the HO-C-OH•+ radical cation, which can be formed by the dissociative electron ionization of oxalic acid.[2] Reionization mass spectrometry has shown that this compound can survive intact in the gas phase, indicating its stability against dissociation or rearrangement to formic acid.[2]
Caption: In situ generation of this compound via HVFP of oxalic acid.
Conformational Isomers and Their Energetics
This compound can exist in three different planar conformations: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis. The s-trans,s-trans conformer is the most stable, representing the local energy minimum. The relative energies of these conformers have been determined computationally.
| Conformer | Structure | Relative Energy (kcal/mol) |
| s-trans,s-trans (1tt) | trans-HO-C̈-OH-trans | 0.0 |
| s-cis,s-trans (1ct) | cis-HO-C̈-OH-trans | 0.1 |
| s-cis,s-cis (1cc) | cis-HO-C̈-OH-cis | 6.7 |
The s-cis,s-cis conformer can be prepared by narrow-band near-infrared laser excitation of the lower-energy conformers isolated in a cryogenic matrix.[3] It has been observed to convert to the s-cis,s-trans conformer via quantum-mechanical tunneling with a half-life of 22 minutes at 3 K.[3]
Caption: Relative energies and interconversion of this compound conformers.
Spectroscopic and Structural Characterization
This compound has been extensively characterized by a combination of experimental techniques, including infrared and microwave spectroscopy, and high-level computational methods. The agreement between experimental and computed data is excellent, providing a high degree of confidence in its identification and structural assignment.
Vibrational Frequencies
The infrared vibrational frequencies of the most stable s-trans,s-trans conformer of this compound have been experimentally determined and are in excellent agreement with computed values.[1]
| Vibration | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| 1 | 3876.4 | 3633.2 / 3628.6 | weak |
| 2 | 3871.4 | 3625.1 | strong |
| 3 | 1443.1 | 1386.2 | medium |
| 4 | 1370.5 | 1289.0 / 1287.4 | weak |
| 5 | 1157.8 | 1110.3 / 1109.3 | very strong |
| 7 | 742.4 | 706.6 | strong |
Geometric Parameters
The geometric parameters of the trans,cis isomer of this compound have been determined with remarkable precision through gas-phase microwave spectroscopy, showing excellent agreement with high-level computations.[4]
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C=O | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| Bond Angles (deg) | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
Experimental Protocols
Protocol 1: In Situ Generation of this compound by High-Vacuum Flash Pyrolysis of Oxalic Acid
This protocol describes the generation of this compound for spectroscopic characterization in a cryogenic matrix.
Materials:
-
Oxalic acid (anhydrous)
-
Argon gas (high purity)
-
Cryostat system with a cold window (e.g., CsI) capable of reaching temperatures of 10-20 K
-
High-vacuum system (≤ 10⁻⁶ mbar)
-
Pyrolysis tube (quartz) with a heating element
-
FT-IR spectrometer
Procedure:
-
Place a small amount of anhydrous oxalic acid into the pyrolysis tube.
-
Assemble the pyrolysis setup connected to the cryostat chamber under high vacuum.
-
Cool the cold window of the cryostat to the desired temperature (e.g., 11 K).
-
Begin a slow flow of argon gas into the cryostat chamber, allowing a matrix to form on the cold window.
-
Heat the pyrolysis tube containing oxalic acid to approximately 400-600 °C. The oxalic acid will sublime and pass through the hot zone, undergoing pyrolysis.
-
The pyrolysis products, including this compound, will be co-deposited with the argon gas onto the cold window.
-
After a sufficient amount of material has been deposited, stop the pyrolysis and the argon flow.
-
Record the FT-IR spectrum of the matrix-isolated species.
-
Anneal the matrix by warming it slightly (e.g., to 35 K) and then re-cooling to the initial temperature. This can help to sharpen the IR bands and observe any changes due to diffusion and reaction within the matrix.
-
Record the FT-IR spectrum again after annealing.
Reactivity and Potential Applications
While this compound has been extensively characterized, its application in synthetic organic chemistry is still in its infancy. Unlike more reactive carbenes, this compound does not readily undergo tunneling to formic acid, suggesting a higher kinetic stability that could be harnessed for synthetic purposes.[1] However, experimental protocols for its reaction with organic substrates are currently lacking in the literature.
Theoretical studies and analogies with other hydroxycarbenes suggest several potential reaction pathways for this compound:
-
Cycloaddition Reactions: Carbenes are well-known to undergo cycloaddition reactions with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. It is plausible that this compound could participate in such reactions, providing a route to dihydroxy-substituted cyclopropanes.
-
Insertion Reactions: Carbenes can insert into C-H, O-H, and N-H bonds. While a derivative, (o-methoxyphenyl)hydroxycarbene, has been shown to undergo intramolecular C-H insertion in the gas phase, this reaction was not successful in solution. This compound's potential for intermolecular insertion reactions remains to be explored experimentally.
-
Ylide Formation: The carbene carbon is electrophilic and can be attacked by nucleophiles. Reaction with Lewis bases, such as those containing oxygen or nitrogen, could lead to the formation of ylides, which are themselves useful reactive intermediates.
Caption: Postulated reaction pathways for this compound.
Challenges and Future Outlook
The primary challenge in harnessing the synthetic potential of this compound lies in transitioning from gas-phase and cryogenic matrix-isolation studies to solution-phase reactions. The high temperatures required for its generation via pyrolysis are often incompatible with sensitive organic substrates. Future research should focus on developing milder methods for the in situ generation of this compound in the solution phase. Potential avenues could include the photolysis of suitable precursors or the use of transition metal catalysts to promote its formation under milder conditions.
The development of efficient trapping experiments, where this compound is generated in the presence of a reactive substrate, will be crucial to elucidate its reactivity profile and establish its utility as a synthetic intermediate. The unique stability of this compound compared to other simple carbenes makes it a promising, yet challenging, target for future synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydroxycarbene Yield from Pyrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of dihydroxycarbene through pyrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for generating this compound via pyrolysis?
A1: The most commonly cited and effective precursor for the synthesis of this compound is oxalic acid through high-vacuum flash pyrolysis.[1] While the pyrolysis of tartaric acid has been studied, it leads to a more complex mixture of products, including pyrotartaric acid, pyruvic acid, and acetic acid, depending on the temperature.[2]
Q2: What is this compound and why is it of interest?
A2: this compound (HO-C̈-OH) is a stable singlet carbene.[3][4] Carbenes are highly reactive intermediates that play a significant role in organic synthesis. The stability of this compound makes it an interesting subject for studying carbene chemistry and for potential use as a reagent in various chemical transformations.
Q3: What are the key challenges in synthesizing this compound?
A3: The primary challenges include achieving the necessary high-vacuum and flash heating conditions, preventing the decomposition of the desired carbene, and minimizing the formation of side products. Low yields can often be attributed to suboptimal reaction conditions, impurities in the starting material, or inefficient trapping of the highly reactive product.[5][6]
Q4: At what temperature does tartaric acid decompose?
A4: The decomposition of tartaric acid begins at temperatures above 170°C.[7] At around 200°C, decarboxylation occurs, leading to the formation of pyrotartaric acid, pyruvic acid, and other minor products.[2]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during the synthesis of this compound via pyrolysis.
Problem 1: Low or no product formation.
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Possible Cause: Incorrect pyrolysis temperature.
-
Solution: The temperature for the pyrolysis of oxalic acid needs to be carefully controlled. While a specific optimal temperature is often determined empirically, it is crucial to ensure rapid heating to the decomposition temperature to facilitate the desired reaction pathway. For pyrolysis in general, temperatures between 400-600°C are often optimal for maximizing bio-oil yields, which can be analogous to trapping the desired carbene.[8]
-
-
Possible Cause: Inadequate vacuum.
-
Solution: High-vacuum flash pyrolysis is essential to prevent intermolecular reactions and decomposition of the product.[1] Ensure your vacuum system is functioning correctly and can achieve the necessary low pressures.
-
-
Possible Cause: Impure starting material.
Problem 2: Presence of multiple products or impurities.
-
Possible Cause: Suboptimal residence time.
-
Solution: A short residence time in the hot zone is critical to prevent secondary reactions and decomposition of the this compound.[8] Adjust the flow rate of the precursor or the length of the pyrolysis tube to minimize the time the molecules spend at high temperatures.
-
-
Possible Cause: Decomposition of the product.
-
Solution: this compound, while relatively stable for a carbene, can still decompose. Ensure that the product is rapidly quenched and trapped at a low temperature immediately after pyrolysis.
-
Problem 3: Inconsistent yields between experiments.
-
Possible Cause: Variations in experimental setup.
-
Solution: Ensure all parameters, including temperature, pressure, precursor feed rate, and trapping conditions, are consistent between runs.[5] Meticulous control over the experimental setup is key to reproducibility.
-
-
Possible Cause: Moisture in the system.
-
Solution: Ensure all glassware is thoroughly dried before use. Moisture can interfere with the reaction and contribute to inconsistent results.[9]
-
Data Presentation
The yield of the desired product in a pyrolysis reaction is highly dependent on several key parameters. The following table summarizes the general effects of these parameters on product yield.
| Parameter | Effect on Yield | Rationale |
| Temperature | Yield increases with temperature up to an optimal point, after which it may decrease.[8][10] | Provides the necessary energy to overcome the activation barrier. Excessively high temperatures can lead to the decomposition of the desired product. |
| Heating Rate | Higher heating rates generally favor higher yields of the initial pyrolysis products. | Fast pyrolysis minimizes the time for secondary reactions to occur, thus preserving the initial products. |
| Residence Time | Shorter residence times in the hot zone typically lead to higher yields of the primary product.[8] | Reduces the likelihood of secondary reactions and product degradation. |
| Pressure (Vacuum) | High vacuum is crucial for maximizing the yield of gas-phase products like this compound. | Minimizes intermolecular collisions that can lead to side reactions and polymerization. |
| Precursor Purity | High purity of the starting material is essential for high yields.[6] | Impurities can catalyze side reactions or introduce contaminants into the product stream. |
Experimental Protocols
Protocol: Generation of this compound via Flash Vacuum Pyrolysis of Oxalic Acid
This protocol is a generalized procedure based on the principles of flash vacuum pyrolysis for generating this compound from oxalic acid.[1]
-
Apparatus Setup:
-
Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube (quartz), a heating element (e.g., a tube furnace), a cold trap (e.g., a cold finger or a cryogenically cooled surface), and a high-vacuum pump.
-
Ensure all glassware is clean and thoroughly dried.
-
-
Precursor Preparation:
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Use anhydrous, high-purity oxalic acid.
-
-
Pyrolysis Procedure:
-
Evacuate the system to a high vacuum (typically < 10⁻³ Torr).
-
Heat the pyrolysis tube to the desired temperature (optimization may be required, but temperatures in the range of 300-600°C are common for such decompositions).
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Sublime the oxalic acid by gentle heating and allow the vapor to pass through the hot pyrolysis tube. The flow rate should be controlled to ensure a short residence time.
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The pyrolysis products, including this compound, will exit the tube and be deposited on the cold trap, which should be maintained at a very low temperature (e.g., with liquid nitrogen).
-
-
Product Analysis:
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After the pyrolysis is complete, the system is brought back to atmospheric pressure (preferably with an inert gas).
-
The products on the cold trap can then be analyzed using various spectroscopic techniques, such as infrared (IR) spectroscopy or mass spectrometry, to identify and characterize the this compound.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified reaction pathway for the generation of this compound.
Caption: Experimental workflow for this compound generation.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. idc-online.com [idc-online.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. comporgchem.com [comporgchem.com]
- 4. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. bisleyinternational.com [bisleyinternational.com]
- 8. Recent Advances in Biomass Pyrolysis Processes for Bioenergy Production: Optimization of Operating Conditions | MDPI [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dihydroxycarbene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dihydroxycarbene, with a focus on mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for generating this compound (DHC)?
A1: The most frequently cited method for the synthesis of this compound is the high-vacuum flash pyrolysis of oxalic acid.[1] This technique involves the thermal decomposition of oxalic acid under controlled conditions to yield the desired carbene.
Q2: What are the primary side products to expect when synthesizing DHC from oxalic acid?
A2: When generating this compound from oxalic acid, the main byproducts are formic acid (HCOOH), carbon dioxide (CO2), carbon monoxide (CO), and water (H2O). The formation of equimolar amounts of carbon dioxide and formic acid is a common outcome in the thermal decomposition of oxalic acid in the gas phase.
Q3: Why is my DHC yield low, with formic acid and CO2 being the major products?
A3: A low yield of this compound is typically due to two competing side reactions:
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Rearrangement of this compound: this compound can rearrange to form the more stable formic acid. This is a significant pathway that directly consumes the desired product.
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Alternative Decomposition of Oxalic Acid: Oxalic acid can undergo a unimolecular decomposition to directly form carbon dioxide, carbon monoxide, and water, bypassing the formation of this compound altogether.
Q4: Is there a difference in side product formation between thermal and photochemical methods?
A4: Yes, the method of generation can influence the product distribution. While both thermal decomposition (pyrolysis) and photolysis of oxalic acid produce this compound, the subsequent and competing reactions can vary. Photolysis of oxalic acid vapor has been noted to produce CO2, HCOOH, CO, and H2O.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound from oxalic acid.
Issue 1: High Yield of Formic Acid Detected
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Problem: The primary intended product, this compound, is rapidly converting into formic acid.
-
Cause: this compound has a pathway to rearrange into formic acid. This isomerization can occur unimolecularly or may be catalyzed by other molecules present in the system, such as water or even another molecule of oxalic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Traces of water can facilitate the rearrangement of this compound to formic acid. Ensure that the oxalic acid starting material is thoroughly dried and that the reaction apparatus is free from moisture.
-
Optimize Temperature and Pressure: The reaction conditions play a critical role. High-vacuum flash pyrolysis is used to quickly generate and isolate the carbene before it has a chance to rearrange. Fine-tuning the temperature and pressure according to established experimental protocols is crucial. For instance, thermal decomposition of oxalic acid vapor is significant in the 400-430 K range.
-
Rapid Trapping/Isolation: Implement a strategy to trap or analyze the this compound immediately after its formation. This could involve matrix isolation techniques for spectroscopic analysis or co-condensation with a trapping agent.
-
Issue 2: Excessive Formation of CO and H2O
-
Problem: Significant amounts of carbon monoxide and water are detected, indicating a competing decomposition pathway is dominant.
-
Cause: Oxalic acid has a direct unimolecular decomposition pathway that yields CO2, CO, and H2O. Theoretical calculations suggest this pathway has a relatively low activation barrier, making it a favorable side reaction.
-
Troubleshooting Steps:
-
Modify Pyrolysis Temperature: The activation energy for the direct decomposition of oxalic acid differs from that of this compound formation. Adjusting the pyrolysis temperature may favor one pathway over the other. Experimental studies on the thermal decomposition of oxalic acid have been conducted between 130-330°C, with significant decomposition occurring between 180°C and 230°C.[2]
-
Consider a Different Precursor: If optimizing the conditions for oxalic acid pyrolysis does not sufficiently suppress the formation of CO and H2O, exploring alternative precursors for this compound may be necessary, although oxalic acid is the most common starting material.
-
Data Presentation
The stability of this compound and the prevalence of side reactions are governed by the activation energies of the competing reaction pathways. The following table summarizes key theoretical activation barriers for the decomposition of oxalic acid and the isomerization of this compound.
| Reaction Pathway | Reactant(s) | Product(s) | Activation Barrier (kcal/mol) |
| This compound Formation | Oxalic Acid | DHC + CO2 | ~31 |
| This compound Rearrangement (Unimolecular) | This compound | Formic Acid | ~34 |
| Oxalic Acid Direct Decomposition | Oxalic Acid | CO2 + CO + H2O | ~42 |
| This compound Rearrangement (Water-Assisted) | DHC + H2O | Formic Acid + H2O | <37 |
Note: These values are based on theoretical calculations and can vary with the computational method used. They serve as a guide to understanding the relative favorability of each pathway.
Experimental Protocols
High-Vacuum Flash Pyrolysis of Oxalic Acid for this compound Generation
This is a generalized protocol based on the principles of high-vacuum flash pyrolysis (HVFP) commonly used for generating reactive intermediates. Specific parameters should be optimized for the experimental setup.
-
Apparatus Setup:
-
A quartz or ceramic pyrolysis tube is connected to a high-vacuum system capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁶ Torr.
-
The pyrolysis tube is situated within a tube furnace capable of reaching the desired decomposition temperature.
-
The outlet of the pyrolysis tube is directed towards a cold surface (e.g., a cryogenic matrix isolation window or a cold finger) for trapping the products.
-
-
Sample Preparation:
-
Anhydrous oxalic acid is used as the precursor. It may be necessary to sublime or recrystallize commercial oxalic acid to ensure purity and dryness.
-
A small amount of the anhydrous oxalic acid is placed in a sample holder that can be heated gently to introduce the vapor into the pyrolysis tube.
-
-
Pyrolysis and Trapping:
-
The system is evacuated to the desired high-vacuum pressure.
-
The trapping surface is cooled to a cryogenic temperature (e.g., with liquid nitrogen or helium).
-
The pyrolysis furnace is heated to the optimal temperature for this compound formation (typically in the range of 400-600°C, but this requires optimization).
-
The oxalic acid sample is gently heated to sublimate it into the hot zone of the pyrolysis tube. The flow rate should be low to ensure complete decomposition and minimize bimolecular reactions.
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The products of the pyrolysis, including this compound and any side products, exit the furnace and are immediately condensed onto the cold surface.
-
-
Analysis:
-
The trapped products can be analyzed in situ using techniques such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry. For FTIR analysis, characteristic vibrational frequencies for the s-trans,s-trans conformer of this compound include strong absorptions around 3625 cm⁻¹ and 1110 cm⁻¹.[1]
-
Visualizations
Caption: Primary reaction pathway for this compound formation and its major side reaction.
Caption: Competing unimolecular decomposition pathway of oxalic acid.
Caption: Troubleshooting workflow for low this compound yield.
References
Dihydroxycarbene Decomposition Pathways: A Technical Support Center
Welcome to the technical support center for researchers studying the decomposition pathways of dihydroxycarbene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound, a surprisingly stable carbene, primarily decomposes through two main pathways:
-
Isomerization to formic acid: This is a common pathway, though the barrier is significant.
-
Fragmentation to carbon monoxide (CO) and water (H₂O): This pathway is more likely for the electronically excited triplet state of the carbene.[1]
Q2: Why is this compound more stable than other hydroxycarbenes?
A2: The stability of this compound is attributed to a high activation barrier for decomposition and a strong carbon-oxygen (C-O) bond. This structural feature hinders the process of quantum tunneling, which is a major decomposition pathway for simpler hydroxycarbenes.
Q3: How are the different conformers of this compound identified and what are their relative stabilities?
A3: this compound can exist in three different conformations: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis. These are typically identified by comparing their experimental and computationally predicted infrared (IR) vibrational frequencies. The s-trans,s-trans conformer is the most stable. Even at cryogenic temperatures (e.g., 3 K), the conformers can interconvert via quantum mechanical tunneling. For instance, the s-cis,s-cis conformer has been observed to convert to the s-cis,s-trans form with a half-life of about 22 minutes.[2]
Troubleshooting Guides
Low Yield of this compound
Problem: I am getting a low yield of this compound from the pyrolysis of oxalic acid.
| Possible Cause | Troubleshooting Steps |
| Incomplete Pyrolysis | Optimize the pyrolysis temperature and time. Insufficient heat will lead to incomplete decomposition of oxalic acid, while excessive heat can promote secondary decomposition of this compound. |
| Inefficient Trapping | Ensure the cold finger of your matrix isolation setup is at a sufficiently low temperature (typically 3-10 K) to efficiently trap the highly reactive carbene. |
| Precursor Purity | Use high-purity oxalic acid. Impurities can lead to side reactions and lower the yield of the desired product. |
| Vacuum System Leaks | Check your high-vacuum system for leaks. The presence of reactive gases like oxygen can lead to the destruction of the carbene. |
Controlling this compound Conformations
Problem: I am observing a mixture of this compound conformers and I need to isolate or enrich a specific one.
| Possible Cause | Troubleshooting Steps |
| Thermal Equilibration | The conformers can interconvert even at very low temperatures via quantum tunneling. To favor the most stable s-trans,s-trans conformer, anneal the matrix at a slightly higher temperature (e.g., 20-30 K) for a short period to allow for relaxation to the ground state, then cool back down for measurements. |
| Photochemical Isomerization | Specific conformers can be selectively populated using narrow-band near-infrared (NIR) laser excitation.[2] Consult the literature for the specific vibrational frequencies required to excite the desired conformer. |
Unexpected Peaks in IR Spectrum
Problem: My IR spectrum shows unexpected peaks that do not correspond to any of the known this compound conformers.
| Possible Cause | Troubleshooting Steps |
| Unwanted Byproducts | Pyrolysis of oxalic acid can sometimes produce side products like formic acid, carbon monoxide, and water. Compare your spectrum with known spectra of these potential byproducts. |
| Reaction with Matrix Gas | While rare with inert gases like argon or neon, highly reactive species can sometimes interact with the matrix material. Consider using a different inert gas for your matrix. |
| Photodecomposition | Prolonged exposure to the IR beam or ambient light can sometimes induce photochemical reactions. Minimize the exposure time and use appropriate filters. |
Quantitative Data
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| s-trans,s-trans (1tt) | 0.0 |
| s-cis,s-trans (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
Data obtained from CCSD(T)/cc-pVTZ calculations.
Experimental Protocols
Generation of this compound by Pyrolysis of Oxalic Acid and Matrix Isolation
This protocol describes the generation of this compound by high-vacuum flash pyrolysis of oxalic acid and its subsequent isolation in a cryogenic matrix for spectroscopic analysis.
Workflow Diagram:
Caption: Experimental workflow for this compound generation and analysis.
Methodology:
-
Precursor Preparation: Place a small amount of high-purity oxalic acid into a pyrolysis tube connected to a high-vacuum line.
-
Pyrolysis: Heat the oxalic acid to induce pyrolysis. The volatile products are then passed through the high-vacuum system.
-
Matrix Isolation: The gaseous products from the pyrolysis are co-deposited with an excess of an inert matrix gas (e.g., argon or neon) onto a cryogenic cold finger maintained at a temperature of 3-10 K.
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Spectroscopic Analysis: The isolated species are then analyzed using infrared (IR) spectroscopy to identify the vibrational frequencies of this compound and any other products.
Decomposition Pathways
The primary decomposition pathways of this compound are isomerization and fragmentation. The choice of pathway can be influenced by the electronic state of the carbene.
Signaling Pathway Diagram:
Caption: Decomposition pathways of singlet and triplet this compound.
References
Technical Support Center: Generation and Characterization of Dihydroxycarbene
Disclaimer: Dihydroxycarbene (HO-C̈-OH) is a highly reactive and unstable carbene.[1] Unlike stable compounds, it is not isolated as a bulk substance that can be purified using conventional techniques like chromatography or distillation.[2] Instead, it is typically generated in situ under specific, controlled conditions for immediate spectroscopic study. This guide addresses the common challenges associated with the generation and characterization of this compound in a "pure" or isolated state within a spectroscopic matrix, which is the standard approach for studying such transient species.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound not purified using standard laboratory methods?
A1: this compound is a transient intermediate with a very short lifetime under normal conditions.[5] Its high reactivity is due to the electron-deficient carbene carbon, making it prone to rapid decomposition or rearrangement.[1] While computationally shown to be more stable than its simpler analog hydroxycarbene, it is still not stable enough to be isolated and handled as a solid or liquid at room temperature.[3] Therefore, "purification" in this context refers to the process of generating it in an environment free from precursors, byproducts, and other reactive species, typically by trapping it in a cryogenic inert gas matrix.[6][7]
Q2: What is the primary method for generating this compound for research purposes?
A2: The most common and effective method for generating this compound for spectroscopic analysis is through the high-vacuum flash pyrolysis of oxalic acid.[3] In this process, oxalic acid is heated rapidly under high vacuum, causing it to decompose and extrude carbon dioxide, yielding this compound.[4] The resulting carbene is then immediately co-deposited with a large excess of an inert gas (like argon) onto a cryogenic window for analysis.[4][7]
Q3: What is matrix isolation and why is it crucial for studying this compound?
A3: Matrix isolation is an experimental technique used to trap and study highly reactive molecules.[6][7] It involves co-depositing the species of interest (the "guest"), such as this compound, with a vast excess of an unreactive "host" material, typically a noble gas like argon or neon, onto a surface cooled to cryogenic temperatures (e.g., below 20 Kelvin).[4][6][7] This forms a rigid, inert solid matrix that cages the individual this compound molecules, preventing them from reacting with each other.[8] This allows for their direct study using various spectroscopic methods, such as infrared (IR) spectroscopy.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the generation and matrix-isolation of this compound.
Guide 1: Low or No Yield of this compound Detected
Symptom: The IR spectrum of the cryogenic matrix shows only precursor (oxalic acid) signals, CO2, H2O, or is blank.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Pyrolysis Temperature | Increase the temperature of the pyrolysis tube in controlled increments. | Oxalic acid requires sufficient thermal energy to undergo the desired decomposition to this compound and CO2.[4] |
| High System Pressure | Ensure the vacuum level is sufficiently high (high-vacuum conditions). | High pressure can lead to intermolecular reactions, incomplete decomposition, or prevent the efficient transport of the generated carbene to the cryogenic surface. |
| Precursor Decomposition Before Pyrolysis Zone | Check for charring or discoloration of the oxalic acid sample before the main heating element. Adjust the heating profile or sample position. | The precursor should be heated rapidly as it enters the hot zone to favor the desired unimolecular decomposition pathway. |
| Deposition Rate Too High | Reduce the rate of sublimation of the oxalic acid into the pyrolysis tube. | A high concentration of the precursor in the gas phase can lead to aggregation and unwanted side reactions upon deposition. |
Guide 2: Spectroscopic Data is Inconsistent with this compound
Symptom: The obtained IR spectrum shows unexpected peaks, suggesting the formation of byproducts or isomers like formic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Isomerization on the Matrix Surface | Ensure the cryogenic window is sufficiently cold (typically < 20 K for an argon matrix). | While this compound is stable against unimolecular rearrangement via quantum tunneling, higher temperatures can promote isomerization to more stable molecules like formic acid.[3][9] |
| Photolysis by Unwanted Light Sources | Shield the experimental setup from stray UV or visible light. Use appropriate filters if a light source is part of the detection system. | High-energy photons can induce photochemical reactions and rearrangements of the trapped species. |
| Matrix is Not Sufficiently Inert | Use a highly pure inert gas (e.g., Argon 99.999%). If interactions are still suspected, switch to a more inert matrix gas like Neon. | Reactive impurities in the matrix gas (e.g., O2, N2) can react with the highly reactive carbene. The choice of matrix gas can also subtly shift vibrational frequencies. |
| Incorrect Peak Assignment | Compare experimental frequencies with high-level computational data for this compound and other potential products (formic acid, CO2, H2O). | Theoretical calculations provide a reliable reference for identifying the vibrational modes of the target molecule and distinguishing it from contaminants.[3][9] |
Data Presentation
The primary quantitative data for identifying matrix-isolated this compound is its infrared vibrational spectrum. The table below compares experimentally measured IR frequencies for the s-trans,s-trans conformer of this compound with computed values. A close match between experimental and computed frequencies is the key to successful identification.[3]
Table 1: Comparison of Experimental and Computed IR Frequencies (cm⁻¹) for s-trans,s-trans-Dihydroxycarbene [3]
| Vibration Mode | Computed Frequency (Intensity) | Experimental Frequency (Intensity) |
| ν₁ | 3876.4 (23.5) | 3633.2 / 3628.6 (weak) |
| ν₂ | 3871.4 (234.1) | 3625.1 (strong) |
| ν₃ | 1443.1 (124.4) | 1386.2 (medium) |
| ν₄ | 1370.5 (58.3) | 1289.0 / 1287.4 (weak) |
| ν₅ | 1157.8 (470.6) | 1110.3 / 1109.3 (very strong) |
| ν₇ | 742.4 (178.8) | 706.6 (strong) |
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of this compound
This protocol describes a general method for generating this compound via pyrolysis of oxalic acid and trapping it in an argon matrix for IR spectroscopic analysis.
1. System Preparation:
- Assemble the matrix isolation apparatus, ensuring all components are clean and leak-tight.
- Achieve a high vacuum (< 10⁻⁶ mbar) in the entire system, including the sample deposition line and the main chamber.
- Cool the spectroscopic window (e.g., CsI) to the target temperature (e.g., 15 K) using a closed-cycle helium cryostat.
2. Precursor Preparation:
- Load a small quantity of anhydrous oxalic acid into a sample tube connected to the vacuum system via a precision leak valve.
- Gently heat the sample tube to just below the sublimation temperature of oxalic acid to degas the sample.
3. Deposition and Pyrolysis:
- Begin a steady flow of high-purity argon gas (the matrix) through a separate inlet, directed at the cold window. The flow rate should be controlled to a few mmol/hour.
- Heat the pyrolysis tube (typically a quartz tube) to the optimal decomposition temperature (e.g., ~600 K, this may require optimization).
- Gently heat the oxalic acid sample to induce sublimation. The gaseous oxalic acid is carried into the hot pyrolysis zone.
- The products of pyrolysis (this compound, CO2, H2O) and any unreacted precursor are co-deposited with the argon stream onto the cold window. The typical matrix ratio should be high (e.g., >1000:1 Ar:sample) to ensure proper isolation.
4. Spectroscopic Analysis:
- After a sufficient amount of sample has been deposited (typically over several hours), stop the deposition.
- Record the infrared spectrum of the matrix-isolated species.
5. Data Interpretation:
- Identify the characteristic absorption bands of this compound by comparing the experimental spectrum with the data in Table 1 and published literature.[3]
- Identify and subtract peaks corresponding to byproducts (CO2, H2O) and the precursor.
Visualizations
Caption: Experimental workflow for this compound generation.
Caption: Troubleshooting low yield of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Brief Survey of our Contribution to Stable Carbene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idc-online.com [idc-online.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 7. Matrix isolation - Wikipedia [en.wikipedia.org]
- 8. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. comporgchem.com [comporgchem.com]
Technical Support Center: Stabilizing Dihydroxycarbene in Cryogenic Matrices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the isolation and stabilization of dihydroxycarbene in cryogenic matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for generating this compound in a cryogenic matrix?
The most common and effective precursor for generating this compound (HOCOH) is oxalic acid (HOOC-COOH). UV irradiation of monomeric oxalic acid isolated in a cryogenic matrix leads to its decarboxylation, yielding this compound.
Q2: What is the major challenge in isolating this compound?
The principal challenge is the inherent instability of this compound. It is a transient species with a short lifetime, even at the extremely low temperatures of cryogenic matrices (e.g., 10-20 K). It readily undergoes quantum mechanical tunneling to isomerize into the more stable formic acid (HCOOH).
Q3: What are the typical cryogenic matrices used for this compound isolation?
Inert gases are used to form the cryogenic matrix and isolate the precursor and the carbene. Argon (Ar) is the most frequently used matrix material due to its inertness and optical transparency in the UV-Vis and IR regions. Other noble gases like neon (Ne), krypton (Kr), and xenon (Xe) can also be used.
Q4: How is this compound identified within the matrix?
This compound is primarily identified using infrared (IR) spectroscopy. The characteristic vibrational frequencies of its functional groups, particularly the O-H and C-O stretching modes, provide a unique spectral fingerprint for its identification.
Troubleshooting Guide
Problem 1: Low or no yield of this compound after photolysis.
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Possible Cause 1: Inefficient photolysis.
-
Solution: Ensure the wavelength of the UV source is appropriate for the photodecomposition of oxalic acid. A broadband high-pressure mercury lamp or a tunable laser can be used. The photolysis time is also critical; insufficient irradiation will result in a low yield.
-
-
Possible Cause 2: Aggregation of oxalic acid in the matrix.
-
Solution: The precursor, oxalic acid, can form dimers and larger aggregates during deposition, which can hinder the formation of monomeric this compound. To minimize aggregation, use a high matrix-to-precursor ratio (typically > 1000:1) and maintain a low, stable deposition rate. The temperature of the deposition nozzle should also be optimized to ensure proper sublimation of the precursor without causing decomposition.
-
-
Possible Cause 3: Isomerization to formic acid.
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Solution: this compound has a low barrier to isomerization. While this is an intrinsic property, ensuring the matrix is well-annealed and at a sufficiently low temperature (< 20 K) can help to minimize thermally induced isomerization.
-
Problem 2: Difficulty in distinguishing this compound from other photoproducts.
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Possible Cause: Overlapping spectral features.
-
Solution: The main byproduct of oxalic acid photolysis is formic acid, which has strong IR absorptions. It is crucial to have high-resolution IR spectra to distinguish the peaks of this compound from those of formic acid and any remaining oxalic acid. Comparing experimental spectra with theoretically calculated frequencies for all potential species can aid in accurate assignment.
-
Problem 3: Unstable signal of this compound that decays rapidly.
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Possible Cause: Matrix is not sufficiently rigid or is too "soft".
-
Solution: The choice of matrix gas can influence the stability of the trapped species. While argon is common, a more rigid matrix like neon might offer better isolation and slow down the isomerization process. However, matrix-dependent spectral shifts should be considered.
-
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Possible Cause: Unwanted secondary photolysis.
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Solution: Prolonged UV irradiation can sometimes lead to the decomposition of the desired product. Once the formation of this compound is confirmed, it is advisable to stop the photolysis to prevent its subsequent decomposition.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Precursor | Oxalic Acid (HOOC-COOH) | Monomeric form is required for carbene formation. |
| Matrix Gas | Argon (Ar) | Other noble gases (Ne, Kr, Xe) can also be used. |
| Matrix:Precursor Ratio | > 1000:1 | High dilution is crucial to prevent precursor aggregation. |
| Deposition Temperature | 10 - 20 K | Low temperatures are essential for trapping the transient species. |
| Photolysis Source | High-pressure mercury lamp / UV laser | Wavelength selection can influence photoproduct distribution. |
| This compound IR Freq. (Ar matrix) | ~3620 cm⁻¹ (O-H stretch) | These are approximate values and can shift slightly depending on the matrix environment. |
| Formic Acid IR Freq. (Ar matrix) | ~3570 cm⁻¹ (O-H stretch) | Key interfering species. |
Experimental Protocols
Detailed Methodology for the Matrix Isolation of this compound
-
Preparation of the Cryogenic Setup:
-
A standard matrix isolation setup consists of a high-vacuum chamber housing a cryogenic substrate (e.g., a CsI or BaF₂ window) attached to a closed-cycle helium cryostat.
-
The substrate is cooled to the desired temperature (typically 10-20 K).
-
-
Sample Deposition:
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A gaseous mixture of the matrix gas (e.g., Argon) and the precursor (oxalic acid sublimed from a heated solid sample) is prepared.
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The mixture is slowly deposited onto the cold substrate through a controlled leak valve. The deposition rate should be kept low and constant to ensure good matrix quality.
-
-
Infrared Spectroscopy:
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An initial IR spectrum of the deposited matrix containing oxalic acid is recorded before photolysis. This serves as a baseline.
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-
In-situ Photolysis:
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The matrix is irradiated in-situ with a UV light source (e.g., a mercury arc lamp with appropriate filters).
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The photolysis is carried out for a specific duration, which needs to be optimized for maximum carbene formation.
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-
Post-Photolysis Analysis:
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IR spectra are recorded at regular intervals during and after photolysis to monitor the decay of the precursor and the growth of new absorption bands corresponding to this compound and other photoproducts.
-
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Reaction pathway for the formation and decay of this compound from oxalic acid.
troubleshooting low yields in dihydroxycarbene experiments
Welcome to the technical support center for dihydroxycarbene experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically generated in a laboratory setting for synthetic purposes?
This compound, C(OH)₂, is a reactive intermediate belonging to the carbene family. While gas-phase generation from sources like oxalic acid is known, for practical synthetic applications in solution, it is often generated in situ. A common conceptual approach for generating carbenes in solution involves the deprotonation of a suitable precursor with a strong base. For instance, dichlorocarbene is famously generated from chloroform and a strong base like potassium tert-butoxide or sodium hydroxide. While specific precursors for this compound in solution are less commonly cited, the principles of its generation would be analogous.
Q2: My reaction involving this compound shows no product formation. What are the likely causes?
Several factors could lead to a complete lack of product formation. These include:
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Inefficient Carbene Generation: The base may not be strong enough to deprotonate the precursor, or the precursor itself may be unstable under the reaction conditions.
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Carbene Instability: this compound, while more stable than some other carbenes, is still a reactive species. It can decompose if not trapped by the substrate in a timely manner.
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Substrate Reactivity: The substrate (e.g., an alkene for cyclopropanation) may not be sufficiently reactive towards the carbene.
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Reaction Conditions: Temperature, solvent, and the presence of moisture or oxygen can significantly impact the reaction's success.
Q3: I am observing a low yield in my this compound reaction. What are the common side reactions?
Low yields are often attributed to competing side reactions. For this compound, these may include:
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Reaction with Solvent: The carbene can react with the solvent, especially if the solvent has reactive C-H bonds or can act as a proton source.
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Dimerization: Carbenes can dimerize to form ethene derivatives. In the case of this compound, this would lead to ethene-1,2-diol.
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Rearrangement: While this compound is relatively stable against rearrangement to formic acid, this can still be a competing pathway under certain conditions.[1]
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Decomposition: A small fraction of this compound can decompose to water and carbon monoxide.[1]
Q4: How can I improve the yield of my this compound experiment?
Optimizing reaction parameters is key to improving yields. Consider the following:
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Choice of Base and Solvent: The selection of the base and solvent system is critical. A non-protic, inert solvent is generally preferred.
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Temperature Control: Carbene reactions are often sensitive to temperature. Running the reaction at a lower temperature can sometimes minimize side reactions.
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Reagent Purity: Ensure all reagents, including the solvent and the carbene precursor, are pure and dry.
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Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the carbene or other reagents.
Troubleshooting Guides
Issue 1: Low Yield in Cyclopropanation Reactions
Cyclopropanation is a common application of carbenes. If you are experiencing low yields when reacting this compound with an alkene, consider the following:
Troubleshooting Steps:
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Verify Carbene Generation: Confirm that your carbene generation conditions are effective. This can be done by running a control reaction with a known, highly reactive alkene.
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Optimize Reaction Conditions: Systematically vary the temperature, concentration of reactants, and choice of base and solvent. The table below provides a starting point for optimization.
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Consider Substrate Electronics: Electron-rich alkenes are generally more reactive towards electrophilic carbenes. If your alkene is electron-deficient, you may need to use more forcing conditions.
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Check for Steric Hindrance: Bulky substituents on the alkene can hinder the approach of the carbene, leading to lower yields.
Table 1: Optimization of Cyclopropanation Reaction Conditions
| Parameter | Range to Investigate | Rationale |
| Temperature | -78 °C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Base | Potassium tert-butoxide, Sodium hydride, LDA | The strength and steric bulk of the base can affect the rate of carbene formation. |
| Solvent | Dichloromethane, THF, Diethyl ether | The solvent can influence the stability and reactivity of the carbene. |
| Concentration | 0.1 M to 1 M | Higher concentrations may favor the desired reaction over unimolecular decomposition of the carbene. |
Issue 2: Low Yield in C-H Insertion Reactions
C-H insertion is another key reaction of carbenes. If you are attempting an intramolecular or intermolecular C-H insertion with this compound and observing low yields, consider these points:
Troubleshooting Steps:
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Substrate Activation: C-H bonds are generally unreactive. The reaction is more favorable at activated C-H bonds (e.g., allylic, benzylic, or adjacent to a heteroatom).
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Intramolecular vs. Intermolecular: Intramolecular C-H insertion is often more efficient than intermolecular insertion due to proximity effects.
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Catalyst Choice (if applicable): While this compound itself may react, some carbene C-H insertions are catalyzed by transition metals (e.g., rhodium or copper complexes). The choice of catalyst and ligands is crucial for yield and selectivity.
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Solvent Effects: The solvent can act as a competitor for C-H insertion. Use a solvent with strong C-H bonds that are less likely to react (e.g., benzene, carbon tetrachloride).
Table 2: Troubleshooting Low Yields in C-H Insertion
| Potential Cause | Suggested Solution |
| Poor C-H bond activation | Use a substrate with more activated C-H bonds. |
| Competition with solvent | Switch to a more inert solvent. |
| Carbene dimerization | Run the reaction at a lower concentration. |
| Inefficient catalysis | Screen different transition metal catalysts and ligands. |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of a Carbene and Cyclopropanation of an Alkene
Disclaimer: This is a general protocol analogous to dichlorocarbene generation and should be adapted and optimized for this compound precursors.
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To a stirred solution of the alkene (1.0 eq) and the this compound precursor in anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C, add a strong base (e.g., potassium tert-butoxide, 1.2 eq) portion-wise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for low yields in this compound experiments.
References
Technical Support Center: Dihydroxycarbene Synthesis
Welcome to the technical support center for dihydroxycarbene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for generating this compound is through the high-vacuum flash pyrolysis (HVFP) of oxalic acid.[1][2][3][4] This process involves heating anhydrous oxalic acid to high temperatures under a high vacuum, which causes it to decompose and form this compound in the gas phase.[2][5]
Q2: What are the expected major impurities in this compound synthesis via oxalic acid pyrolysis?
A2: The primary impurities are typically byproducts from the thermal decomposition of the oxalic acid precursor. These include formic acid (HCOOH), carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O).[1][6][7] Unreacted oxalic acid can also be a potential contaminant.
Q3: How can I identify the synthesized this compound?
A3: this compound is a highly reactive species and is typically identified and characterized using in-situ spectroscopic techniques. The most definitive method is matrix isolation infrared spectroscopy (FTIR), where the pyrolysis products are trapped in an inert gas matrix at cryogenic temperatures.[1][3] This allows for the measurement of the characteristic vibrational frequencies of this compound conformers.[4] Mass spectrometry is another powerful tool for its detection and characterization in the gas phase.[6][7]
Q4: Is it possible to isolate and store this compound?
A4: Due to its high reactivity, isolating and storing bulk this compound at room temperature is not currently feasible. The standard practice is to generate it in the gas phase and use it immediately for subsequent reactions or trap it in a cryogenic matrix for spectroscopic analysis.[1][3]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis and characterization of this compound.
Problem 1: Low or no yield of this compound detected.
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Potential Cause 1: Incomplete decomposition of oxalic acid.
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Solution: Ensure the pyrolysis temperature is sufficiently high to induce the decomposition of oxalic acid. The optimal temperature may need to be determined empirically for your specific HVFP setup.
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Potential Cause 2: Decomposition of this compound.
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Solution: this compound is a reactive intermediate. Ensure that the trapping of the gaseous products on the cryogenic surface is efficient and rapid to prevent further decomposition or rearrangement. The distance between the pyrolysis zone and the cold surface should be minimized.
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Potential Cause 3: Inefficient sublimation of oxalic acid.
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Solution: Ensure the oxalic acid sample is heated to a temperature that allows for a steady sublimation rate into the pyrolysis zone. The precursor should be anhydrous, as water can interfere with the reaction and the vacuum.
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Problem 2: My IR spectrum shows unexpected peaks alongside the this compound signals.
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Potential Cause 1: Presence of decomposition byproducts.
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Solution: The most common impurities are formic acid, CO, and CO₂. Compare the observed unknown peaks with the known IR spectra of these compounds. Adjusting the pyrolysis temperature and pressure may alter the ratio of this compound to these byproducts.
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Potential Cause 2: Contamination from the vacuum system.
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Solution: High-vacuum systems can have background contaminants like water, nitrogen, or oils from pumps.[8] Ensure your vacuum system is clean and can achieve a high vacuum. A background spectrum of the system before the experiment can help identify these contaminants.
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Potential Cause 3: Isomerization or reactions of this compound in the matrix.
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Solution: While matrix isolation is designed to trap reactive species, some reactions can still occur, especially if the matrix is not sufficiently rigid or if the concentration of the trapped species is too high. Ensure a high matrix-to-sample ratio.
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Problem 3: The pressure in my vacuum system is too high during the experiment.
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Potential Cause 1: Outgassing of the oxalic acid sample.
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Solution: Ensure the oxalic acid is thoroughly dried and degassed before pyrolysis. Oxalic acid dihydrate should be dehydrated to anhydrous oxalic acid before use.
-
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Potential Cause 2: A leak in the vacuum system.
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Solution: Perform a thorough leak check of your vacuum apparatus before starting the experiment.
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Potential Cause 3: High sublimation rate of oxalic acid.
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Solution: The heating of the oxalic acid precursor may be too aggressive, leading to a high vapor pressure that the vacuum pump cannot handle. Reduce the heating rate of the precursor.
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Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Likely Source |
| Formic Acid | HCOOH | 46.03 | Thermal decomposition of oxalic acid[1][6][7] |
| Carbon Dioxide | CO₂ | 44.01 | Thermal decomposition of oxalic acid[1] |
| Carbon Monoxide | CO | 28.01 | Thermal decomposition of oxalic acid[6][7] |
| Water | H₂O | 18.02 | Thermal decomposition of oxalic acid; residual moisture[6][7] |
| Unreacted Oxalic Acid | C₂H₂O₄ | 90.03 | Incomplete pyrolysis |
| System Contaminants | Varies | Varies | Leaks, outgassing, pump oil backstreaming[8] |
Table 2: Analytical Techniques for Characterization
| Technique | Principle | Information Provided |
| Matrix Isolation FTIR | Trapping of gaseous species in a cryogenic, inert matrix followed by infrared spectroscopy.[1][3][9] | Provides vibrational spectra for the identification of this compound conformers and stable byproducts.[4] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[6][7] | Confirms the molecular weight of this compound and helps identify fragmentation patterns and impurities. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection.[10][11] | Can be used for the quantitative analysis of trapped, derivatized, or more stable reaction products and impurities. |
| Microwave Spectroscopy | Measures the absorption of microwaves by rotating molecules in the gas phase.[12][13] | Provides precise molecular geometry and rotational constants for this compound.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound via High-Vacuum Flash Pyrolysis (HVFP)
Objective: To generate this compound in the gas phase from oxalic acid.
Materials:
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Anhydrous oxalic acid
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High-vacuum flash pyrolysis apparatus equipped with a furnace, quartz tube, and a cryogenic trapping system (e.g., a cold finger or a matrix isolation setup).
Methodology:
-
Preparation: Ensure the HVFP system is clean, dry, and capable of reaching a high vacuum (< 10⁻⁵ torr). The quartz pyrolysis tube should be packed with an inert material like quartz wool to ensure efficient heat transfer.
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Sample Loading: Place a small amount of anhydrous oxalic acid in the sample holder at the entrance of the pyrolysis tube.
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Evacuation: Evacuate the system to the desired base pressure.
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Pyrolysis: Heat the furnace to the pyrolysis temperature (typically in the range of 400-1100 °C, this needs to be optimized for the specific setup).[15]
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Sublimation: Gently heat the oxalic acid sample to induce sublimation. The gaseous oxalic acid will be carried into the hot pyrolysis zone.
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Generation and Trapping: this compound is formed in the hot zone and immediately exits into the high-vacuum chamber where it can be trapped on a cryogenic surface for analysis or directed to react with a substrate.
Protocol 2: Identification of this compound by Matrix Isolation FTIR
Objective: To trap and identify this compound using infrared spectroscopy.
Materials:
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HVFP apparatus as described in Protocol 1.
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A cryogenic window (e.g., CsI or KBr) cooled by a closed-cycle helium cryostat (to ~10 K).
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Inert matrix gas (e.g., Argon or Nitrogen).
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FTIR spectrometer.
Methodology:
-
System Setup: Couple the outlet of the HVFP apparatus to the cryogenic window inside the vacuum shroud of the FTIR spectrometer.
-
Background Spectrum: Record a background IR spectrum of the cold, clean window.
-
Matrix Deposition: Introduce a slow, controlled flow of the matrix gas (e.g., Argon) directed at the cold window to form a solid, transparent matrix.
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Co-deposition: While the matrix gas is flowing, begin the HVFP of oxalic acid as described in Protocol 1. The pyrolysis products will be co-deposited with the matrix gas on the cold window, trapping the individual molecules.
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IR Spectroscopy: After a sufficient amount of sample has been deposited, stop the pyrolysis and matrix gas flow. Record the IR spectrum of the sample-containing matrix.
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Analysis: Subtract the background spectrum and analyze the resulting spectrum for the characteristic vibrational frequencies of this compound and any impurities.
Visualizations
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Decomposition pathways of oxalic acid during pyrolysis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Identification and Reactivity of s- cis, s- cis-Dihydroxycarbene, a New [CH2O2] Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 6. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Contamination in Vacuum Systems: Sources and Remedies | Normandale Community College [normandale.edu]
- 9. Matrix isolation - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Computational Chemistry Highlights: Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [compchemhighlights.org]
- 14. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Dihydroxycarbene Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental errors encountered during the characterization of dihydroxycarbene (HO-C-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for generating this compound for spectroscopic studies?
A1: The most common method for generating this compound is through the high-vacuum flash pyrolysis (HVFP) of oxalic acid.[1] This technique involves rapidly heating oxalic acid under high vacuum, causing it to decompose and form this compound, which can then be trapped in a cryogenic matrix for spectroscopic analysis.
Q2: this compound is a reactive intermediate. How can it be stabilized for characterization?
A2: this compound is stabilized by isolating it in a cryogenic matrix of an inert gas, such as argon or nitrogen, at very low temperatures (typically below 20 K).[2] The rigid, inert environment of the matrix prevents the highly reactive carbene molecules from reacting with each other or rearranging.
Q3: How many conformers of this compound exist, and which is the most stable?
A3: this compound has three conformers: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis. The s-trans,s-trans conformer is the most stable, followed by the s-cis,s-trans conformer.[1] The s-cis,s-cis conformer is the least stable and can be generated from the other two conformers through narrow-band near-infrared (NIR) laser excitation within the cryogenic matrix.
Q4: What is quantum mechanical tunneling and how does it affect this compound?
A4: Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. In the context of this compound, the s-cis,s-cis conformer is observed to decay to the more stable s-cis,s-trans conformer via quantum mechanical tunneling, even at temperatures as low as 3 K.[2]
Q5: Can this compound be studied in the gas phase?
A5: Yes, this compound has been studied in the gas phase using a combination of Fourier transform microwave spectroscopy and high-level theoretical calculations. This has allowed for a precise determination of its geometric structure.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the generation and characterization of this compound.
Guide 1: Flash Vacuum Pyrolysis (FVP) of Oxalic Acid
Problem: Low or no yield of this compound.
| Possible Cause | Troubleshooting Steps | Rationale |
| Incomplete Pyrolysis | Increase the temperature of the pyrolysis tube incrementally. Optimize the flow rate of the precursor. | Oxalic acid requires a sufficiently high temperature to decompose efficiently into this compound. A slower flow rate increases the residence time in the hot zone, potentially improving conversion. |
| Precursor Decomposition | Ensure the oxalic acid sample is pure and dry. Use a lower sublimation temperature for the precursor. | Impurities or water can lead to side reactions. Oxalic acid is thermally sensitive and can decompose before entering the pyrolysis zone if the sublimation temperature is too high.[3] |
| Clogging of the Pyrolysis Tube | Use a wider pyrolysis tube. Ensure the precursor is finely powdered and evenly distributed. | This can be an issue with solid precursors that sublime unevenly. |
Problem: Observation of unexpected products in the matrix.
| Possible Cause | Troubleshooting Steps | Rationale |
| Secondary Reactions | Decrease the pyrolysis temperature. Increase the vacuum to reduce intermolecular collisions. | High temperatures can lead to further fragmentation of this compound. A higher vacuum minimizes the chances of bimolecular reactions. |
| Reaction with Tube Material | Use a quartz pyrolysis tube. | Quartz is generally inert at the temperatures required for oxalic acid pyrolysis. |
Guide 2: Matrix Isolation Spectroscopy
Problem: Poorly resolved or broad spectral features.
| Possible Cause | Troubleshooting Steps | Rationale |
| Matrix Aggregation | Decrease the concentration of the precursor in the matrix gas. Anneal the matrix at a slightly higher temperature for a short period. | A high concentration of the target molecule can lead to the formation of dimers or larger aggregates, which will have different spectral signatures. Annealing can sometimes improve the quality of the matrix and sharpen spectral lines. |
| Matrix Site Effects | Use a different matrix gas (e.g., switch from argon to nitrogen or neon). | The interaction between the trapped molecule and the matrix can lead to splitting of spectral lines. Different matrix materials provide different environments, which can affect the resolution. |
Problem: Discrepancy between experimental and theoretical spectra.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inaccurate Theoretical Model | Use a higher level of theory and a larger basis set for calculations. Include anharmonic corrections in the frequency calculations. | The choice of computational method significantly impacts the accuracy of predicted vibrational frequencies. Anharmonic effects can be important for molecules with large amplitude motions.[4] |
| Matrix-Induced Shifts | Compare experimental frequencies to calculations that explicitly include the matrix environment (e.g., using a cluster model). | The matrix is not perfectly inert and can cause shifts in the vibrational frequencies of the trapped molecule. |
| Incorrect Isomer/Conformer Identification | Carefully compare the experimental spectrum to the calculated spectra for all possible isomers and conformers. | The pyrolysis of oxalic acid can potentially produce other isomers. It is crucial to have accurate theoretical predictions for all likely species. |
Problem: Photochemical degradation of the sample.
| Possible Cause | Troubleshooting Steps | Rationale |
| UV Irradiation from Spectrometer Source | Use appropriate filters to block high-energy radiation from the spectrometer's light source. Minimize the exposure time of the matrix to the light source. | Some reactive intermediates can be sensitive to UV light and may undergo photochemical reactions upon prolonged exposure during spectral acquisition.[5] |
| In-situ Photochemistry | If intentionally inducing photochemistry, carefully control the wavelength and duration of irradiation. | Understanding the photochemical behavior is crucial for interpreting the resulting spectra correctly. |
Data Presentation
Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformers
| Vibrational Mode | s-trans,s-trans (Experimental, Ar matrix) [1] | s-trans,s-trans (Calculated, CCSD(T)/cc-pVTZ) [1] | s-cis,s-trans (Calculated) | s-cis,s-cis (Calculated) |
| OH stretch (sym) | 3625.1 | 3871.4 | Data not available | Data not available |
| OH stretch (asym) | 3633.2 / 3628.6 | 3876.4 | Data not available | Data not available |
| CH bend | 1386.2 | 1443.1 | Data not available | Data not available |
| CO stretch (sym) | 1289.0 / 1287.4 | 1370.5 | Data not available | Data not available |
| CO stretch (asym) | 1110.3 / 1109.3 | 1157.8 | Data not available | Data not available |
| OH bend (in-plane) | 706.6 | 742.4 | Data not available | Data not available |
| OH bend (out-of-plane) | - | 641.6 | Data not available | Data not available |
Note: Experimental data for the s-cis,s-trans and s-cis,s-cis conformers are limited due to their lower stability. Calculated values are provided for reference and are essential for their identification.
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of this compound
This protocol outlines the general procedure for the generation of this compound by flash vacuum pyrolysis of oxalic acid and its subsequent isolation in a cryogenic matrix.
1. Precursor Preparation:
-
Use anhydrous oxalic acid of high purity.
-
Gently heat the oxalic acid sample under vacuum to remove any residual water before the experiment.
2. Flash Vacuum Pyrolysis (FVP) Setup:
-
The FVP apparatus consists of a sublimation oven, a quartz pyrolysis tube, and a connection to a high-vacuum system.
-
The pyrolysis tube is typically heated resistively.
-
The temperature of the pyrolysis zone should be carefully controlled, typically in the range of 400-600 °C.
3. Matrix Deposition:
-
The outlet of the pyrolysis tube is directed towards a cold window (e.g., CsI or BaF₂) of a cryostat, maintained at a temperature of 10-20 K.
-
A mixture of the matrix gas (e.g., argon) and the vaporized precursor is co-deposited onto the cold window.
-
The ratio of matrix gas to precursor should be high (typically >1000:1) to ensure proper isolation.
4. Spectroscopic Characterization:
-
Once a sufficient amount of matrix has been deposited, the sample can be characterized using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) and UV-Vis spectroscopy.
-
Spectra should be recorded at the deposition temperature.
Visualizations
References
managing the high reactivity of dihydroxycarbene in experiments
Welcome to the technical support center for managing dihydroxycarbene in experimental settings. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly reactive intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for generating this compound?
The most widely used and effective precursor for generating this compound is oxalic acid (HOOC-COOH).[1] High-vacuum flash pyrolysis of oxalic acid allows for the formation of this compound in the gas phase.[1]
Q2: this compound is described as a "stable" carbene, yet it is highly reactive. Can you clarify this?
This compound is considered relatively stable for a carbene because it has a significant activation barrier to decomposition and rearrangement, unlike the closely related hydroxycarbene which readily undergoes quantum mechanical tunneling.[1] However, like all carbenes, it is an electron-deficient and highly reactive species that will readily react with other molecules. Its "stability" is therefore context-dependent and refers to its ability to be isolated and characterized under specific conditions, such as in a cryogenic matrix.
Q3: What are the different conformations of this compound, and which is the most stable?
This compound can exist in three different planar conformations: s-trans,s-trans, s-cis,s-trans, and s-cis,s-cis. The s-trans,s-trans conformer is the most stable, representing the global energy minimum. The s-cis,s-trans conformer is slightly higher in energy, while the s-cis,s-cis conformer is the least stable.
Q4: How can I characterize the this compound generated in my experiment?
The primary method for characterizing this compound, especially given its reactivity, is through cryogenic matrix isolation followed by spectroscopy.[2] The carbene is generated in the gas phase and then co-deposited with an inert gas (like argon or nitrogen) onto a cryogenic window (at temperatures as low as 3 K).[1][2] This traps the individual carbene molecules, preventing them from reacting with each other. The trapped carbene can then be characterized using infrared (IR) spectroscopy and compared with computationally predicted vibrational frequencies.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
If you are experiencing a low yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Pyrolysis of Oxalic Acid | - Ensure the pyrolysis tube is reaching the optimal temperature. Oxalic acid decomposition begins above 120-150°C.[3] - Check the vacuum level. High vacuum is crucial for efficient flash pyrolysis. - Ensure the oxalic acid sample is finely powdered and evenly distributed for uniform heating. |
| Decomposition of this compound | - The carbene may be rearranging or decomposing before it can be trapped. Ensure a direct and short path from the pyrolysis zone to the cryogenic matrix. - Check for and eliminate any potential reactive species in the vacuum line. |
| Inefficient Trapping | - Verify the temperature of the cryogenic window. It should be sufficiently low to effectively freeze the inert gas and trap the carbene. - Optimize the deposition rate. A rate that is too high can lead to aggregation and reaction on the matrix surface. |
| Precursor Purity | - Use anhydrous oxalic acid of high purity. The dihydrate form will release water upon heating, which can interfere with the reaction and trapping. |
Data Presentation
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| s-trans,s-trans (1tt) | 0.0 |
| s-cis,s-trans (1ct) | 0.1 |
| s-cis,s-cis (1cc) | 6.7 |
Data computed at the CCSD(T)/cc-pVTZ level of theory.[1]
Table 2: Thermal Decomposition of Oxalic Acid
| Temperature Range (°C) | Observation |
| < 120 | Generally stable. |
| 120 - 150 | Onset of decomposition to formic acid and CO2.[3] |
| > 150 | Rapid decomposition. |
Note: The optimal temperature for flash vacuum pyrolysis will depend on the specific experimental setup (vacuum level, flow rate, etc.) and may require optimization.
Experimental Protocols
Protocol 1: Generation and Matrix Isolation of this compound
This protocol describes the generation of this compound by high-vacuum flash pyrolysis of oxalic acid and its subsequent trapping in a cryogenic argon matrix for spectroscopic analysis.
Materials:
-
Anhydrous oxalic acid (high purity)
-
Argon gas (high purity)
-
Cryogenic matrix isolation setup with a low-temperature window (e.g., CsI or BaF2)
-
High-vacuum pump capable of reaching < 10^-5 mbar
-
Quartz pyrolysis tube with a heating element
-
Temperature controller
-
FTIR spectrometer
Procedure:
-
Preparation of the Precursor: Place a small amount of anhydrous oxalic acid into the quartz pyrolysis tube.
-
Assembly of the Apparatus: Assemble the pyrolysis tube in line with the cryogenic matrix isolation chamber. Ensure a clear, direct path from the outlet of the pyrolysis tube to the cold window.
-
Evacuation: Evacuate the entire system to a pressure of < 10^-5 mbar.
-
Cooling: Cool the cryogenic window to the desired temperature (e.g., 10 K).
-
Matrix Deposition: Begin a slow, controlled flow of argon gas into the chamber, allowing it to condense on the cold window.
-
Pyrolysis and Co-deposition: Once a stable argon flow is established, begin heating the pyrolysis tube to the desired temperature (start with a temperature scan from 150°C upwards to find the optimum). The gaseous products of pyrolysis, including this compound, will be co-deposited with the argon onto the cold window.
-
Spectroscopic Analysis: After a sufficient amount of material has been deposited, stop the gas flow and pyrolysis. Record the infrared spectrum of the matrix-isolated species.
-
Data Analysis: Compare the experimental IR spectrum with the computationally predicted spectrum for this compound to confirm its presence and identify its different conformers.[1]
Visualizations
Caption: Generation of this compound from oxalic acid.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
Unveiling the Fleeting: Microwave Spectroscopy Validates Dihydroxycarbene's Structure
A definitive gas-phase analysis using microwave rotational spectroscopy, corroborated by high-level quantum chemical calculations, has provided the first experimental structure of dihydroxycarbene (HO-C̈-OH), a key reactive intermediate. This guide compares the experimental approach with computational methods, offering researchers a comprehensive overview of the techniques used to elucidate the geometry of this transient molecule.
This compound, one of the smallest stable singlet carbenes, plays a crucial role in various chemical phenomena, from organic synthesis to atmospheric chemistry.[1][2][3][4] Its fleeting nature, however, makes experimental structural characterization a significant challenge. A groundbreaking study combined Fourier transform microwave spectroscopy with high-level coupled-cluster calculations to precisely determine its gas-phase structure, providing a benchmark for theoretical models.[1][2][3][4]
This guide delves into the experimental and computational methodologies employed in this structural validation, presenting a clear comparison for researchers, scientists, and drug development professionals working with reactive intermediates.
Comparative Analysis of Structural Determination Methods
The validation of this compound's structure hinges on the synergy between experimental microwave spectroscopy and theoretical quantum chemical calculations. While other spectroscopic techniques like infrared (IR) spectroscopy have been used to identify this compound, microwave spectroscopy provides the high-resolution data necessary for a precise geometric determination.[5][6]
| Method | Type | Information Provided | Advantages | Limitations |
| Microwave Spectroscopy | Experimental | Rotational constants, which are used to derive precise bond lengths and angles of the molecule in the gas phase.[1][7] | Provides a direct, high-precision measurement of the molecule's geometry, free from solvent or matrix effects. | Requires the molecule to have a permanent dipole moment and can be challenging for very short-lived species. |
| Quantum Chemical Calculations (CCSD(T)) | Computational | Optimized molecular geometry (bond lengths and angles), rotational constants, and vibrational frequencies.[5][8][9] | Offers a powerful predictive tool and provides insights into molecular properties that are difficult to measure experimentally. | The accuracy is highly dependent on the level of theory and basis set used; it provides a theoretical model that requires experimental validation. |
| Infrared (IR) Spectroscopy | Experimental | Vibrational frequencies of the molecule. | Useful for identifying functional groups and confirming the presence of the molecule.[5][6] | Does not directly provide detailed geometric information like bond lengths and angles. |
Experimental and Computational Data
The remarkable agreement between the experimentally determined and computationally predicted structures of trans,cis-dihydroxycarbene serves as a powerful validation of both methodologies.
Table 1: Experimental and Computed Rotational Constants for this compound Isotopologues [1]
| Isotopologue | A (MHz) | B (MHz) | C (MHz) |
| HOCOH | 31 845.5673(23) | 11 050.2289(11) | 8 214.5422(10) |
| H¹⁸OCOH | 30 102.1481(45) | 11 048.8354(21) | 7 999.0343(18) |
| HOC¹⁸OH | 31 841.529(11) | 10 422.0264(45) | 7 853.0033(41) |
| DOCOH | 30 537.493(12) | 10 736.4749(34) | 7 941.3857(32) |
| HOCOD | 28 493.149(10) | 10 659.6143(76) | 7 714.7088(70) |
Table 2: Semi-Experimental Equilibrium (rₑˢᵉ) and Computed (CCSD(T)/cc-pCVQZ) Structures of trans,cis-Dihydroxycarbene [8][9]
| Parameter | Experimental (rₑˢᵉ) | Computed (ab initio) |
| r(C-O_trans) | 1.335 Å | 1.336 Å |
| r(C-O_cis) | 1.309 Å | 1.309 Å |
| r(O_trans-H) | 0.961 Å | 0.960 Å |
| r(O_cis-H) | 0.976 Å | 0.975 Å |
| ∠(O-C-O) | 107.30° | 107.25° |
| ∠(C-O_trans-H) | 106.8° | 106.8° |
| ∠(C-O_cis-H) | 110.7° | 110.4° |
Experimental and Computational Protocols
Microwave Spectroscopy
The experimental determination of this compound's structure involved the following key steps:
-
Generation of this compound: A gaseous mixture of 0.5% carbon dioxide (CO₂) and 12.5% hydrogen (H₂) in neon was supersonically expanded into a Fabry-Pérot cavity through a pulsed valve coupled to a direct current electrical discharge source.[1] This process generated the trans,cis-conformer of this compound in detectable quantities.[1]
-
Microwave Excitation and Detection: A short microwave pulse (1 µs) was used to excite the rotational transitions of the molecules that fell within the narrow bandwidth of the cavity (ca. 1 MHz).[1] The subsequent free induction decay (FID) emitted by the coherently rotating molecules was recorded.[1]
-
Data Analysis: A Fourier transform of the FID yielded a power spectrum, from which the precise frequencies of the rotational transitions were determined.[1] By analyzing the spectra of five different isotopic variants of this compound, a semi-experimental equilibrium structure was derived.[1][4]
Computational Chemistry
High-level quantum chemical calculations were performed to provide a theoretical structure for comparison with the experimental results.
-
Methodology: The structure of this compound was optimized using the coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) in conjunction with the correlation-consistent polarized core-valence quadruple-zeta (cc-pCVQZ) basis set.[8][9]
-
Validation: The excellent agreement between the computed rotational constants and the experimentally measured values, as well as the remarkable consistency in the derived bond lengths and angles, strongly supports the accuracy of both the experimental and theoretical approaches.[8][9]
Visualizing the Validation Workflow
The following diagram illustrates the synergistic workflow employed to validate the structure of this compound.
Caption: A flowchart illustrating the interplay between experimental and computational methods for the structural validation of this compound.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [dspace.mit.edu]
- 4. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comporgchem.com [comporgchem.com]
- 6. idc-online.com [idc-online.com]
- 7. m.youtube.com [m.youtube.com]
- 8. comporgchem.com [comporgchem.com]
- 9. Computational Chemistry Highlights: Gas-Phase Structure Determination of this compound, One of the Smallest Stable Singlet Carbenes [compchemhighlights.org]
Confirming Dihydroxycarbene Formation: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals investigating reactive intermediates, the definitive identification of transient species such as dihydroxycarbene is paramount. This guide provides a comprehensive comparison of infrared (IR) spectroscopy with alternative methods for confirming the formation of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (HO-C-OH) is a fleeting yet significant intermediate in various chemical reactions. Its high reactivity makes direct observation challenging. Among the array of analytical techniques available, IR spectroscopy, particularly when coupled with matrix isolation techniques, has proven to be a powerful tool for its characterization. This is achieved by comparing the experimentally observed vibrational frequencies with those predicted by high-level computational methods.[1]
Primary Method: Infrared (IR) Spectroscopy
IR spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation by a sample.[2][3][4] For a transient species like this compound, this is typically performed under cryogenic conditions using a matrix isolation setup to trap and stabilize the molecule.[5][6][7]
Experimental Protocol: Matrix Isolation IR Spectroscopy of this compound
This protocol outlines the generation of this compound via the pyrolysis of oxalic acid and its subsequent analysis using matrix isolation IR spectroscopy.[1][8]
-
Precursor Preparation: Oxalic acid is used as the precursor for generating this compound.
-
High-Vacuum Flash Pyrolysis: The oxalic acid precursor is subjected to high-vacuum flash pyrolysis. This process involves rapidly heating the precursor to induce decomposition and the formation of this compound.[1]
-
Matrix Deposition: The gaseous products from the pyrolysis, including this compound, are co-deposited with a large excess of an inert matrix gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 3-10 K).[8]
-
IR Spectral Acquisition: An FTIR spectrometer is used to record the infrared spectrum of the isolated species trapped in the inert matrix. The low temperature and isolation in the matrix prevent further reactions and allow for the acquisition of a high-resolution spectrum.[7]
-
Data Analysis: The experimental IR spectrum is then compared with a theoretically computed spectrum to identify the vibrational frequencies corresponding to this compound.[1][9]
Data Presentation: IR Vibrational Frequencies of this compound
The identification of this compound is confirmed by matching the experimental vibrational frequencies with those predicted by computational chemistry.[1] The table below presents a comparison of experimental and computed IR frequencies for the s-trans,s-trans conformer of this compound.
| Vibration | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| ν₁ | 3876.4 | 3633.2 / 3628.6 | weak |
| ν₂ | 3871.4 | 3625.1 | strong |
| ν₃ | 1443.1 | 1386.2 | medium |
| ν₄ | 1370.5 | 1289.0 / 1287.4 | weak |
| ν₅ | 1157.8 | 1110.3 / 1109.3 | very strong |
| ν₇ | 742.4 | 706.6 | strong |
Source: Adapted from computational and experimental data on the s-trans,s-trans conformation of this compound.[1]
Experimental Workflow
Caption: Experimental workflow for this compound generation and IR analysis.
Alternative Confirmation Methods
While IR spectroscopy is a primary tool, other techniques can provide complementary information or may be suitable in different experimental contexts.
| Technique | Principle | Advantages | Disadvantages |
| Microwave Spectroscopy | Measures the absorption of microwave radiation by a molecule, providing precise information about its rotational constants and, consequently, its geometry. | Provides highly accurate structural data (bond lengths and angles).[10] | Requires the sample to be in the gas phase; may not be suitable for all reactive intermediates. |
| Computational Chemistry | Uses theoretical models and calculations to predict molecular properties, including IR spectra, geometries, and energies. | Essential for interpreting experimental IR spectra of unknown species.[9] Can explore different isomers and conformers.[1][8] | Accuracy is dependent on the level of theory and basis set used. Does not provide direct experimental evidence on its own. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Can be coupled with IR spectroscopy (IR-MS) for structural elucidation. | Highly sensitive. Provides molecular weight information. IR-MS combines mass selection with vibrational spectroscopy for unambiguous identification.[11][12] | Fragmentation patterns can be complex. Standard MS does not provide detailed structural information for isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical environment of atoms and molecular connectivity. | Lower sensitivity compared to MS. Not suitable for very short-lived species under standard conditions. |
Logical Relationship of Confirmation Methods
Caption: Interplay of methods for this compound confirmation.
Conclusion
The confirmation of this compound formation is most reliably achieved through matrix isolation IR spectroscopy, where experimental vibrational frequencies are matched with those from high-level computational predictions. This method provides a "molecular fingerprint" that is highly specific. While other techniques such as microwave spectroscopy can yield precise geometric data, and advanced mass spectrometry methods offer high sensitivity, IR spectroscopy remains the most direct and widely used method for the initial identification and characterization of this and other reactive carbene intermediates in a condensed phase. The synergy between experimental spectroscopy and computational chemistry is crucial for the unambiguous assignment of the observed species.
References
- 1. idc-online.com [idc-online.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Isolation [info.ifpan.edu.pl]
- 8. Identification and Reactivity of s- cis, s- cis-Dihydroxycarbene, a New [CH2O2] Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iopenshell.usc.edu [iopenshell.usc.edu]
- 10. comporgchem.com [comporgchem.com]
- 11. youtube.com [youtube.com]
- 12. Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Validation of Dihydroxycarbene Spectra
This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for dihydroxycarbene, a stable singlet carbene. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the application of computational chemistry to validate and interpret experimental spectroscopic findings.
Introduction
This compound (HO-C-OH) is a molecule of significant interest due to its unusual stability for a carbene. The validation of its structure and spectroscopic properties relies heavily on the synergy between experimental techniques and high-level computational methods. This guide outlines the experimental and theoretical methodologies employed and presents a direct comparison of the results.
Experimental and Computational Methodologies
Experimental Protocols:
-
Infrared (IR) Spectroscopy: The experimental IR spectrum of the s-trans,s-trans conformer of this compound was obtained through high-vacuum flash pyrolysis of oxalic acid, with the products isolated in a cryogenic matrix.[1][2] The spectra of the isolated carbene were then recorded using Fourier-transform infrared (FTIR) spectroscopy.
-
Microwave Rotational Spectroscopy: The gas-phase structure of this compound was determined using microwave rotational spectroscopy.[3][4][5] This technique measures the rotational transitions of the molecule in the gas phase, providing highly accurate data on its geometry. The experiments involved the analysis of five different isotopic variants of this compound to precisely determine its semi-experimental equilibrium structure.[3][4]
Computational Protocols:
-
Coupled-Cluster Theory for Vibrational Frequencies: The theoretical vibrational frequencies and intensities for the s-trans,s-trans conformer of this compound were computed using the CCSD(T) (Coupled-Cluster with Singles and Doubles and perturbative Triples) method with the cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set.[1][2] This high-level ab initio method is known for its accuracy in predicting molecular properties.
-
Coupled-Cluster Theory for Geometric Parameters: For the determination of the molecular geometry, calculations were performed at the CCSD(T)/cc-pCVQZ (correlation-consistent polarized Core-Valence Quadruple-Zeta) level of theory.[5] This approach includes core electron correlation, which is crucial for achieving high accuracy in structural predictions. Anharmonic corrections are also noted to be important for these types of molecules.[6]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative comparison between the experimental data and the computationally predicted values for the vibrational frequencies and geometric parameters of this compound.
Table 1: Comparison of Experimental and Computed IR Vibrational Frequencies (cm⁻¹) and Intensities for s-trans,s-trans-Dihydroxycarbene
| Vibration | Computed Frequency (cm⁻¹) | Computed Intensity (in parentheses) | Experimental Frequency (cm⁻¹) | Experimental Intensity (in parentheses) |
| 1 | 3876.4 | (23.5) | 3633.2 / 3628.6 | (w) |
| 2 | 3871.4 | (234.1) | 3625.1 | (s) |
| 3 | 1443.1 | (124.4) | 1386.2 | (m) |
| 4 | 1370.5 | (58.3) | 1289.0 / 1287.4 | (w) |
| 5 | 1157.8 | (470.6) | 1110.3 / 1109.3 | (vs) |
| 6 | 1156.6 | (1.4) | - | - |
| 7 | 742.4 | (178.8) | 706.6 | (s) |
| 8 | 672.4 | (0.0) | - | - |
| 9 | 641.6 | (11.2) | - | - |
| Data sourced from Computational Organic Chemistry.[1][2] |
The agreement between the computed and experimental frequencies is noted as excellent.[1][2]
Table 2: Comparison of Experimental and Computed Geometric Parameters for this compound
| Parameter | Experimental Value | Computed Value (CCSD(T)/cc-pCVQZ) |
| Bond Distances (Å) | ||
| C-O | 1.335 | 1.336 |
| C=O | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| Bond Angles (degrees) | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
| Data sourced from Computational Organic Chemistry.[5] |
The remarkable agreement between the experimental and computed structures, with bond distances agreeing to within 0.001 Å and bond angles to within 0.3°, highlights the predictive power of high-level computational chemistry.[5]
Workflow for Computational Validation of Experimental Spectra
The following diagram illustrates the logical workflow for the computational validation of experimental spectra, a process central to modern chemical research.
Caption: Workflow for the computational validation of experimental spectra.
Conclusion
The close agreement between the high-level computational predictions and the experimental spectroscopic data for this compound provides strong evidence for the accurate characterization of this molecule.[1][2][5] This case study exemplifies the power of combining theoretical calculations with experimental measurements to achieve a detailed and reliable understanding of molecular structure and properties. The methodologies and comparative data presented here serve as a valuable reference for researchers employing similar approaches in their own work.
References
- 1. idc-online.com [idc-online.com]
- 2. comporgchem.com [comporgchem.com]
- 3. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. comporgchem.com [comporgchem.com]
- 6. iopenshell.usc.edu [iopenshell.usc.edu]
A Comparative Guide to the Reactivity of Dihydroxycarbene and Dichlorocarbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two important carbene intermediates: dihydroxycarbene (HO-C-OH) and dichlorocarbene (Cl-C-Cl). While both are singlet carbenes, their distinct electronic properties, arising from the different substituents on the carbene carbon, lead to significant differences in their stability and reactivity. This comparison is supported by available experimental and theoretical data to inform synthetic strategies and mechanistic investigations.
Overview of Carbene Properties
Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive intermediates. Their reactivity is largely dictated by the nature of the substituents attached to the carbene carbon, which influences their electronic structure, stability, and preferred reaction pathways.
This compound is a relatively stable singlet carbene, primarily due to the presence of two electron-donating hydroxyl groups.[1] These groups can donate a lone pair of electrons into the empty p-orbital of the carbene carbon, delocalizing the positive charge and increasing its stability.[1] Experimental studies have successfully identified and characterized this compound at cryogenic temperatures, and computational studies have provided significant insight into its structure and stability.[2][3]
Dichlorocarbene is a well-studied, highly reactive intermediate that is readily generated in situ.[4][5] The two chlorine atoms are electron-withdrawing through induction but can also act as π-donors through their lone pairs.[6] This dual nature makes dichlorocarbene a strong electrophile, readily reacting with electron-rich species like alkenes.[4][7]
Comparative Reactivity
Direct experimental comparisons of the reactivity of this compound and dichlorocarbene under identical conditions are scarce in the literature. Much of the understanding of this compound's reactivity is derived from theoretical studies and cryogenic matrix isolation experiments, while dichlorocarbene's reactivity is extensively documented in solution-phase organic synthesis.
Electronic Nature and Reactivity Profile
Theoretical studies provide valuable insights into the electronic character of these carbenes, which in turn governs their reactivity.
| Carbene | Key Electronic Features | Predicted Reactivity |
| This compound | - Strong π-donation from oxygen lone pairs to the empty carbon p-orbital.- Increased electron density on the carbene carbon. | - Reduced electrophilicity compared to dichlorocarbene.- Potentially ambiphilic (both nucleophilic and electrophilic) character. |
| Dichlorocarbene | - Strong σ-withdrawing effect of chlorine atoms.- Weaker π-donation from chlorine lone pairs compared to oxygen.- Electron-deficient carbene carbon. | - Strong electrophile.[8]- Marginal nucleophile.[8] |
Table 1: Comparison of the electronic properties and predicted reactivity of this compound and dichlorocarbene based on theoretical studies.
Cyclopropanation of Alkenes
The addition of carbenes to alkenes to form cyclopropanes is a hallmark reaction.
Dichlorocarbene is widely used for the synthesis of gem-dichlorocyclopropanes.[4][9] The reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.[7][9] This is indicative of a concerted [1+2] cycloaddition mechanism.[8]
This compound's reactivity towards alkenes in a preparative, solution-phase context is not well-documented experimentally. Theoretical studies suggest that it can undergo cycloaddition reactions, but its higher stability and reduced electrophilicity may necessitate more forcing conditions compared to dichlorocarbene.
Due to the lack of direct comparative experimental data, a quantitative comparison of yields for the same alkene substrate is not possible at this time.
Generation of Carbenes
The methods for generating these two carbenes are distinct, which also influences their application in synthesis.
Generation of this compound
This compound is typically generated for spectroscopic study via the high-vacuum flash pyrolysis of oxalic acid.[1]
References
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. comporgchem.com [comporgchem.com]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis - Organic Chemistry | OpenStax [openstax.org]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Tale of Two Carbenes: N-Heterocyclic Carbenes vs. Dihydroxycarbene in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, carbenes—neutral compounds featuring a divalent carbon atom—have emerged as powerful tools for forging complex molecular architectures. Among the diverse family of carbenes, N-heterocyclic carbenes (NHCs) have risen to prominence over the past three decades, demonstrating remarkable versatility and efficiency in both organocatalysis and as ligands for transition metals. In stark contrast, dihydroxycarbene, one of the smallest stable singlet carbenes, remains a curiosity, with its catalytic potential largely unexplored and, to date, unproven. This guide provides a detailed comparison of these two carbene classes, delving into the established catalytic prowess of NHCs and the enigmatic nature of this compound, supported by available data and theoretical considerations.
N-Heterocyclic Carbenes (NHCs): The Workhorses of Modern Catalysis
N-Heterocyclic carbenes are cyclic molecules containing a carbene carbon atom flanked by at least one nitrogen atom within the heterocyclic ring. This structural motif imparts a unique combination of electronic and steric properties that are key to their catalytic activity. The nitrogen atoms provide strong σ-donation to the carbene center, enhancing its nucleophilicity, while also stabilizing the carbene through resonance. The substituents on the nitrogen atoms offer a tunable steric environment around the reactive center, which is crucial for controlling selectivity in catalytic transformations.
The catalytic utility of NHCs is vast, spanning a wide range of organic reactions. In organocatalysis, NHCs are renowned for their ability to induce "umpolung" or polarity inversion of functional groups, most notably in the benzoin and Stetter reactions. As ligands for transition metals, NHCs have been shown to be excellent alternatives to phosphines, forming robust metal complexes that exhibit high catalytic activity in cross-coupling reactions, olefin metathesis, and C-H activation.
Performance of NHC-Catalyzed Reactions: A Snapshot
The following table summarizes the performance of selected, well-established NHC-catalyzed reactions, showcasing their efficiency and selectivity.
| Reaction | Catalyst | Substrates | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzoin Condensation | Chiral Triazolium Salt | Benzaldehyde | (R)-Benzoin | 85 | 40 |
| Intramolecular Stetter Reaction | Chiral Triazolium Salt | Aryl Aldehyde with a tethered Michael acceptor | Cyclopentanone derivative | up to 99 | up to 98 |
| Oxidative Esterification | Imidazolium Salt | Cinnamaldehyde, Methanol | Methyl Cinnamate | >95 | N/A |
| Suzuki-Miyaura Coupling | [Pd(IPr)(OAc)₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 4-Chlorotoluene, Phenylboronic acid | 4-Methylbiphenyl | >95 | N/A |
| Olefin Metathesis (RCM) | Grubbs 2nd Generation Catalyst (with NHC ligand) | Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | >98 | N/A |
Experimental Protocol: Asymmetric Intramolecular Stetter Reaction
The following is a representative experimental protocol for an NHC-catalyzed asymmetric intramolecular Stetter reaction:
To a solution of the aldehyde substrate (0.1 mmol) in an appropriate solvent (e.g., THF, 1.0 mL) is added the chiral triazolium salt precatalyst (0.01 mmol, 10 mol%). A base (e.g., DBU, 0.01 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle of NHC-Catalyzed Benzoin Condensation
The diagram below illustrates the generally accepted Breslow mechanism for the NHC-catalyzed benzoin condensation. The NHC catalyst first attacks the aldehyde to form a zwitterionic intermediate, the Breslow intermediate, which is the key nucleophilic species that initiates the carbon-carbon bond formation.
This compound: A Stable Singlet Carbene Awaiting a Catalytic Role
This compound, with the chemical formula C(OH)₂, is a fascinating molecule that has been synthesized and characterized in the gas phase.[1][2] It is generated by the high-vacuum flash pyrolysis of oxalic acid.[3] Unlike many other small carbenes, this compound is remarkably stable and does not readily undergo rearrangement, a stability attributed to the strong pi-donation from the oxygen lone pairs into the empty p-orbital of the carbene carbon.[3]
Despite its confirmed stability, a thorough search of the scientific literature reveals a complete absence of any reported catalytic applications for this compound. It has not been utilized as an organocatalyst or as a ligand in transition metal catalysis. This stands in stark contrast to the extensive and ever-growing field of NHC catalysis.
The Structure of this compound
The structure of this compound has been determined by microwave spectroscopy and is supported by high-level computational studies.[1][4] The molecule exists in different conformations, with the s-trans, s-trans conformer being a local energy minimum.[3]
Comparative Analysis: Unraveling the Disparity in Catalytic Activity
The dramatic difference in the catalytic utility of NHCs and this compound can be rationalized by examining their fundamental structural and electronic properties.
| Property | N-Heterocyclic Carbene (e.g., Imidazol-2-ylidene) | This compound |
| Atoms bonded to Carbene Center | 2 Nitrogen atoms | 2 Oxygen atoms |
| Structure | Cyclic, part of an aromatic or saturated ring system | Acyclic |
| Electronic Effect of Heteroatoms | Strong σ-donors, moderate π-donors | Strong σ-withdrawing (due to electronegativity), strong π-donors |
| Overall Electronic Nature of Carbene | Strongly nucleophilic, "push-pull" stabilized | Highly stabilized, potentially ambiphilic |
| Steric Environment | Tunable and often bulky substituents on N-atoms | Small, non-tunable hydrogen atoms on oxygen |
| Key Intermediate Stabilization | Resonance stabilization of the Breslow intermediate | Not applicable (no known catalytic cycle) |
Why Are NHCs Such Effective Catalysts?
The success of NHCs in catalysis stems from a confluence of favorable properties:
-
Strong Nucleophilicity: The σ-donating nitrogen atoms make the carbene carbon highly nucleophilic, enabling it to readily attack electrophilic substrates like aldehydes.
-
Stabilization of Key Intermediates: The heterocyclic ring system provides resonance stabilization to key intermediates, such as the Breslow intermediate, preventing their decomposition and facilitating the desired reaction pathway.
-
Tunable Steric Bulk: The ability to introduce bulky substituents on the nitrogen atoms allows for the creation of a well-defined chiral pocket around the active site, which is essential for achieving high stereoselectivity in asymmetric catalysis.
-
Robustness: The strong M-C bond formed when NHCs act as ligands for transition metals leads to thermally stable and long-lived catalysts.
Why is this compound (Likely) a Poor Catalyst?
While this compound is stable in isolation, the very factors contributing to its stability likely hinder its catalytic activity:
-
Overs-stabilization: The two highly electronegative oxygen atoms strongly donate their lone pair electrons into the vacant p-orbital of the carbene carbon. This extensive π-donation significantly reduces the nucleophilicity of the carbene, making it less likely to initiate a catalytic cycle by attacking an electrophile.
-
Potential for Brønsted Acidity: The hydroxyl protons in this compound could potentially act as Brønsted acids, leading to undesired side reactions rather than the intended carbene reactivity.
-
Lack of Steric Shielding: The small size of this compound and the absence of bulky substituents mean that it cannot provide a sterically controlled environment to influence the selectivity of a reaction.
-
Acyclic Instability in Solution: While stable in the gas phase, the acyclic nature of this compound might make it more prone to decomposition or oligomerization in the condensed phase, where catalytic reactions are typically performed.
The following diagram illustrates the key electronic differences that likely dictate the catalytic competence of NHCs versus the inactivity of this compound.
Conclusion
The comparison between N-heterocyclic carbenes and this compound in the context of catalysis is a study in contrasts. NHCs are unequivocally one of the most important classes of catalysts developed in recent decades, with a vast and continuously expanding scope of applications. Their success is a direct result of their tunable steric and electronic properties, which allow for the rational design of highly active and selective catalysts.
This compound, on the other hand, remains a molecule of fundamental interest due to its stability as a small carbene. However, the very electronic effects that confer this stability—strong π-donation from two adjacent oxygen atoms—appear to render it catalytically inert by passivating its nucleophilic character. While the door is never truly closed on the potential for new discoveries, the current body of evidence strongly suggests that the catalytic utility of this compound is limited. Future research may yet uncover unique reactivity for this small, stable carbene, but for now, NHCs reign supreme as the undisputed champions of carbene catalysis.
References
Dihydroxycarbene Exhibits Enhanced Stability Over Hydroxycarbene Due to Structural and Energetic Factors
A comprehensive theoretical comparison reveals that dihydroxycarbene (HO-C̈-OH) is significantly more stable than its counterpart, hydroxycarbene (H-C̈-OH). This increased stability is primarily attributed to a higher activation barrier for decomposition and structural properties that suppress the quantum mechanical tunneling (QMT) that renders hydroxycarbene highly unstable. These findings are supported by extensive computational data and experimental observations from gas-phase and matrix isolation studies.
Hydroxycarbene, also known as hydroxymethylene, is a transient species that readily rearranges to the more stable formaldehyde.[1][2] Despite a substantial classical energy barrier of approximately 28-30 kcal/mol, this isomerization occurs rapidly, even at cryogenic temperatures (11-20 K), with a half-life of about two hours.[1][3] This phenomenon is a clear indication of quantum mechanical tunneling, where the hydrogen atom passes through the energy barrier rather than over it.[3][4] The instability is so profound that deuteration of the hydroxyl group (HCOD) effectively quenches the tunneling process, resulting in a stable molecule under the same conditions.[1]
In stark contrast, this compound is a stable, isolable molecule that does not exhibit the same tunneling behavior.[3][5] Its stability is due to two key factors. First, the activation barrier for its decomposition is significantly higher, calculated to be at least 34 kcal/mol.[3][6] Second, its structure, featuring two electron-donating hydroxyl groups, results in very strong and short carbon-oxygen bonds (approx. 1.325 Å).[3][6] This short bond distance increases the width of the tunneling barrier, making the process much more difficult and effectively "quenching" this rapid decay pathway.[3][5]
Both carbenes possess a singlet ground state, with hydroxycarbene's singlet state being approximately 25 kcal/mol lower in energy than its triplet state.[1] However, the crucial difference lies in their kinetic stability and the pathways available for isomerization or decomposition.
Quantitative Stability Comparison
The following table summarizes key experimental and theoretical data comparing the stability of this compound and hydroxycarbene. Data is compiled from high-level computational studies (e.g., CCSD(T)) and experimental measurements.
| Parameter | This compound (HO-C̈-OH) | Hydroxycarbene (H-C̈-OH) |
| Kinetic Stability | Stable, isolable species[3][5][7] | Highly unstable, transient intermediate[1][2] |
| Primary Decay Pathway | Decomposition (High Barrier) | Isomerization to formaldehyde via QMT[1][3] |
| Ground State | Singlet[5][7] | Singlet[1] |
| Singlet-Triplet Energy Gap (ΔEST) | Not applicable (Singlet is stable ground state) | ~ -25 kcal/mol[1] |
| Energy vs. Stable Isomer | Thermodynamically less stable than formic acid, but kinetically persistent[5] | ~52 kcal/mol higher in energy than formaldehyde[1] |
| Rearrangement/Decomposition Barrier | ≥ 34 kcal/mol[3][6] | ~28-30 kcal/mol[1][3] |
| Half-life (t1/2) | Stable under matrix isolation and gas-phase conditions[5] | ~2.1 hours (at 11 K)[1][8] |
| Most Stable Conformer | s-trans,s-trans[3][6] | trans[1] |
| Conformer Energy Differences | s-trans,s-cis: +0.1 kcal/mols-cis,s-cis: +6.7 kcal/mol[3][6] | cis is 6.7 kcal/mol higher than trans[1] |
Experimental Protocols
The generation and characterization of these carbenes require specialized techniques due to their high reactivity, particularly in the case of hydroxycarbene.
High-Vacuum Flash Pyrolysis (HVFP) and Matrix Isolation Spectroscopy
This is the primary method for generating and studying both carbenes.
-
Precursor Synthesis: A suitable precursor molecule is synthesized. For this compound, oxalic acid is used.[3][6] For hydroxycarbene, glyoxylic acid is the precursor.[1]
-
Pyrolysis: The precursor is heated to high temperatures (e.g., 600 °C) under high vacuum.[9] This induces decarboxylation, releasing the desired carbene.
-
Matrix Isolation: The pyrolysis products are immediately co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (e.g., a CsI window cooled to 11 K).[1][4] This traps individual molecules in a solid, inert matrix, preventing bimolecular reactions.
-
Spectroscopic Characterization: The trapped molecules are identified using infrared (IR) and UV/Vis spectroscopy. The experimental spectra are compared with those predicted from high-level quantum chemical calculations to confirm the identity and structure of the carbene.[1][3]
Gas-Phase Studies
This compound's stability has allowed for its characterization in the gas phase.
-
Generation: The carbene is produced in a gaseous mixture, for instance, through a direct current electrical discharge in a supersonic expansion of precursor gases (e.g., CO₂ and H₂ in Neon).[5]
-
Detection: The gas-phase molecules are then studied using techniques like microwave rotational spectroscopy, which provides precise data on the molecule's structure, bond lengths, and angles.[5][7]
Visualizing Stability and Structure
Logical Relationship: Hydroxycarbene Instability
The instability of hydroxycarbene is governed by its rearrangement to formaldehyde via quantum mechanical tunneling.
References
- 1. kinetics.nsc.ru [kinetics.nsc.ru]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. comporgchem.com [comporgchem.com]
- 4. Tunneling Studies — Schreiner Group [uni-giessen.de]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. idc-online.com [idc-online.com]
- 7. Gas-phase structure determination of this compound, one of the smallest stable singlet carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Intramolecular hydroxycarbene C–H-insertion: The curious case of (o-methoxyphenyl)hydroxycarbene [beilstein-journals.org]
Unraveling Dihydroxycarbene's Reactivity: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of reactive intermediates like dihydroxycarbene is paramount. Isotopic labeling serves as a powerful tool to trace atomic pathways and elucidate these mechanisms. This guide provides a comparative overview of isotopic labeling studies in the context of this compound reaction mechanisms, presenting both experimental and theoretical data to offer a comprehensive resource for employing this technique.
This compound (HO-C-OH), a stable singlet carbene, has intrigued chemists due to its unique structure and reactivity. Its generation via the pyrolysis of oxalic acid has been well-established, and its stability is attributed to significant barriers to rearrangement. Isotopic labeling, through the use of precursors enriched with isotopes such as Carbon-13 (¹³C), Oxygen-18 (¹⁸O), and Deuterium (²H), offers a definitive method to probe its reaction pathways, most notably its isomerization to formic acid.
Comparative Analysis of Reaction Mechanisms
While direct experimental isotopic tracing studies on the reaction mechanisms of this compound are limited, computational studies provide significant insights into the potential pathways and the influence of isotopic substitution. These theoretical investigations are crucial for predicting reaction outcomes and designing future experiments.
The primary reaction of interest is the unimolecular rearrangement of this compound to formic acid. Computational studies have elucidated the transition state for this 1,2-hydrogen shift and calculated the activation barriers. These theoretical models can be used to predict the kinetic isotope effect (KIE), which is a key piece of quantitative data derivable from isotopic labeling experiments.
| Reaction Pathway | Isotopic Label | Predicted Effect | Theoretical Method | Key Findings |
| Rearrangement to Formic Acid | ¹³C at carbene carbon | No significant primary KIE expected as no bonds to the ¹³C atom are broken in the rate-determining step. | Density Functional Theory (DFT), Coupled Cluster (CC) | The rearrangement proceeds through a high-energy transition state, suggesting a significant barrier to isomerization. |
| Rearrangement to Formic Acid | ¹⁸O in hydroxyl group(s) | Minor secondary KIE may be observed. The ¹⁸O label would be retained in the formic acid product, allowing for positional tracking. | DFT, CC | The oxygen atoms are predicted to remain in their respective positions during the hydrogen shift, meaning an ¹⁸O label on a hydroxyl group would end up on the hydroxyl group of the resulting formic acid. |
| Rearrangement to Formic Acid | ²H (Deuterium) in hydroxyl group(s) | A significant primary KIE is predicted. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for the deuterated species. Quantum tunneling may play a significant role. | DFT, CC with tunneling corrections | The rate of rearrangement is expected to be substantially slower for the deuterated analogue. The magnitude of the KIE can provide information about the transition state geometry and the contribution of tunneling. |
Experimental Protocols
The generation of isotopically labeled this compound is the foundational step for any mechanistic study. The following protocols are based on established experimental methods for the synthesis and characterization of this compound and its isotopologues.
Protocol 1: Generation of ¹³C-Labeled this compound
-
Precursor Synthesis: Commercially available ¹³C-labeled oxalic acid ([¹³C₂]H₂C₂O₄) or singly labeled oxalic acid ([1-¹³C]H₂C₂O₄) can be used as the precursor.
-
Pyrolysis Setup: A high-vacuum flash pyrolysis apparatus is required. The labeled oxalic acid is placed in a heated quartz tube.
-
Pyrolysis Conditions: The oxalic acid is heated to approximately 400-500 °C under high vacuum (< 10⁻⁵ torr). This causes decarboxylation and decarbonylation to yield this compound.
-
Matrix Isolation: The gaseous products are co-deposited with an inert gas (e.g., argon or nitrogen) onto a cryogenic window (typically at 10-20 K). This traps the this compound molecules, allowing for spectroscopic characterization (e.g., IR, UV-Vis).
-
Analysis: The ¹³C-labeled this compound can be identified by the characteristic shifts in its vibrational frequencies in the IR spectrum compared to the unlabeled species.
Protocol 2: Generation of ¹⁸O-Labeled this compound
-
Precursor Synthesis: ¹⁸O-labeled oxalic acid can be synthesized by the hydrolysis of oxalyl chloride with H₂¹⁸O.
-
Pyrolysis and Isolation: The procedure is analogous to that described in Protocol 1, using the ¹⁸O-labeled oxalic acid as the precursor.
-
Analysis: The presence of ¹⁸O will cause a shift in the C-O stretching frequencies in the IR spectrum of the isolated this compound.
Protocol 3: Generation of Deuterated this compound
-
Precursor Synthesis: Deuterated oxalic acid (D₂C₂O₄) can be prepared by dissolving anhydrous oxalic acid in D₂O and removing the solvent under vacuum. This process is repeated to ensure complete H/D exchange.
-
Pyrolysis and Isolation: The deuterated oxalic acid is then pyrolyzed following the procedure in Protocol 1.
-
Analysis: The deuterated this compound will exhibit characteristic shifts in the O-D and C-D (if formed) vibrational modes in the IR spectrum.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed reaction mechanism and a general experimental workflow for isotopic labeling studies of this compound.
Caption: Proposed mechanism for the rearrangement of this compound to formic acid.
A Comparative Guide to the Mass Spectrometric Analysis of Dihydroxycarbene Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometric techniques and alternative methods for the confirmation and characterization of dihydroxycarbene (HO-C̈-OH), a key reactive intermediate. We present supporting experimental data, detailed methodologies, and visual workflows to offer a comprehensive overview for researchers in the field.
Introduction
This compound, a fleeting intermediate, plays a crucial role in various chemical transformations. Due to its transient nature, direct observation and characterization are challenging. Mass spectrometry, particularly Neutralization-Reionization Mass Spectrometry (NRMS), has been a pivotal technique in providing the first experimental evidence for its existence in the gas phase.[1][2] More recently, high-resolution spectroscopic methods like microwave rotational spectroscopy have not only confirmed its existence but also provided a precise structural determination.[3] This guide compares these two powerful techniques, offering insights into their respective strengths and limitations in the study of such reactive intermediates.
Methodology Comparison
Neutralization-Reionization Mass Spectrometry (NRMS)
NRMS is a tandem mass spectrometry technique adept at characterizing transient, neutral species in the gas phase. It provides compelling evidence for the stability of a neutral molecule that might otherwise be too reactive to study.
-
Precursor Ion Generation: The this compound radical cation (HO-C-OH⁺•) is generated in the gas phase from a suitable precursor. In the case of this compound, this is achieved through the dissociative electron ionization of oxalic acid.[1][2]
-
Mass Selection: The precursor ion of the desired mass-to-charge ratio (m/z) is isolated from other fragments using a mass analyzer.
-
Neutralization: The mass-selected ion beam is directed into a collision cell containing a neutralizing gas (e.g., xenon). Charge exchange between the precursor ions and the neutral gas molecules results in the formation of a fast-moving beam of neutral this compound molecules.
-
Ion Deflection: Any remaining ions are removed from the beam path by an electric field.
-
Reionization: The neutral this compound molecules travel for a short period (approximately 0.3 microseconds) before entering a second collision cell containing a reionizing gas (e.g., oxygen or helium).[1][2] Collisions with this gas strip an electron from the neutral molecules, regenerating positive ions.
-
Mass Analysis: The reionized species are guided into a final mass analyzer, and their m/z is measured. The detection of a signal at the original m/z of the precursor ion confirms that the neutral this compound molecule is stable on the microsecond timescale of the experiment.[1][2]
Caption: Workflow for NRMS analysis of this compound.
Microwave Rotational Spectroscopy
Microwave rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides highly accurate structural information, including bond lengths and angles.
-
Sample Generation: this compound is synthesized in a transient manner within the spectrometer. A gaseous mixture, typically composed of 0.5% carbon dioxide (CO₂) and 12.5% hydrogen (H₂) in neon (Ne), is used as the precursor mix.[3]
-
Supersonic Expansion: The gas mixture is pulsed through a valve coupled with a direct current electrical discharge source. This process generates the this compound and cools the molecules to very low rotational temperatures as they expand into a high-vacuum chamber (a Fabry-Pérot cavity).[3]
-
Microwave Excitation: A short, low-power microwave pulse is introduced into the cavity. If the frequency of the microwave radiation matches a rotational transition of this compound, the molecules absorb the energy and become coherently polarized.
-
Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions.
-
Data Analysis and Structure Determination: The frequencies of the rotational transitions are measured with high precision. By analyzing the spectra of different isotopic variants of the molecule (e.g., using ¹³CO₂ or D₂), a precise molecular structure can be determined.[3] For higher frequency transitions, microwave-millimeter-wave double resonance (DR) spectroscopy can be employed to confirm assignments.[3]
Caption: Workflow for Microwave Spectroscopy of this compound.
Quantitative Data and Performance Comparison
The two techniques provide different types of data, each with its own strengths. NRMS offers qualitative confirmation of stability, while microwave spectroscopy provides highly precise quantitative structural data.
Table 1: Comparison of Methodological Performance
| Feature | Neutralization-Reionization MS | Microwave Rotational Spectroscopy |
| Primary Output | Mass spectrum confirming the existence and stability of the neutral intermediate. | High-resolution spectrum of rotational transitions. |
| Information Gained | Confirms the molecule can exist as a stable neutral species on a microsecond timescale.[1][2] | Provides precise molecular geometry (bond lengths, bond angles), rotational constants, and dipole moment.[3] |
| Sample Requirement | Precursor that can generate the target ion (e.g., oxalic acid).[1][2] | Gaseous precursors for in-situ generation (e.g., CO₂, H₂).[3] |
| Resolution | Low to moderate mass resolution. | Extremely high spectral resolution. |
| Sensitivity | High, capable of detecting transient species. | High, suitable for low-concentration intermediates. |
| Structural Detail | Infers connectivity and stability, but no precise geometric data. | Provides highly accurate, quantitative structural parameters.[3] |
Table 2: Structural Parameters of trans,cis-Dihydroxycarbene from Microwave Spectroscopy
The following table summarizes the experimentally determined and theoretically calculated geometric parameters for the trans,cis-conformer of this compound. This level of detail is a key advantage of the microwave spectroscopy approach.
| Parameter | Experimental Value | Calculated Value (CCSD(T)/cc-pCVQZ) |
| Bond Lengths (Å) | ||
| r(C-O_trans) | 1.324 | 1.325 |
| r(C-O_cis) | 1.329 | 1.330 |
| r(O_trans-H) | 0.966 | 0.965 |
| r(O_cis-H) | 0.963 | 0.962 |
| Bond Angles (°) | ||
| ∠(O_trans-C-O_cis) | 108.9 | 108.6 |
| ∠(C-O_trans-H) | 110.1 | 110.0 |
| ∠(C-O_cis-H) | 113.6 | 113.6 |
Data adapted from Womack et al., Angew. Chem. Int. Ed. 2014.[3]
Conclusion and Recommendations
Both Neutralization-Reionization Mass Spectrometry and Microwave Rotational Spectroscopy are powerful tools for the characterization of transient intermediates like this compound.
-
NRMS is the ideal technique for an initial confirmation of the existence and stability of a highly reactive neutral intermediate. Its strength lies in its ability to generate and detect these species in the gas phase, providing direct evidence that they are not merely theoretical constructs.
-
Microwave Rotational Spectroscopy , on the other hand, is the preferred method for obtaining detailed and precise structural information. For this compound, it has provided an unambiguous determination of its geometry, which is crucial for understanding its reactivity and electronic structure.
For researchers aiming to study novel reactive intermediates, a combined approach is highly recommended. NRMS can serve as a rapid and effective screening tool to confirm the formation of a stable neutral species. Following this confirmation, microwave spectroscopy can be employed for a detailed structural elucidation, providing invaluable data for theoretical and mechanistic studies. This complementary workflow leverages the strengths of both techniques, offering a comprehensive understanding of challenging chemical intermediates.
References
- 1. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and characterization of this compound, HOCOH, by neutralization/reionization mass spectrometry (1994) | Fred A. Wiedmann | 32 Citations [scispace.com]
- 3. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to DFT and CCSD(T) Methods for Studying Dihydroxycarbene
For researchers, scientists, and professionals in drug development, accurate computational modeling of molecular properties is paramount. This guide provides a comparative overview of Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) methods for the study of dihydroxycarbene, a key stable singlet carbene.
High-Accuracy Benchmark: The CCSD(T) Method
Coupled-cluster theory, particularly the CCSD(T) method, is widely regarded as the "gold standard" in quantum chemistry for providing highly accurate results, especially for systems where electron correlation is significant. For this compound, CCSD(T) calculations have demonstrated exceptional agreement with experimental data, establishing it as a reliable benchmark for this molecule.
Geometric Parameters
Studies utilizing CCSD(T) have successfully predicted the geometric structures of this compound conformers with remarkable precision. The calculated bond lengths and angles for the trans,cis isomer, for instance, show a deviation of less than 0.001 Å and 0.3°, respectively, when compared to gas-phase microwave spectroscopy data.[1] This high level of accuracy underscores the capability of CCSD(T) to serve as a definitive reference for structural studies of this compound.
Vibrational Frequencies
The identification and characterization of this compound have been significantly supported by the comparison of experimental and computed IR vibrational frequencies. CCSD(T) calculations have provided theoretical vibrational spectra that are in excellent agreement with experimental findings, aiding in the confirmation of the molecule's structure and conformational isomers.
Performance of DFT Methods: A General Perspective
While CCSD(T) offers high accuracy, its computational cost can be prohibitive for larger systems or high-throughput screening. Density Functional Theory (DFT) presents a more computationally efficient alternative. However, the accuracy of DFT is highly dependent on the choice of the exchange-correlation functional.
Quantitative Data Summary
The following tables summarize the high-accuracy geometric and vibrational frequency data for this compound obtained from CCSD(T) calculations, which can be used as a reliable reference for calibrating other computational methods.
Table 1: Comparison of Experimental and CCSD(T) Geometric Parameters for trans,cis-Dihydroxycarbene
| Parameter | Experimental Value | CCSD(T)/cc-pCVQZ[1] |
| Bond Lengths (Å) | ||
| C-O | 1.335 | 1.336 |
| C=O | 1.309 | 1.309 |
| O-H (trans) | 0.961 | 0.960 |
| O-H (cis) | 0.976 | 0.975 |
| **Bond Angles (°) ** | ||
| O-C-O | 107.30 | 107.25 |
| C-O-H (trans) | 106.8 | 106.8 |
| C-O-H (cis) | 110.7 | 110.4 |
Table 2: CCSD(T)/cc-pVTZ Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| s-trans,s-trans | 0.0 |
| s-cis,s-trans | 0.1 |
| s-cis,s-cis | 6.7 |
Experimental and Computational Protocols
CCSD(T) Calculations for Geometric and Vibrational Data
The benchmark geometric and vibrational frequency data for this compound presented in this guide were obtained using the following high-level computational protocol:
-
Method: Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)).
-
Basis Sets: Correlation-consistent basis sets such as cc-pCVQZ (for geometry) and cc-pVTZ (for relative energies and vibrational frequencies) were employed.
-
Software: The specific computational chemistry software package used can vary, but common choices include Gaussian, ORCA, and MOLPRO.
-
Procedure: Geometry optimizations were performed to locate the stationary points on the potential energy surface corresponding to the different conformers of this compound. Subsequent frequency calculations were carried out at the optimized geometries to confirm them as true minima (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
Logical Workflow for Method Comparison
The following diagram illustrates a logical workflow for comparing the performance of DFT and CCSD(T) methods in the study of this compound.
Caption: Workflow for comparing DFT and CCSD(T) methods for this compound studies.
Conclusion
For the study of this compound, CCSD(T) stands as the unequivocal "gold standard" method, providing geometric and vibrational data that are in excellent agreement with experimental findings. While DFT offers a computationally less demanding alternative, the absence of specific benchmark studies for this compound necessitates careful validation of the chosen functional against the reliable CCSD(T) data. Researchers are encouraged to use the quantitative data and workflow presented in this guide to inform their choice of computational methodology, ensuring the accuracy and reliability of their theoretical investigations.
References
comparing the electrophilicity of dihydroxycarbene to other carbenes
For researchers, scientists, and drug development professionals, understanding the electrophilic nature of carbenes is crucial for predicting their reactivity and designing novel synthetic methodologies. This guide provides a comprehensive comparison of the electrophilicity of dihydroxycarbene with other common carbenes, namely dichlorocarbene, dibromocarbene, and singlet methylene, supported by experimental and theoretical data.
This compound, with its two electron-donating hydroxyl groups, presents a unique electronic structure that significantly influences its electrophilicity compared to more traditionally studied carbenes. This comparison will delve into both experimental reactivity data and theoretical parameters to provide a clear picture of its place within the carbene reactivity spectrum.
Executive Summary of Electrophilicity
The electrophilicity of a carbene is largely governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and its singlet-triplet energy gap. A lower LUMO energy indicates a greater willingness to accept electrons, thus signifying higher electrophilicity. Carbenes with a singlet ground state are generally more electrophilic as the vacant p-orbital is readily available to accept a pair of electrons.
Our comparative analysis, based on available theoretical and experimental data, indicates that this compound is a significantly less electrophilic species compared to dihalocarbenes and even singlet methylene. The electron-donating hydroxyl groups increase the energy of the carbene's LUMO and favor a singlet ground state with a large singlet-triplet gap, thereby reducing its electrophilic character.
Quantitative Comparison of Carbene Properties
To facilitate a clear comparison, the following table summarizes key theoretical parameters for this compound and other selected carbenes. It is important to note that experimental kinetic data for this compound remains scarce in the literature, precluding a direct comparison of reaction rates.
| Carbene | Singlet-Triplet Gap (kcal/mol) | LUMO Energy (eV) | Mayr Electrophilicity Parameter (E) |
| This compound | ~30 (calculated) | Higher (less favorable for attack) | Not experimentally determined |
| Dichlorocarbene | ~ -20 (calculated, singlet ground state) | Lower (more favorable for attack) | Not explicitly determined, but known to be highly electrophilic |
| Dibromocarbene | Singlet ground state | Lower than dichlorocarbene | Not explicitly determined, but known to be highly electrophilic |
| Singlet Methylene | ~9 (triplet ground state) | Intermediate | Not explicitly determined |
Note: The LUMO energies are presented qualitatively as precise values are highly dependent on the level of theory used in calculations. The trend, however, is consistent across various computational studies. The Mayr Electrophilicity Parameter (E) is an empirical scale based on reaction kinetics; the absence of data for most carbenes highlights the challenges in quantifying their electrophilicity through this method.
Factors Influencing Carbene Electrophilicity
The electrophilicity of a carbene is a delicate balance of several factors, primarily the nature of its substituents. The following diagram illustrates the key relationships influencing a carbene's electrophilic character.
As depicted, electron-donating groups, such as the hydroxyl groups in this compound, raise the LUMO energy, making the carbene a weaker electron acceptor and thus less electrophilic. Conversely, electron-withdrawing groups, like the halogens in dichlorocarbene and dibromocarbene, lower the LUMO energy, enhancing their electrophilicity.
Experimental Methodologies
The determination of carbene electrophilicity relies on a combination of experimental and computational techniques.
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique used to generate transient species like carbenes and study their subsequent reactions in real-time.
Experimental Workflow:
Protocol:
-
A solution of a suitable carbene precursor (e.g., a diazirine or a diazo compound) is prepared in a chosen solvent. For the generation of this compound, high-vacuum flash pyrolysis of oxalic acid has been employed in matrix isolation studies, a technique that is not directly transferable to solution-phase kinetic analysis by LFP.[1]
-
The solution is irradiated with a short, intense laser pulse of a specific wavelength, leading to the photolytic decomposition of the precursor and the formation of the carbene.
-
The decay of the carbene's transient absorption signal is monitored over time using a second, weaker light source (the probe beam).
-
In the presence of a nucleophile, the rate of decay of the carbene's signal increases. By measuring the decay rate at different nucleophile concentrations, the second-order rate constant for the reaction can be determined.
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT) and high-level ab initio methods, are indispensable for understanding the intrinsic electronic properties of carbenes.
Methodology:
-
The geometry of the carbene in its singlet and triplet states is optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G* or CCSD(T)/aug-cc-pVTZ).
-
The energies of the optimized structures are calculated to determine the singlet-triplet energy gap.
-
The energies of the frontier molecular orbitals (HOMO and LUMO) are calculated to assess the carbene's electrophilicity and nucleophilicity. A lower LUMO energy is indicative of higher electrophilicity.
Conclusion
This compound stands out as a relatively stable and significantly less electrophilic carbene compared to dihalocarbenes and singlet methylene. This reduced electrophilicity is a direct consequence of the powerful electron-donating effect of its two hydroxyl substituents, which raise the energy of the LUMO and strongly favor a singlet ground state. While the scarcity of experimental kinetic data for this compound currently limits a direct comparison of its reactivity with other carbenes, theoretical calculations provide a consistent picture of its electronic structure and attenuated electrophilic character. This understanding is critical for researchers seeking to harness the unique reactivity of this and other heteroatom-stabilized carbenes in organic synthesis and drug development.
References
Safety Operating Guide
Proper Disposal Procedures for Dihydroxycarbene: A Guide for Laboratory Professionals
Executive Summary
This document provides comprehensive guidance on the safe handling and disposal of dihydroxycarbene. This compound is not a commercially available or stable compound for which standard disposal protocols exist. It is a reactive intermediate, typically generated in situ for immediate use in subsequent reactions. Therefore, its "disposal" is intrinsically linked to the quenching and workup of the reaction in which it is formed. This guide outlines the necessary safety precautions, in-situ quenching procedures, and disposal of the resulting waste stream.
Hazard Identification and Engineering Controls
This compound, as a carbene, should be treated as a highly reactive and potentially hazardous species. While its toxicological properties have not been thoroughly investigated, it is prudent to handle it with the utmost care in a controlled laboratory setting.
Engineering Controls:
-
Fume Hood: All work involving the generation and use of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any volatile precursors, byproducts, or the carbene itself.
-
Inert Atmosphere: Reactions involving carbenes are often sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent unwanted side reactions and the formation of potentially unstable peroxides.
-
Blast Shield: Given the reactive nature of carbenes, the use of a blast shield in front of the experimental apparatus is a recommended safety measure.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Protective Clothing: A flame-resistant lab coat is required.
This compound Generation and In-Situ Management
This compound is typically synthesized through methods like the high-vacuum flash pyrolysis of oxalic acid. The key to safe management is to ensure that the generated carbene is consumed in the subsequent reaction step and that any unreacted carbene is safely quenched.
Experimental Workflow for In-Situ Quenching:
Caption: Workflow for the safe generation, reaction, and quenching of this compound.
Quenching and Disposal Protocol
The primary method for "disposing" of this compound is to quench any unreacted excess at the end of the experiment.
Step-by-Step Quenching and Disposal Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0°C using an ice bath to moderate the quenching process.
-
Quenching Agent Addition: Slowly add a protic solvent to the reaction mixture to quench any unreacted this compound. Suitable quenching agents include:
-
Methanol
-
Ethanol
-
Isopropanol
-
Water (use with caution, as the reaction can be exothermic)
-
-
Stirring: Allow the mixture to stir for at least 30 minutes at 0°C, then warm to room temperature and stir for an additional hour to ensure complete quenching.
-
Workup: Proceed with a standard aqueous workup procedure as dictated by the specific reaction products.
-
Waste Segregation and Disposal:
-
Aqueous Waste: The resulting aqueous layer should be collected in a designated hazardous waste container.
-
Organic Waste: The organic phase should be collected in a separate chlorinated or non-chlorinated hazardous waste container, as appropriate.
-
Solid Waste: Any contaminated solid waste (e.g., silica gel, filter paper) should be disposed of in a designated solid hazardous waste container.
-
Waste Disposal Summary Table:
| Waste Stream | Collection Container | Disposal Method |
| Aqueous Layer | Labeled Aqueous Hazardous Waste | Incineration or chemical treatment via a certified waste disposal vendor. |
| Organic Layer | Labeled Organic Hazardous Waste | Incineration or solvent recycling via a certified waste disposal vendor. |
| Contaminated Solids | Labeled Solid Hazardous Waste | Incineration or landfilling in a hazardous waste facility. |
Spill and Emergency Procedures
-
Minor Spills (in fume hood): Absorb the spill with a chemically inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the affected area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Major Spills: Evacuate the laboratory and notify the appropriate emergency response personnel immediately.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Disclaimer: This document provides general guidance. All laboratory procedures should be conducted in accordance with your institution's specific safety protocols and in compliance with local, state, and federal regulations. A thorough risk assessment should be performed before undertaking any new experimental procedure.
Essential Safety and Operational Protocols for Handling Dihydroxycarbene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of dihydroxycarbene (HO-C-OH), a reactive carbene intermediate. Due to its inherent reactivity, meticulous adherence to these procedures is paramount to ensure personnel safety and maintain a controlled laboratory environment. The following protocols are based on established best practices for handling highly reactive chemical species.
Hazard Identification and Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against potential splashes, projectiles from rapid decomposition, or unexpected reactions. |
| Skin Protection | Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). | To shield skin from contact with precursor materials and potential decomposition products. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required depending on the generation method. | To prevent inhalation of precursor materials or volatile decomposition products. |
Operational Plan: Step-by-Step Handling Procedures
The generation and handling of this compound are typically performed in situ for immediate use in subsequent reactions.
1. Preparation and Engineering Controls:
-
All manipulations involving the precursors and generation of this compound must be conducted within a certified chemical fume hood.
-
Ensure that an emergency safety shower and eyewash station are readily accessible and unobstructed.
-
The experimental apparatus should be assembled to allow for an inert atmosphere (e.g., nitrogen or argon) to be maintained throughout the process.
2. Generation of this compound:
-
This compound can be generated in the gas phase through methods such as the dissociative electron ionization of oxalic acid.[1][2]
-
It has also been prepared via the pyrolysis of oxalic acid and isolated at cryogenic temperatures in a nitrogen matrix.[3]
-
Carefully control the reaction conditions (e.g., temperature, pressure, precursor addition rate) to maintain a steady and controlled generation of the carbene.
3. In Situ Reaction:
-
The generated this compound should be immediately consumed in the subsequent reaction step.
-
The receiving reaction vessel should be under an inert atmosphere and at the appropriate temperature to ensure a controlled reaction.
4. Quenching and Work-up:
-
Upon completion of the reaction, any unreacted this compound must be safely quenched. A common method is the addition of a proton source, such as methanol or a mild aqueous acid, to convert it to a more stable species.
-
The quenching agent should be added slowly and in a controlled manner to prevent any exothermic reactions from becoming uncontrollable.
Disposal Plan
Proper disposal of all waste generated is crucial for laboratory and environmental safety.
-
Liquid Waste: All liquid waste, including the quenched reaction mixture and any solvents, should be collected in a designated and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Any solid waste, such as contaminated consumables (e.g., gloves, weighing papers), should be collected in a separate, labeled hazardous waste container.
-
Decontamination: All glassware and equipment that have come into contact with this compound or its precursors must be thoroughly decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by washing with soap and water.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. Generation and characterization of this compound, HO-C-OH, by neutralization/reionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification and Reactivity of s- cis, s- cis-Dihydroxycarbene, a New [CH2O2] Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
